Mercuric fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
difluoromercury | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYTQMJOCCCQS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Hg]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337587 | |
| Record name | Mercury fluoride (HgF2) | |
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Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Mercuric fluoride | |
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CAS No. |
7783-39-3 | |
| Record name | Mercury fluoride (HgF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mercuric fluoride | |
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| Record name | Mercury fluoride (HgF2) | |
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| Record name | Mercury fluoride (HgF2) | |
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| Record name | Mercury difluoride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Mercuric Fluoride (HgF₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of mercuric fluoride (B91410) (HgF₂). The information is compiled from crystallographic databases and scientific literature to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction to Mercuric Fluoride
This compound, or mercury(II) fluoride, is an inorganic compound with the chemical formula HgF₂. It is a white, crystalline solid that is hygroscopic and reacts with water. At ambient conditions, this compound is known to exist in two crystalline polymorphs: a cubic form with the fluorite structure and an orthorhombic form with the cotunnite structure. Under high pressure, the cubic phase undergoes a transition to the more stable orthorhombic phase.
Crystal Structure and Lattice Parameters
This compound exhibits polymorphism, primarily adopting a cubic or an orthorhombic crystal structure at ambient pressure. High-pressure studies have shown a phase transition from the cubic to the orthorhombic structure at approximately 4.7 GPa.
Cubic Crystal System - Fluorite Structure
The cubic polymorph of this compound crystallizes in the fluorite (CaF₂) structure type. This structure is characterized by a face-centered cubic (FCC) lattice of mercury cations, with fluoride anions occupying the tetrahedral interstitial sites.
Table 1: Crystallographic Data for Cubic this compound (Fluorite Structure)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Constant (a) | 5.54 Å |
| Unit Cell Volume | 169.95 ų |
| Formula Units (Z) | 4 |
Table 2: Atomic Coordinates for Cubic this compound (Fluorite Structure)
| Atom | Wyckoff Position | x | y | z |
| Hg | 4a | 0 | 0 | 0 |
| F | 8c | 0.25 | 0.25 | 0.25 |
Orthorhombic Crystal System - Cotunnite Structure
The orthorhombic polymorph of this compound adopts the cotunnite (PbCl₂) structure type. This structure is more complex than the fluorite type and is the stable phase at high pressures.
Table 3: Crystallographic Data for Orthorhombic this compound (Cotunnite Structure)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Constant (a) | 3.773 Å[1] |
| Lattice Constant (b) | 5.961 Å[1] |
| Lattice Constant (c) | 7.299 Å[1] |
| Unit Cell Volume | 164.19 ų[1] |
| Formula Units (Z) | 4 |
Table 4: Atomic Coordinates for Orthorhombic this compound (Cotunnite Structure)
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported:
-
Reaction of Mercury(II) Oxide with Hydrogen Fluoride: This is the most common method for producing HgF₂. The reaction is as follows: HgO + 2HF → HgF₂ + H₂O
-
Fluorination of Mercury(II) Chloride: this compound can also be prepared by the direct fluorination of mercuric chloride: HgCl₂ + F₂ → HgF₂ + Cl₂
Single Crystal Growth
Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction studies. While a specific, detailed protocol for the single-crystal growth of HgF₂ is not extensively documented, a general approach for inorganic halides can be adapted. A vapor transport method would be a suitable technique.
Generalized Vapor Transport Method for Crystal Growth:
-
Apparatus: A sealed quartz ampoule is typically used. The ampoule is placed in a two-zone tube furnace, allowing for a precise temperature gradient.
-
Procedure:
-
A polycrystalline sample of synthesized HgF₂ is placed at one end of the quartz ampoule (the source zone).
-
The ampoule is evacuated and sealed under a high vacuum.
-
The furnace is heated to establish a temperature gradient, with the source zone at a higher temperature (T₂) and the growth zone at a lower temperature (T₁).
-
The HgF₂ sublimes in the hotter zone and is transported via the vapor phase to the cooler zone.
-
Single crystals of HgF₂ will nucleate and grow in the cooler zone over a period of several days to weeks.
-
-
Critical Parameters: The success of the crystal growth is highly dependent on the temperatures (T₁ and T₂), the temperature gradient, the purity of the starting material, and the cleanliness of the ampoule.
Single-Crystal X-ray Diffraction
A standard single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used to determine the crystal structure.
General Workflow for Structure Determination:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to the X-ray beam, and the diffraction pattern is collected as the crystal is rotated. A full sphere of diffraction data is collected.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate the synthesis pathways for this compound and the relationship between its two primary crystal structures.
Caption: Synthesis pathways for this compound (HgF₂).
Caption: Relationship between the cubic and orthorhombic polymorphs of HgF₂.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of mercuric fluoride (B91410) (HgF₂). The information is curated for professionals in research, scientific analysis, and drug development who require detailed and accurate data on this inorganic compound.
Core Physical and Chemical Properties
Mercuric fluoride, also known as mercury(II) fluoride, is an inorganic salt with the chemical formula HgF₂. It is a white crystalline solid that is highly sensitive to moisture.[1] Below is a summary of its key physical and chemical properties.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | HgF₂[1][2] |
| Molar Mass | 238.59 g/mol [2][3] |
| Appearance | White crystalline powder or cubic crystals[1][3] |
| Density | 8.95 g/cm³[3][4] |
| Melting Point | 645 °C (decomposes)[3][4][5] |
| Boiling Point | >650 °C[1][4][6] |
| Solubility | Reacts with water[2][6]. Insoluble in water.[2] |
Chemical Properties of this compound
This compound is a reactive compound, particularly in the presence of moisture. It serves as a fluorinating agent in organic synthesis.[3]
Hydrolysis: When exposed to water for prolonged periods, this compound turns yellow and undergoes hydrolysis.[1][2]
Synthesis: this compound can be synthesized through several methods, including the reaction of mercuric chloride with fluorine gas or the reaction of mercuric oxide with hydrogen fluoride.[1][7]
Experimental Protocols
Synthesis of this compound from Mercuric Oxide and Hydrogen Fluoride
Objective: To synthesize this compound by reacting mercuric oxide with hydrogen fluoride.
Reaction: HgO + 2HF → HgF₂ + H₂O[7]
Procedure:
-
Place mercuric oxide in a reaction vessel.
-
Introduce a stream of hydrogen fluoride gas over the mercuric oxide.
-
The reaction can be carried out at temperatures of at least 250 °C in the presence of gaseous oxygen to prevent the dissociation of mercuric oxide.[8]
-
A higher temperature, around 450 °C, can also be employed.[8]
-
The resulting this compound is a white crystalline solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship of this compound Properties
Caption: Interrelation of this compound's properties.
References
- 1. This compound [drugfuture.com]
- 2. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. WebElements Periodic Table » Mercury » mercury difluoride [winter.group.shef.ac.uk]
- 5. americanelements.com [americanelements.com]
- 6. 7783-39-3 CAS MSDS (MERCURY(II) FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 8. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Mercuric Fluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂), a white crystalline solid, is a powerful fluorinating agent utilized in various organic syntheses.[1][2] Understanding its solubility in different organic solvents is crucial for its effective application in reaction chemistry, particularly in the context of drug development where solvent choice can significantly impact reaction kinetics, yield, and purity. This guide provides a comprehensive overview of the available data on the solubility of mercuric fluoride in organic solvents, details experimental protocols for its determination, and offers a general workflow for solubility testing.
Data Presentation: Solubility of this compound
The available literature on the quantitative solubility of this compound in common organic solvents is notably limited. While it is generally described as being soluble in polar solvents, specific numerical data are scarce.[2] This lack of data highlights an area ripe for further investigation.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound based on general statements found in the literature. It is important to note that these are not based on comprehensive experimental studies but rather on general chemical principles and observations.
| Solvent Class | General Solubility Description | Reference |
| Polar Protic Solvents (e.g., water, alcohols) | Reacts with water.[3][4] Solubility in alcohols is not well-documented but is expected to be limited due to reaction potential. | [3][4] |
| Polar Aprotic Solvents (e.g., THF, DMF, DMSO) | Generally described as soluble in polar solvents, which would include polar aprotic solvents. | [2] |
| Nonpolar Solvents (e.g., hexane, toluene) | Expected to be poorly soluble based on the polar nature of HgF₂. | - |
Quantitative Solubility Data
To date, specific quantitative solubility data for this compound in common organic solvents has not been widely published. The only available data is for its solubility in hydrogen fluoride, an inorganic solvent.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Hydrogen Fluoride | -25.2 | 0.61 | [5] |
| Hydrogen Fluoride | -7.8 | 0.62 | [5] |
| Hydrogen Fluoride | 11.9 | 0.54 | [5] |
Experimental Protocols: Determination of this compound Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility determination and incorporates necessary safety precautions for handling a highly toxic and reactive mercury compound.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (HgF₂) of high purity
-
Anhydrous organic solvent of interest
-
Constant temperature bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for mercury quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)
Safety Precautions:
-
Extreme Toxicity: this compound is highly toxic by inhalation, ingestion, and skin contact. All handling must be performed in a certified fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles at all times.
-
Waste Disposal: All mercury-contaminated waste must be disposed of according to institutional and national regulations for hazardous waste.
-
Reactivity: this compound reacts with water. Ensure all glassware and solvents are scrupulously dried before use.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of this compound.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the final volume or mass of the filtered solution.
-
-
Quantification of Dissolved this compound:
-
Dilute the filtered solution to a suitable concentration for analysis using the chosen analytical method.
-
Analyze the concentration of mercury in the diluted solution using a calibrated analytical instrument.
-
-
Calculation of Solubility:
-
From the measured concentration of mercury, calculate the mass of this compound in the filtered aliquot.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of dissolved this compound and the volume or mass of the solvent in the aliquot.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the experimental determination of this compound solubility.
Conclusion
The solubility of this compound in organic solvents remains a significant knowledge gap in the field of synthetic chemistry. This guide has summarized the limited available data and provided a detailed, safety-conscious protocol for its experimental determination. Further research to generate quantitative solubility data for a range of common organic solvents is essential for the broader and more controlled application of this important fluorinating agent in research and development, including in the synthesis of novel pharmaceutical compounds.
References
Theoretical and Computational Studies of Mercuric Fluoride: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025
Abstract
Mercuric fluoride (B91410) (HgF₂), a simple diatomic halide, presents a fascinating case study in the interplay of relativistic effects, ionic bonding, and solid-state properties. Due to the high toxicity of mercury compounds, theoretical and computational methods are indispensable for safely investigating its characteristics. This guide provides a comprehensive overview of the computational approaches used to study HgF₂, details relevant experimental protocols for synthesis and characterization, and presents a comparative analysis of theoretical and experimental data. The content is tailored for professionals in chemical research, materials science, and related fields, offering a foundational understanding of the methodologies and key findings concerning this unique compound. It should be noted that mercuric fluoride is a highly toxic inorganic compound with no applications in drug development or biological signaling pathways; its study is of interest to fundamental and materials chemistry.
Introduction to this compound (HgF₂) and Computational Chemistry
This compound is a white, crystalline solid that adopts the fluorite crystal structure under ambient conditions.[1][2] As a compound containing a heavy 6th-period element, mercury, its electronic structure and properties are significantly influenced by relativistic effects. These effects, stemming from the high velocity of core electrons, cause a contraction of s and p orbitals and an expansion of d and f orbitals, which in turn impacts bonding and molecular geometry.[3][4]
Computational chemistry provides a powerful and safe alternative to extensive laboratory work with hazardous materials like HgF₂. Methods such as Density Functional Theory (DFT) allow for the ab initio (from first principles) calculation of molecular and solid-state properties, including electronic band structures, vibrational frequencies, and bond lengths.[5][6] These theoretical predictions can then be validated against experimental data, providing a deeper understanding of the material's behavior.
Theoretical and Computational Methodologies
The accurate theoretical description of HgF₂ requires methods that can adequately handle both electron correlation and significant relativistic effects.
Density Functional Theory (DFT)
DFT is the most common computational method for studying HgF₂ due to its favorable balance of accuracy and computational cost.[5][6] The core of a DFT calculation is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions.
-
Functionals : For solid-state HgF₂, calculations have been performed using the Local Density Approximation (LDA).[5][7] For molecular calculations involving mercury, hybrid functionals like B3LYP are also frequently employed.[8]
-
Basis Sets : Because mercury is a heavy element, standard basis sets are insufficient. Relativistic effects are typically incorporated through the use of Effective Core Potentials (ECPs), which replace the core electrons with a potential, simplifying the calculation. The Stuttgart relativistic ECP is a common choice for mercury.[8] All-electron scalar relativistic basis sets, such as those developed by Dyall, provide an alternative with higher accuracy.[9] For fluorine, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets are used.[8]
-
Relativistic Hamiltonians : For more precise calculations, scalar relativistic Hamiltonians such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian can be used to account for relativistic effects on the valence electrons more explicitly.[10]
Computational Workflow
A typical computational study of HgF₂ follows a standardized workflow. This process involves building a model of the system, performing geometry optimization to find the lowest energy structure, and then calculating various properties of interest. The results are then analyzed and compared with available experimental data for validation.
Experimental Protocols
Experimental work with this compound requires stringent safety protocols due to its high toxicity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
The most common synthesis route involves the reaction of mercuric oxide (HgO) with hydrogen fluoride (HF) gas at elevated temperatures.[1][4]
Objective: To synthesize anhydrous this compound (HgF₂) from mercuric oxide (HgO).
Materials:
-
Red mercuric oxide (HgO) powder
-
Anhydrous hydrogen fluoride (HF) gas
-
Oxygen (O₂) gas (optional, to suppress thermal dissociation of HgO)
-
Nickel or stainless steel reaction boat
-
Tube furnace with temperature control
-
Inert gas (e.g., Nitrogen or Argon) for purging
Procedure:
-
Preparation: Place a weighed amount of dry mercuric oxide powder into a nickel or stainless steel reaction boat. Place the boat in the center of the tube furnace.
-
Purging: Seal the furnace tube and purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Reaction: Heat the furnace to a temperature between 350°C and 450°C.[4]
-
Gas Flow: Introduce a slow, steady stream of anhydrous hydrogen fluoride gas over the heated HgO. An optional co-flow of oxygen gas can be used to prevent the thermal decomposition of HgO back to elemental mercury.[4]
-
Reaction Time: Maintain the reaction conditions for several hours (e.g., 4-5 hours) to ensure complete conversion. The reaction is: HgO(s) + 2HF(g) → HgF₂(s) + H₂O(g).[1]
-
Cooling and Collection: After the reaction is complete, stop the flow of HF and cool the furnace to room temperature under a continued flow of inert gas.
-
Product Handling: Once cooled, the reaction boat containing the white to pale-yellow solid product (HgF₂) should be carefully removed and stored in a desiccator, as HgF₂ is hygroscopic.
Characterization by X-Ray Diffraction (XRD)
XRD is used to confirm the crystal structure and phase purity of the synthesized HgF₂. The powder diffraction method is most suitable.[11][12]
Objective: To obtain the X-ray diffraction pattern of the synthesized HgF₂ powder and identify its crystal structure.
Equipment:
-
Powder X-ray diffractometer with a Cu Kα (λ ≈ 1.54 Å) or similar X-ray source
-
Sample holder (e.g., zero-background silicon wafer or glass slide)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Gently grind a small amount of the synthesized HgF₂ powder using a mortar and pestle to ensure a fine, uniform particle size.
-
Mounting: Mount the fine powder onto the sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, such as the 2θ scan range (e.g., 10° to 90°), step size (e.g., 0.02°), and scan speed or counting time per step.[13]
-
Data Collection: Initiate the X-ray source and begin the scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle.
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity vs. 2θ) will show a series of peaks.
-
Compare the positions (2θ values) and relative intensities of these peaks to a reference database (e.g., from the International Centre for Diffraction Data - ICDD) for this compound.
-
Confirmation of the fluorite structure (space group Fm-3m) is achieved if the experimental pattern matches the reference pattern.[1]
-
Data Presentation: Theory vs. Experiment
A key aspect of computational chemistry is benchmarking calculated results against experimental values. This comparison helps validate the accuracy of the theoretical models.
Table 1: Structural and Physical Properties of HgF₂
| Property | Theoretical/Calculated Value | Experimental Value |
| Crystal Structure | Cubic, Fluorite | Cubic, Fluorite[1] |
| Space Group | Fm-3m (No. 225) | Fm-3m (No. 225)[1] |
| Lattice Constant (a) | 5.68 Å (DFT)[14] | 5.54 Å[14] |
| Density | - | 8.95 g/cm³[1][2] |
| Melting Point | - | 645 °C (decomposes)[1][2] |
| Bulk Modulus (K₀) | - | 94.4 GPa[14][15] |
| Hg-F Bond Length | - | 1.94(2) Å (from EXAFS) |
Table 2: Electronic and Spectroscopic Properties of HgF₂
| Property | Theoretical/Calculated Value | Experimental Value |
| Electronic Band Gap | 4.16 eV (DFT-LDA, Indirect)[7] | Not available |
| Static Refractive Index | 1.26 (DFT)[5][14] | Not available |
| Vibrational Frequencies | Varies significantly with method | Not available in searched results |
Key Findings and Relationships
Computational and experimental studies of HgF₂ have revealed several key characteristics, highlighting the crucial link between theoretical models and real-world material properties.
The Importance of Relativistic Effects
Theoretical studies consistently show that relativistic effects are not negligible for mercury. They are responsible for the contraction of the 6s orbital, which influences bonding strength and electronic structure. Without considering relativity, calculations of properties for heavy elements like mercury would be significantly inaccurate.[3][4]
Structure and Bonding
Both theory and experiment confirm the ionic nature of the Hg-F bond and the stability of the fluorite crystal structure at ambient pressure.[5][14] DFT calculations have elucidated the electronic band structure, showing HgF₂ to be a wide-bandgap insulator.[7] High-pressure XRD experiments, complemented by DFT calculations, have revealed a pressure-induced phase transition from the cubic fluorite structure to an orthorhombic cotunnite-type structure at approximately 4.7 GPa.[14][15]
Conclusion
The study of this compound serves as an excellent example of a modern materials science investigation, where computational and experimental techniques are used in concert to build a comprehensive understanding of a material. DFT calculations, when properly accounting for relativistic effects, provide reliable predictions of HgF₂'s structural, electronic, and vibrational properties. These theoretical findings are corroborated by experimental techniques like XRD and spectroscopy, which confirm the predicted crystal structure and provide benchmark data for refining computational models. While the extreme toxicity of HgF₂ limits its practical applications, its study continues to provide valuable insights into the fundamental chemistry of heavy elements and the predictive power of computational science.
References
- 1. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Mercury » mercury difluoride [winter.group.shef.ac.uk]
- 3. Cas 13967-25-4,MERCURY(I) FLUORIDE | lookchem [lookchem.com]
- 4. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure of mercury(II) thiocyanate complexes based on DFT calculations and experimental UV-electron spectroscopy and Raman studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 13. Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog [universallab.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
Mercuric Fluoride (CAS 7783-39-3): A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Mercuric fluoride (B91410) is an extremely hazardous substance that is fatal if inhaled, swallowed, or in contact with skin.[1][2][3] It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1][2] All handling must be performed by qualified personnel using a chemical fume hood and appropriate personal protective equipment (PPE). This document is for informational purposes only.
Executive Summary
Mercuric fluoride (HgF₂), CAS number 7783-39-3, is a white crystalline solid primarily used as a selective fluorinating agent in organic synthesis.[4][5] Its high reactivity and ability to introduce fluorine into organic molecules make it a valuable, albeit highly hazardous, reagent.[4] This guide provides a technical overview of its physicochemical properties, synthesis protocols, reaction applications, and critical safety procedures.
Physicochemical and Toxicological Data
Quantitative data for this compound are summarized below for clear reference.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7783-39-3 | [4][5] |
| Molecular Formula | HgF₂ | [4][5] |
| Molecular Weight | 238.59 g/mol | [4][6] |
| Appearance | White, hygroscopic, crystalline solid/powder | [4][5] |
| Melting Point | 645 °C (decomposes) | [4][5] |
| Density | 8.95 g/cm³ | [4][5] |
| Solubility in Water | Reacts / Decomposes | [5][6] |
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| (Source:[1][2]) |
Synthesis and Experimental Protocols
The most common laboratory and industrial synthesis of this compound involves the reaction of mercuric oxide with anhydrous hydrogen fluoride.[5]
Experimental Protocol: Synthesis from Mercuric Oxide
Objective: To synthesize this compound (HgF₂) via the reaction of mercuric oxide (HgO) with anhydrous hydrogen fluoride (HF).
Reaction: HgO + 2HF → HgF₂ + H₂O[5]
Materials:
-
Mercuric oxide (HgO), dried
-
Anhydrous hydrogen fluoride (HF) gas
-
High-purity nitrogen (N₂) gas (for purging)
-
Reaction vessel resistant to HF (e.g., copper, nickel, or platinum)
-
Gas flow controllers and appropriate tubing
Methodology:
-
System Preparation: Assemble the reaction apparatus in a high-efficiency chemical fume hood. The apparatus consists of a reaction tube made of copper or platinum, connected to gas inlets for HF and N₂, and an outlet for waste gas scrubbing.
-
Reactant Loading: Place a weighed amount of dried mercuric oxide into the center of the reaction tube.
-
Purging: Purge the entire system with dry nitrogen gas to remove atmospheric moisture and oxygen.
-
Reaction Initiation: Heat the reaction tube to a temperature of at least 250 °C (a range of 350-450 °C is also cited for this process).[7]
-
Fluorination: Slowly introduce a controlled flow of anhydrous hydrogen fluoride gas over the heated mercuric oxide.
-
Reaction Completion: Continue the gas flow until the conversion to the white, fluffy powder of this compound is complete. The water vapor produced is carried away by the gas stream.
-
Purging and Cooling: Stop the HF flow and purge the system with dry nitrogen gas to remove any unreacted HF. Allow the system to cool to room temperature under the nitrogen atmosphere.
-
Product Handling: The resulting this compound must be handled under anhydrous conditions and stored in a tightly sealed container made of a compatible material (e.g., copper) to prevent hydrolysis from atmospheric moisture.[8]
Synthesis Workflow Diagram
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. 7783-39-3 Cas No. | Mercury(II) fluoride | Apollo [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 6. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Mercuric Fluoride: A Comprehensive Technical Guide to its Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercuric fluoride (B91410) (HgF₂), a potent fluorinating agent, presents significant health and environmental hazards due to its high toxicity. This document provides an in-depth technical overview of the hazards and toxicity of mercuric fluoride, intended for researchers, scientists, and professionals in drug development. It consolidates available toxicological data, outlines experimental protocols for toxicity assessment, and elucidates the molecular mechanisms and signaling pathways implicated in its toxicity. Due to the limited availability of specific quantitative toxicological data for this compound, data for the closely related compound, mercuric chloride (HgCl₂), is included for comparative purposes where noted.
Chemical and Physical Properties
This compound is a white crystalline solid. Key chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | HgF₂ |
| Molar Mass | 238.59 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 645 °C (decomposes)[1][2][3] |
| Boiling Point | Not applicable |
| Solubility in Water | Reacts with water[1] |
| Density | 8.95 g/cm³[1] |
Hazards and GHS Classification
This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |
Toxicological Data
Quantitative Toxicity Data for Mercuric Chloride (HgCl₂)
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | 1 mg/kg |
| LD50 | Rat | Dermal | 41 mg/kg |
| LC50 | Rat | Inhalation | 0.05 mg/L (4 hours) |
| IC50 | Neural cell lines | In vitro | 6.44 - 160.97 µmol/L[6] |
| LC50 | Human liver carcinoma (HepG2) cells | In vitro | 3.5 ± 0.6 µg/mL (48 hours)[1] |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is primarily attributed to the action of the mercuric ion (Hg²⁺). The high-affinity binding of Hg²⁺ to sulfhydryl (-SH) groups in proteins and enzymes is a major mechanism of its toxic action. This interaction can lead to conformational changes in proteins, enzyme inhibition, and disruption of cellular functions.
Mercury-Induced Oxidative Stress and the Keap1-Nrf2 Pathway
Mercuric compounds are known to induce oxidative stress by generating reactive oxygen species (ROS) and depleting intracellular antioxidants, such as glutathione (B108866) (GSH).[7][8][9] The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Mercuric ions can directly interact with the sulfhydryl groups of Keap1, leading to the activation of the Nrf2 pathway as a cellular defense response.[10][11][12]
Caption: Mercury-Induced Oxidative Stress and Nrf2 Pathway Activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Exposure to mercuric compounds can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK.[13][14] Activation of these pathways can, in turn, trigger downstream events such as inflammation, apoptosis, and cell proliferation.[15]
Caption: MAPK Signaling Pathway Activation by this compound.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway
The NF-κB signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Mercuric ions have been shown to attenuate the activation of NF-κB.[16][17] This inhibition is thought to occur through the binding of Hg²⁺ to critical thiol groups in proteins involved in the NF-κB activation cascade, such as IκB kinase (IKK) and NF-κB subunits themselves.[18][19] The attenuation of NF-κB activation may contribute to the apoptotic effects of mercury exposure in certain cell types.[17]
Caption: Attenuation of NF-κB Signaling by this compound.
Experimental Protocols for Toxicity Assessment
Standardized protocols are essential for the accurate assessment of the toxicity of chemical substances. The following sections outline the methodologies for key toxicological assays based on OECD (Organisation for Economic Co-operation and Development) guidelines and other established protocols.
Acute Toxicity Testing (LD50/LC50 Determination)
The determination of the median lethal dose (LD50) or concentration (LC50) is a fundamental step in acute toxicity assessment. The OECD provides several guidelines for these tests.
Caption: Workflow for Acute Oral Toxicity Testing.
-
Principle: Groups of animals are administered a single dose of the test substance.[20][21] The animals are then observed for a specified period, and the dose that is lethal to 50% of the population is determined.[20]
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[22][23]
-
Procedure:
-
Dose Selection: A sighting study may be performed to determine the appropriate starting dose.[22] OECD guidelines provide fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22]
-
Administration: The substance is administered orally by gavage.[22]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[24]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[22]
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data.
-
Principle: A single dose of the test substance is applied to the skin of experimental animals.[6][25]
-
Test Animals: Adult rats or rabbits are commonly used.[6]
-
Procedure:
-
Preparation: The fur is removed from the dorsal area of the trunk of the animals.[26]
-
Application: The test substance is applied to the shaved skin and covered with a porous gauze dressing for 24 hours.[6][26]
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[26]
-
-
Data Analysis: The dermal LD50 is determined.
-
Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period.[1][3][27]
-
Test Animals: Rats are the preferred species.[3]
-
Procedure:
-
Data Analysis: The LC50 is calculated.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are used to assess the toxic effects of a substance on cultured cells.
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[28]
-
Procedure:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Exposure: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 or 48 hours).[29]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated.[30][31]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[30]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[28]
-
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 or LC50 can be determined.
Genotoxicity Assays
Genotoxicity assays are used to determine if a substance can cause damage to genetic material.
-
Principle: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[32][33]
-
Cell Types: Human peripheral blood lymphocytes or established cell lines like Chinese hamster ovary (CHO) cells can be used.[32]
-
Procedure:
-
Cell Culture and Exposure: Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix).[32]
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures.[33]
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.[33]
-
-
Data Analysis: The frequency of aberrant cells is compared between treated and control groups.[34]
Conclusion
This compound is a highly hazardous substance with significant acute and chronic toxicity. Its primary mechanism of toxicity involves the interaction of the mercuric ion with sulfhydryl groups of proteins, leading to widespread cellular dysfunction. Key signaling pathways, including the Keap1-Nrf2, MAPK, and NF-κB pathways, are affected by this compound exposure. While specific quantitative toxicity data for this compound is limited, data from the closely related mercuric chloride indicate a high degree of toxicity. Strict adherence to safety protocols and the use of appropriate personal protective equipment are imperative when handling this compound. Further research is warranted to establish specific LD50 and LC50 values for this compound and to further elucidate the intricate molecular mechanisms underlying its toxicity.
References
- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. echemi.com [echemi.com]
- 5. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 7. researchgate.net [researchgate.net]
- 8. Mercury-Induced Oxidative Stress Response in Benthic Foraminifera: An In Vivo Experiment on Amphistegina lessonii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurosociety.org.ng [neurosociety.org.ng]
- 10. mdpi.com [mdpi.com]
- 11. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mercuric Chloride Induced Ovarian Oxidative Stress by Suppressing Nrf2-Keap1 Signal Pathway and its Downstream Genes in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective activation in the MAPK pathway by Hg(II) in precision-cut rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mercury induces proliferation and reduces cell size in vascular smooth muscle cells through MAPK, oxidative stress and cyclooxygenase-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation [frontiersin.org]
- 16. Mercuric ion attenuates nuclear factor-kappaB activation and DNA binding in normal rat kidney epithelial cells: implications for mercury-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuation of nuclear factor kappa B (NF-kappaB) promotes apoptosis of kidney epithelial cells: a potential mechanism of mercury-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. researchgate.net [researchgate.net]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. m.youtube.com [m.youtube.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 26. scribd.com [scribd.com]
- 27. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. criver.com [criver.com]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 34. agc-chemicals.com [agc-chemicals.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for handling and storing mercuric fluoride (B91410). Given its high toxicity and reactivity, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Physicochemical Properties
Mercuric fluoride is a highly hazardous substance that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3] The compound is moisture-sensitive and can decompose when exposed to water or moist air, releasing hazardous substances like gaseous hydrogen fluoride (HF).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | HgF₂ | [1] |
| Molecular Weight | 238.59 g/mol | [1] |
| Appearance | Light red powder solid | [1] |
| Odor | No information available | [1] |
| Melting Point | 570°C | [2] |
| Solubility | Decomposed by water | [4] |
Exposure Controls and Personal Protective Equipment (PPE)
Due to the severe toxicity of this compound, robust exposure controls are paramount. All work with this compound must be conducted in a designated area, within a certified chemical fume hood.[3][5]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary if exposure limits are exceeded or if irritation is experienced.[1] | To prevent fatal inhalation of this compound dust. |
| Eye/Face | Chemical safety goggles and a face shield are required.[6] | To protect against splashes and dust that can cause severe eye damage. |
| Skin/Body | Wear impervious gloves (e.g., Neoprene, Nitrile rubber) and appropriate protective clothing to prevent any skin exposure.[1] A lab coat and a chemical splash apron are also recommended. | To prevent fatal skin contact and absorption. |
Safe Handling and Experimental Protocols
When handling this compound, it is crucial to minimize dust generation and accumulation. Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][7]
Experimental Workflow for Handling this compound
Storage Procedures and Incompatibilities
This compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5] The storage area should be locked to restrict access.[1][2] It is crucial to avoid exposure to moist air or water due to its moisture sensitivity.[1]
Chemical Incompatibility Diagram
Emergency Procedures
In case of any exposure or spill, immediate and appropriate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][2] If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[1][2] Immediate medical attention is required.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1] |
Spill Response Protocol
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not let the chemical enter the drains or environment.[1][2]
Spill Response Decision Tree
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. MERCURY(I) FLUORIDE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Mercuric Fluoride: A Comprehensive Technical Guide to its Safe Handling and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for mercuric fluoride (B91410) (HgF₂). The information is intended for researchers, scientists, and professionals in drug development who may handle or encounter this compound. This document consolidates critical safety data, detailed experimental protocols, and an exploration of the toxicological pathways associated with mercuric fluoride exposure.
Section 1: Chemical and Physical Properties
This compound is a white crystalline solid that is highly toxic and requires careful handling.[1] It is used in organic synthesis as a fluorinating agent.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | HgF₂ | [1][2] |
| Molecular Weight | 238.59 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 645 °C (decomposes) | [2] |
| Density | 8.95 g/cm³ | [1][2] |
| Solubility in Water | Reacts | [2] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin.[4] It can also cause damage to organs through prolonged or repeated exposure.[4] Due to its high toxicity, stringent safety measures must be implemented when handling this compound.
GHS Hazard Statements:
-
H300: Fatal if swallowed
-
H310: Fatal in contact with skin
-
H330: Fatal if inhaled
-
H373: May cause damage to organs through prolonged or repeated exposure
-
H410: Very toxic to aquatic life with long lasting effects
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a chemical-resistant suit, and boots.
-
Respiratory Protection: Use a full-facepiece supplied-air respirator.
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Section 3: Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of mercuric oxide (HgO) with hydrogen fluoride (HF).[2]
Reaction: HgO + 2HF → HgF₂ + H₂O[2]
Detailed Protocol:
-
Preparation: All reactions must be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) within a dedicated fume hood. All glassware and equipment must be thoroughly dried to prevent the formation of hydrofluoric acid.
-
Reaction Setup: A reaction vessel made of a material resistant to hydrogen fluoride (e.g., a platinum or a specialized polymer flask) is charged with a pre-weighed amount of high-purity mercuric oxide.
-
Reaction Execution: Anhydrous hydrogen fluoride gas is slowly bubbled through the reaction vessel containing the mercuric oxide. The reaction is typically carried out at an elevated temperature, for instance, by passing the gaseous mixture over mercuric oxide at a temperature of at least 450°C.[5]
-
Work-up and Isolation: After the reaction is complete, the excess hydrogen fluoride is carefully removed by purging the system with an inert gas. The resulting white solid, this compound, is then collected and stored in a tightly sealed, moisture-proof container.
Quantitative Analysis of this compound
The purity of the synthesized this compound can be determined by analyzing the mercury and fluoride content separately.
Mercury Analysis (Cold Vapor Atomic Absorption Spectroscopy - CVAAS):
-
Sample Preparation: A precisely weighed sample of this compound is carefully dissolved in a suitable acidic matrix, ensuring complete dissolution. This step must be performed in a fume hood due to the high toxicity of the compound.
-
Reduction: The mercuric ions (Hg²⁺) in the solution are reduced to elemental mercury (Hg⁰) using a reducing agent such as stannous chloride.
-
Analysis: The elemental mercury vapor is then purged from the solution with a stream of inert gas and passed through the absorption cell of a CVAAS instrument. The absorbance of light by the mercury atoms is proportional to the concentration of mercury in the sample.[6]
Fluoride Analysis (Ion-Selective Electrode - ISE):
-
Sample Preparation: A known quantity of the this compound sample is dissolved in a total ionic strength adjustment buffer (TISAB) to maintain a constant ionic strength and pH, and to decomplex any metal-fluoride complexes.
-
Measurement: A fluoride ion-selective electrode and a reference electrode are immersed in the sample solution. The potential difference between the two electrodes is measured using a potentiometer.
-
Quantification: The concentration of fluoride is determined by comparing the measured potential to a calibration curve prepared from standard fluoride solutions.[7]
Section 4: Toxicological Profile and Signaling Pathways
The toxicity of this compound is a composite of the toxic effects of both the mercuric ion (Hg²⁺) and the fluoride ion (F⁻).
Mercury-Induced Toxicity
The primary mechanism of mercury toxicity involves its high affinity for sulfhydryl groups in proteins and enzymes.[8] This interaction can lead to enzyme inactivation and disruption of cellular functions. A key pathway affected by mercury is the cellular antioxidant defense system.
Oxidative Stress Pathway:
Mercury exposure leads to the generation of reactive oxygen species (ROS), inducing oxidative stress.[9][10] This depletes the cell's primary antioxidant, glutathione (B108866) (GSH), and inhibits crucial antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD).[11][12] The Keap1-Nrf2 pathway, a major regulator of the antioxidant response, is also affected.[13][14]
Caption: Mercury-induced oxidative stress pathway.
Fluoride-Induced Toxicity
Fluoride ions can also induce oxidative stress and inhibit the activity of several enzymes.[15][16][17] One of the well-studied targets of fluoride is the enzyme enolase, a key component of the glycolytic pathway.[18] Fluoride can also disrupt cellular signaling by interfering with G-protein coupled receptors.
Fluoride-Induced Enzyme Inhibition and Cellular Stress:
Fluoride can inhibit metalloenzymes by forming stable complexes with the metal cofactors.[18] For instance, fluoride inhibits enolase by forming a complex with magnesium and phosphate (B84403) at the active site.[19] Fluoride exposure can also lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Caption: Fluoride-induced enzyme inhibition and cellular stress.
Section 5: First Aid and Emergency Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 6: Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide is intended to provide essential safety and toxicological information for this compound. It is not exhaustive, and users should consult additional resources and their institution's safety protocols before handling this hazardous compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 3. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Glutathione antioxidant system and methylmercury-induced neurotoxicity: an intriguing interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mercury-Induced Oxidative Stress Response in Benthic Foraminifera: An In Vivo Experiment on Amphistegina lessonii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosociety.org.ng [neurosociety.org.ng]
- 12. Modulation of lipid peroxidation and antioxidant defense systems in rat intestine by subchronic fluoride and ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fluoridealert.org [fluoridealert.org]
- 18. mdpi.com [mdpi.com]
- 19. Fluoride inhibition of enolase: crystal structure and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of mercuric fluoride (B91410) (HgF₂). The information is curated for professionals in research and development who require detailed data and experimental protocols.
Introduction
Mercuric fluoride (HgF₂), also known as mercury(II) fluoride, is an inorganic compound with applications as a fluorinating agent in organic synthesis.[1] Understanding its thermal stability and decomposition pathway is critical for its safe handling, application in high-temperature processes, and for predicting its environmental fate. This document outlines the known properties, decomposition characteristics, and generalized experimental protocols for studying the thermal behavior of this compound.
Physicochemical Properties of this compound
This compound is a white crystalline solid under standard conditions.[1][2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | HgF₂ | [1][2][3] |
| Molar Mass | 238.59 g/mol | [1][2] |
| Appearance | White crystalline powder, hygroscopic | [1][3][4] |
| Density | 8.95 g/cm³ | [1][3][4] |
| Melting Point | 645 °C (decomposes) | [1][3][4] |
| Solubility | Reacts with water | [2][3][5] |
Thermal Decomposition
This compound undergoes thermal decomposition at its melting point of 645 °C.[1][3][4] The primary decomposition products are expected to be elemental mercury and fluorine gas. This is analogous to the thermal decomposition of other simple mercury compounds like mercuric oxide, which decomposes into mercury and oxygen.[6][7][8]
The overall decomposition reaction can be represented as:
HgF₂(s) → Hg(g) + F₂(g)
| Parameter | Value | Notes |
| Decomposition Temperature | 645 °C | [1][3][4] |
| Activation Energy (Ea) | Data not available | Requires experimental determination through techniques like TGA/DSC. |
| Pre-exponential Factor (A) | Data not available | Requires experimental determination. |
Experimental Protocols for Thermal Analysis
A detailed experimental protocol to investigate the thermal decomposition of this compound would typically involve thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS) to identify the evolved gases. The following is a generalized protocol based on methodologies used for other metal fluorides.[9][10][11]
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS): To measure mass loss as a function of temperature and identify gaseous decomposition products.
-
Differential Scanning Calorimeter (DSC): To measure heat flow and determine the enthalpy of decomposition.[12][13]
-
Furnace with Temperature Controller: Capable of reaching at least 700 °C with a programmable heating rate.
-
Sample Holder: A crucible made of an inert material such as nickel or platinum is essential, as fluorine gas is highly reactive.[10][11] Nickel capillaries, passivated with fluorine gas at high temperatures, have been successfully used for similar studies.[10][11]
-
Inert Gas Supply: High-purity argon or nitrogen to provide a controlled atmosphere and carry away decomposition products.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 0.5-5 mg) is placed into the inert crucible.[9] Due to the hygroscopic nature of HgF₂, sample handling should be performed in a dry box or glovebox with an inert atmosphere.[11]
-
Atmosphere Control: The sample is placed in the analyzer, and the system is purged with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 3.5 cm³/min) to remove any air and moisture.[11] An inert gas flow is maintained throughout the experiment to ensure the efficient removal of the gaseous products, which can otherwise inhibit the decomposition process.[10]
-
Thermal Program: The sample is heated at a constant rate (e.g., 3 °C/min) from ambient temperature to a temperature above the decomposition point (e.g., 700 °C).[14]
-
Data Collection: Mass loss (TGA), heat flow (DSC), and the mass-to-charge ratio of evolved gases (MS) are recorded continuously throughout the heating program.
-
The TGA curve will show a sharp decrease in mass corresponding to the decomposition of HgF₂. The onset temperature of this mass loss is the decomposition temperature.
-
The DSC curve will show an endothermic peak corresponding to the energy required to break the Hg-F bonds.
-
The mass spectrometer will detect the evolving gases. The presence of signals corresponding to elemental mercury (Hg) and fluorine gas (F₂) would confirm the decomposition pathway.
Mandatory Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for thermal analysis of this compound.
Safety Considerations
This compound is highly toxic by ingestion, inhalation, and skin absorption and may have cumulative adverse effects.[2] The decomposition products, elemental mercury vapor and fluorine gas, are also extremely toxic and corrosive. All handling and experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The thermal decomposition of this compound occurs at approximately 645 °C, yielding elemental mercury and fluorine gas. While the fundamental properties and decomposition temperature are known, a significant data gap exists regarding the reaction kinetics. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to conduct further detailed investigations into the thermal behavior of this compound. Strict adherence to safety protocols is paramount when working with highly toxic mercury compounds and their decomposition products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. What happen when Mercuric oxide heated and undergoes thermal decomposition ? [doubtnut.com]
- 8. m.youtube.com [m.youtube.com]
- 9. osti.gov [osti.gov]
- 10. ftp.esrf.fr [ftp.esrf.fr]
- 11. researchgate.net [researchgate.net]
- 12. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput differential scanning fluorimetry method for rapid detection of thermal stability and iron saturation in lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. colorado.edu [colorado.edu]
An In-depth Technical Guide to the Reactivity of Mercuric Fluoride with Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercuric fluoride (B91410) (HgF₂), a potent fluorinating agent, exhibits significant reactivity with water. This technical guide provides a comprehensive overview of the current understanding of the hydrolysis of mercuric fluoride. It covers the reaction's chemical principles, thermodynamic considerations, and safety protocols. Detailed experimental methodologies for the analysis of this reaction are presented, alongside a compilation of relevant physicochemical data. This document aims to be a critical resource for professionals working with or encountering this compound in research and development settings.
Introduction
This compound (HgF₂), also known as mercury(II) fluoride, is a white, hygroscopic crystalline solid.[1][2] It is a powerful fluorinating agent utilized in various chemical syntheses. However, its high reactivity, particularly with water, presents significant challenges in its handling and application. Understanding the nature of its interaction with water is crucial for ensuring safety, predicting reaction outcomes, and developing appropriate storage and disposal procedures. This guide synthesizes the available scientific information on the hydrolysis of this compound, offering a technical resource for laboratory and industrial applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and for understanding its chemical behavior.
**Table 1: Physicochemical Properties of this compound (HgF₂) **
| Property | Value | References |
| Chemical Formula | HgF₂ | [1][2] |
| Molar Mass | 238.59 g/mol | [2] |
| Appearance | White, hygroscopic cubic crystals | [1] |
| Density | 8.95 g/cm³ | [1] |
| Melting Point | 645 °C (decomposes) | [1] |
| Solubility in Water | Reacts | [1] |
| CAS Number | 7783-39-3 | [1][2] |
Reactivity with Water: Hydrolysis of this compound
This compound is highly sensitive to moisture and undergoes hydrolysis upon contact with water.[3] While the reaction with water is acknowledged, a definitive, balanced chemical equation for the complete hydrolysis of this compound is not consistently reported in the literature. The primary product of this reaction is hydrofluoric acid (HF).
Based on general principles of metal fluoride hydrolysis, a plausible reaction is the formation of mercury(II) oxide (HgO) and hydrofluoric acid:
HgF₂(s) + H₂O(l) → HgO(s) + 2HF(aq)
It is also reported that this compound can form a hydrate (B1144303) upon contact with water, which then dissociates upon heating, releasing hydrogen fluoride.
In contrast, the hydrolysis of mercurous fluoride (Hg₂F₂) is well-documented and proceeds via a disproportionation reaction:
Hg₂F₂(s) + H₂O(l) → Hg(l) + HgO(s) + 2HF(aq) [4][5]
Proposed Reaction Pathway
The hydrolysis of this compound likely proceeds through the coordination of water molecules to the mercury(II) center, followed by the elimination of hydrogen fluoride.
Quantitative Data
Quantitative data on the kinetics and thermodynamics of this compound hydrolysis is scarce in publicly available literature. The rapid and vigorous nature of the reaction makes such studies challenging.
Table 2: Summary of Available Quantitative Data
| Parameter | Value | Notes |
| Reaction Kinetics | Not available | The reaction is expected to be rapid. |
| Equilibrium Constant (K) | Not available | The formation of stable products (HgO and HF) suggests the equilibrium lies far to the right. |
| Thermodynamic Data (ΔH, ΔS, ΔG) | Not available | The reaction is expected to be exothermic (negative ΔH) and spontaneous (negative ΔG).[6][7] |
Experimental Protocols
Due to the hazardous nature of this compound and its hydrolysis products, any experimental investigation must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Hypothetical Experimental Workflow for Studying Hydrolysis Kinetics
This protocol outlines a general approach to studying the kinetics of this compound hydrolysis by monitoring the change in fluoride ion concentration over time.
Materials and Methods
-
Materials: this compound (HgF₂), deionized water, fluoride standards, Total Ionic Strength Adjustment Buffer (TISAB).[8]
-
Apparatus: Fluoride ion-selective electrode (ISE), pH/mV meter, thermostatted reaction vessel, magnetic stirrer, analytical balance, personal protective equipment (gloves, goggles, lab coat, respirator).[8][9]
Procedure
-
Calibration of the Fluoride ISE:
-
Prepare a series of standard fluoride solutions of known concentrations.
-
To each standard, add an equal volume of TISAB solution.[8]
-
Measure the potential (in millivolts) of each standard solution using the calibrated ISE and pH/mV meter.
-
Construct a calibration curve by plotting the potential versus the logarithm of the fluoride ion concentration.[8]
-
-
Hydrolysis Reaction:
-
Place a known volume of deionized water in a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Immerse the fluoride ISE and a reference electrode into the water.
-
Record the initial potential.
-
Carefully add a precisely weighed amount of this compound to the water to initiate the reaction.
-
Record the potential at regular time intervals until a stable reading is achieved.
-
-
Data Analysis:
-
Use the calibration curve to convert the potential readings at each time point to fluoride ion concentrations.
-
Plot the concentration of fluoride ions versus time. The initial slope of this curve can be used to determine the initial reaction rate.
-
Further analysis of the concentration-time data can provide information on the reaction order and the rate constant.
-
Safety, Handling, and Disposal
This compound is extremely toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[10] It is also very toxic to aquatic life with long-lasting effects.[3][9]
Logical Flow for Safe Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, a lab coat, and a respirator when handling this compound.[9]
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[9]
-
Storage: Store in a cool, dry place away from water and moisture in a tightly sealed, properly labeled container.[10]
-
Spills: In case of a spill, use a mercury spill kit and follow established institutional procedures for cleanup. Do not use water to clean up spills.
-
Disposal: All waste containing this compound or its reaction products must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][11]
Conclusion
The reaction of this compound with water is a rapid hydrolysis process that produces corrosive and toxic hydrofluoric acid. While a precise, universally agreed-upon balanced chemical equation and detailed quantitative data are lacking in the literature, the information presented in this guide provides a strong foundation for understanding and safely managing this reaction. The proposed experimental workflow offers a starting point for researchers aiming to further quantify the kinetics and thermodynamics of this important chemical transformation. Given the extreme toxicity of this compound and its hydrolysis products, strict adherence to safety protocols is paramount in all handling and experimental procedures.
References
- 1. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 5. Hg2F2 + H2O → Hg + HgO + 2 HF - Balanced equation | Chemical Equations online! [chemequations.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.3 Gibbs Free Energy and the Relationship between Delta G, Delta H, and Delta S - Chad's Prep® [chadsprep.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
The History and Discovery of Mercuric Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercuric fluoride (B91410) (HgF₂), a compound of mercury and fluorine, has historically held a significant, albeit niche, role in the advancement of fluorine chemistry. As a potent fluorinating agent, its discovery and application marked a notable step in the synthesis of organofluorine compounds, a class of molecules that are of profound importance in modern pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and properties of mercuric fluoride. It includes detailed experimental protocols for its preparation and use, quantitative data for its physical and chemical properties, and visualizations of key chemical processes and toxicological pathways. While its use has diminished due to the inherent toxicity of mercury compounds, an understanding of its chemistry remains valuable for historical context and for specialized applications where its unique reactivity is required.
History and Discovery
The story of this compound is intrinsically linked to the broader history of fluorine chemistry. Early experiments in the 19th century involving fluorine compounds often utilized mercury salts. In 1836, the Irish chemists Thomas and George Knox conducted experiments where they heated mercuric chloride (HgCl₂) in the presence of fluorides, observing the formation of new substances, which likely included this compound. However, the definitive synthesis and characterization of this compound as a powerful fluorinating agent are largely credited to the work of Albert L. Henne and Thomas Midgley Jr. in the 1930s. Their 1936 paper in the Journal of the American Chemical Society, titled "this compound, a New Fluorinating Agent," established its utility in organic synthesis, particularly for the conversion of alkyl and acyl chlorides to their corresponding fluorides. This work was part of a broader effort to develop safe and efficient methods for introducing fluorine into organic molecules, a field that was rapidly expanding at the time.
Physicochemical Properties
This compound is a white, crystalline solid that is highly hygroscopic and reacts with water.[1][2] It is crucial to handle this compound in a dry environment to prevent its decomposition.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | HgF₂ | [1][2] |
| Molar Mass | 238.59 g/mol | [1] |
| Appearance | Hygroscopic white cubic crystals | [1] |
| Density | 8.95 g/cm³ | [1] |
| Melting Point | 645 °C (decomposes) | [1] |
| Solubility in Water | Reacts | [1] |
| Crystal Structure | Fluorite (cubic), cF12 | [1] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials and the desired purity of the final product.
Reaction of Mercuric Oxide with Hydrogen Fluoride
This is one of the most common methods for producing this compound.[1] The reaction involves the treatment of mercuric oxide with anhydrous hydrogen fluoride.
Reaction: HgO + 2 HF → HgF₂ + H₂O[1]
Experimental Protocol: This protocol is based on the general description of the reaction and a patented method.[1][3]
-
Apparatus: A reaction vessel made of a material resistant to hydrogen fluoride, such as nickel, platinum, or a suitable polymer, is required. The setup should include a system for the controlled introduction of anhydrous hydrogen fluoride gas and for heating the reaction vessel. A condenser and a collection flask are needed to manage the water produced during the reaction.
-
Procedure: a. Place a known quantity of dry mercuric oxide (HgO) into the reaction vessel. b. Heat the vessel to a temperature between 250 °C and 450 °C.[3] c. Slowly pass a stream of anhydrous hydrogen fluoride (HF) gas over the heated mercuric oxide. d. The reaction produces this compound and water vapor. The water vapor is carried away by the gas stream and can be condensed and collected. e. Continue the flow of HF until the conversion of HgO to HgF₂ is complete. The progress of the reaction can be monitored by observing the change in the solid from the characteristic red or yellow of HgO to the white of HgF₂. f. Once the reaction is complete, cool the vessel under a stream of inert gas (e.g., nitrogen) to prevent the absorption of moisture by the hygroscopic product. g. The resulting this compound should be stored in a tightly sealed container in a desiccator.
Fluorination of Mercuric Chloride
Another established method for synthesizing this compound is the direct fluorination of mercuric chloride using fluorine gas.[1] This method is effective but requires the handling of highly reactive and toxic fluorine gas.
Reaction: HgCl₂ + F₂ → HgF₂ + Cl₂[1]
Experimental Protocol: This protocol is based on the reaction described by Henne and Midgley in 1936.
-
Apparatus: A reaction tube made of a material resistant to fluorine gas at elevated temperatures (e.g., nickel or monel) is necessary. The setup must include a system for the controlled flow of both fluorine and an inert carrier gas (e.g., nitrogen), as well as a heating element for the reaction tube. A scrubbing system is essential to safely neutralize the unreacted fluorine and the chlorine gas byproduct.
-
Procedure: a. Place a sample of anhydrous mercuric chloride (HgCl₂) in a boat made of a fluorine-resistant material and place it inside the reaction tube. b. Purge the system with a stream of dry, inert gas (nitrogen) to remove any air and moisture. c. Gradually heat the reaction tube to the desired reaction temperature. d. Introduce a controlled flow of fluorine gas, diluted with an inert gas, into the reaction tube. e. The fluorine gas reacts with the mercuric chloride to form this compound and chlorine gas. f. The chlorine gas and any unreacted fluorine are carried out of the reactor by the gas stream and must be passed through a scrubber containing a solution of sodium hydroxide (B78521) or another suitable reagent to neutralize them. g. After the reaction is complete, cool the reactor to room temperature under a flow of inert gas. h. The resulting this compound should be handled and stored in a moisture-free environment.
Applications in Organic Synthesis: The Swarts Reaction
This compound is a powerful fluorinating agent, primarily used in the Swarts reaction for the conversion of alkyl halides (chlorides and bromides) to alkyl fluorides.[4][5] This reaction was a significant advancement in organofluorine chemistry, providing a more reliable method for forming carbon-fluorine bonds than previously available.
The general form of the Swarts reaction using this compound is: 2 R-X + HgF₂ → 2 R-F + HgX₂ (where X = Cl, Br)
The reaction is believed to proceed through a nucleophilic substitution mechanism, where the fluoride ion from the this compound attacks the carbon atom bearing the halogen.[6]
Experimental Workflow: Fluorination of an Alkyl Bromide using this compound
Caption: A generalized workflow for the fluorination of an alkyl bromide using this compound via the Swarts reaction.
Biological Effects and Toxicity
This compound is highly toxic, and its biological effects are a combination of the toxicities of the mercuric ion (Hg²⁺) and the fluoride ion (F⁻).[7][8] Mercury is a potent neurotoxin that can also cause severe damage to the kidneys and other organs.[7] The primary mechanism of mercury toxicity involves its high affinity for sulfhydryl groups in proteins and enzymes, leading to their inactivation and the disruption of numerous cellular processes.[7] Fluoride, at high concentrations, can also be toxic, interfering with enzyme activity and calcium metabolism.
Due to its high toxicity, this compound is not used in drug development as an active pharmaceutical ingredient. Its relevance to the pharmaceutical industry is as a synthetic reagent for the production of fluorinated molecules. The introduction of fluorine into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.
General Mechanism of Mercuric Ion Toxicity
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 3. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Mercuric and Mercurous Fluoride for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, properties, applications, and biological impact of mercuric fluoride (B91410) (HgF₂) and mercurous fluoride (Hg₂F₂), offering critical data and experimental insights for laboratory and development settings.
This technical guide provides a comprehensive comparison of mercuric fluoride and mercurous fluoride, compounds of historical significance in fluorine chemistry. While their use has diminished due to toxicity concerns, a thorough understanding of their properties and reactions remains valuable for researchers, scientists, and drug development professionals. This document details their chemical and physical characteristics, experimental protocols for their synthesis and key reactions, and delves into the toxicological mechanisms relevant to biological systems.
Core Chemical and Physical Properties
This compound (HgF₂) and mercurous fluoride (Hg₂F₂) are inorganic compounds that differ in the oxidation state of mercury. This compound contains mercury in the +2 oxidation state, while mercurous fluoride contains the dimeric mercury(I) cation, [Hg₂]²⁺, where each mercury atom has a formal oxidation state of +1. This difference in oxidation state leads to distinct chemical and physical properties, as summarized in the table below.
| Property | This compound (HgF₂) | Mercurous Fluoride (Hg₂F₂) |
| CAS Number | 7783-39-3[1] | 13967-25-4[2][3] |
| Molecular Formula | HgF₂[4] | Hg₂F₂[2][5] |
| Molar Mass | 238.59 g/mol [1][4] | 439.18 g/mol [3][5] |
| Appearance | White crystalline powder[1][6] | Yellow cubic crystals that darken on exposure to light[2][3] |
| Density | 8.95 g/cm³[1][4] | 8.73 g/cm³[2] |
| Melting Point | 645 °C (decomposes)[1][7] | 570 °C (decomposes)[3] |
| Solubility in Water | Reacts/Hydrolyzes[4][6] | Decomposes/Hydrolyzes[2][3] |
| Primary Application | Selective fluorinating agent[4] | Fluorinating agent in the Swarts reaction[8] |
Experimental Protocols
Synthesis of this compound (HgF₂)
This compound is most commonly prepared by the reaction of mercuric oxide with hydrogen fluoride.
Reaction: HgO + 2HF → HgF₂ + H₂O
Detailed Protocol: A detailed and economically viable method for the preparation of anhydrous this compound involves the reaction of mercuric oxide with hydrogen fluoride gas at elevated temperatures in the presence of oxygen.[9]
-
Apparatus: A flow system is utilized, typically consisting of a tube furnace, a reactor tube made of a material resistant to hydrogen fluoride (e.g., nickel or stainless steel), and a means to introduce and control the flow of hydrogen fluoride and oxygen gas.
-
Procedure:
-
Mercuric oxide is placed in a boat (e.g., made of nickel) within the reactor tube.
-
The reactor is heated to a temperature of at least 250 °C, with a preferred range of 350 °C to 500 °C. A temperature around 450 °C is often optimal.[9]
-
A gaseous mixture of hydrogen fluoride and oxygen is passed over the heated mercuric oxide. The oxygen pressure must be in excess of the oxygen dissociation pressure of mercuric oxide at the reaction temperature to prevent the decomposition of the oxide to elemental mercury.[9]
-
The reaction is typically carried out continuously by maintaining a steady flow of the reactant gases.
-
The resulting this compound is collected from the reaction boat after cooling the apparatus.
-
Synthesis of Mercurous Fluoride (Hg₂F₂)
Mercurous fluoride is typically synthesized by the reaction of mercurous carbonate with hydrofluoric acid.[2][10]
Reaction: Hg₂CO₃ + 2HF → Hg₂F₂ + CO₂ + H₂O[2]
Detailed Protocol: A reliable laboratory preparation of pure, anhydrous mercurous fluoride involves a multi-step process starting from red mercuric oxide.[11]
-
Step 1: Preparation of Mercurous Nitrate (B79036).
-
Dissolve 40 g of red mercuric oxide in a mixture of 28 cc of concentrated nitric acid and 60 cc of water.
-
Vigorously shake this solution with 40 g of elemental mercury until mercurous nitrate begins to crystallize.
-
Add a solution of 4 cc of concentrated nitric acid in 45 cc of water to redissolve the crystals.
-
Decant the excess mercury.
-
-
Step 2: Preparation of Mercurous Carbonate.
-
Pour the mercurous nitrate solution into a freshly prepared solution of 48 g of potassium bicarbonate in 200 cc of water.
-
Filter the resulting mercurous carbonate by suction, in the presence of solid carbon dioxide, and wash thoroughly with water saturated with carbon dioxide. All operations should be conducted in diffused light.[11]
-
-
Step 3: Formation of Mercurous Fluoride.
-
Immediately add the moist mercurous carbonate in small portions with constant stirring to a mixture of 100 cc of 48% hydrofluoric acid and 260 cc of water in a platinum dish.
-
Heat the dish on a water bath with gentle stirring until a dry, sandy powder is obtained.[11]
-
The preparation should be carried out in the dark.[3]
-
The Swarts Reaction: Halogen Exchange for Fluorination
Both mercuric and mercurous fluoride have been historically used as fluorinating agents in the Swarts reaction, which facilitates the conversion of alkyl chlorides or bromides to alkyl fluorides.[8][12][13][14] Mercurous fluoride is a commonly cited reagent for this transformation.[13][14]
General Reaction: 2 R-X + Hg₂F₂ → 2 R-F + Hg₂X₂ (where X = Cl, Br)[2]
Experimental Workflow for the Swarts Reaction:
Caption: Workflow for the Swarts Reaction using Mercurous Fluoride.
Analytical Characterization
A variety of analytical techniques can be employed for the characterization of mercuric and mercurous fluoride.
-
Ion-Selective Electrode (ISE): This is a common and reliable method for measuring fluoride ion concentration in aqueous solutions after appropriate sample preparation to release the fluoride ions.[15][16]
-
Ion Chromatography (IC): IC is another robust technique for the determination of fluoride ions in solution.[15]
-
Gas Chromatography (GC): For trace-level analysis, fluoride can be derivatized to a volatile compound, such as trimethylfluorosilane, and analyzed by GC.[16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and oxidation states of mercury and fluorine in the solid state.
-
Thermal Desorption: This technique can be used to identify different mercury compounds based on their distinct desorption temperatures.
Toxicological Profile and Biological Signaling
Both mercuric and mercurous fluoride are highly toxic compounds. The toxicity of inorganic mercury is primarily associated with its ability to interact with biological macromolecules, leading to cellular dysfunction.
Comparative Toxicity
| Feature | This compound (HgF₂) | Mercurous Fluoride (Hg₂F₂) |
| Primary Routes of Exposure | Ingestion, inhalation, skin absorption[6][17] | Ingestion, inhalation, skin absorption |
| Acute Effects | Fatal if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure.[17] | Fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |
| Target Organs | Kidneys, central nervous system | Kidneys, central nervous system |
| GHS Hazard Statements | H300, H310, H330, H373, H410[4] | H300, H310, H330, H373, H410[2] |
Mechanisms of Toxicity and Impact on Signaling Pathways
The toxicity of inorganic mercury compounds stems from the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl groups (-SH) in proteins and enzymes.[18] This interaction can lead to conformational changes and inactivation of essential biomolecules.
Key Cellular Targets and Affected Signaling Pathways:
-
Interaction with Sulfhydryl Groups: Mercury's strong affinity for thiol groups disrupts the function of numerous enzymes and proteins. This can lead to the inhibition of enzymes involved in antioxidant defense, such as glutathione (B108866) peroxidase and thioredoxin reductase.[18]
-
Induction of Oxidative Stress: By inhibiting antioxidant enzymes and depleting cellular glutathione, mercury exposure leads to an increase in reactive oxygen species (ROS). This oxidative stress can damage lipids, proteins, and DNA, contributing to cell death.
-
Disruption of Calcium Homeostasis: Mercury compounds can interfere with intracellular calcium signaling. This can occur through effects on calcium channels and pumps, leading to an overload of intracellular calcium, which can trigger apoptosis and other forms of cell death.
-
Inhibition of Selenoenzymes: Mercury has a high affinity for selenium and can inhibit the activity of essential selenoenzymes, which are crucial for antioxidant defense and thyroid hormone metabolism.
-
Modulation of Protein Kinase Signaling:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Mercuric ions can inhibit the dephosphorylation of MAPKs by inducing ROS, thereby altering this critical signaling pathway involved in cell proliferation, differentiation, and apoptosis.[19] Mercury has been shown to activate the ERK1/2 and p38 MAPK pathways.[20]
-
Protein Kinase C (PKC): Mercury and its compounds can inhibit the activity of PKC, a key regulator of various cellular processes.[21]
-
Spleen Tyrosine Kinase (SYK): Mercury can alter the phosphorylation status of SYK, a critical protein in B-cell receptor signaling, which may have implications for autoimmunity.[18]
-
Signaling Pathway of Mercury-Induced Cellular Dysfunction:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 3. Mercurous Fluoride [drugfuture.com]
- 4. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 5. Mercury fluoride (Hg2F2) | F2Hg2 | CID 4084556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. americanelements.com [americanelements.com]
- 8. byjus.com [byjus.com]
- 9. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 10. Adverse effects of methylmercury (MeHg) on life parameters, antioxidant systems, and MAPK signaling pathways in the copepod Tigriopus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. ck12.org [ck12.org]
- 13. Swarts Reaction [unacademy.com]
- 14. scienceinfo.com [scienceinfo.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Mercury alters endogenous phosphorylation profiles of SYK in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mercuric ions inhibit mitogen-activated protein kinase dephosphorylation by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mercury induces proliferation and reduces cell size in vascular smooth muscle cells through MAPK, oxidative stress and cyclooxygenase-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Fluorination of Organic Compounds Using Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂) is a historically significant reagent in organic synthesis, primarily utilized as a selective agent for the fluorination of alkyl halides.[1][2] Its primary application is in the Swarts reaction, a halogen exchange process that converts alkyl chlorides and bromides into their corresponding alkyl fluorides.[3] While effective, it is crucial to note that mercuric fluoride is a highly toxic compound, and its use has been largely superseded by safer, more modern fluorinating agents.[3] These notes provide a summary of its applications, available quantitative data, and generalized experimental protocols, intended for informational and historical research purposes. Extreme caution and appropriate safety measures are mandatory when handling any mercury-containing compound.
Mechanism of Fluorination
The fluorination of alkyl halides using this compound typically proceeds through a bimolecular nucleophilic substitution (S₂2) mechanism.[4] In this reaction, the fluoride ion from the this compound acts as the nucleophile, attacking the carbon atom bearing the halogen (chlorine or bromine). This leads to the displacement of the halide and the formation of a new carbon-fluorine bond.[4]
Caption: General Sₙ2 mechanism for the Swarts reaction using this compound.
Applications and Substrate Scope
This compound is a potent fluorinating agent, capable of reacting with a range of alkyl halides.[5] It is particularly effective for the conversion of alkyl bromides and iodides.[5] The reaction with alkyl iodides can be vigorous.[5] While this compound has been used in various contexts, including the addition to fluoroethylenes, its primary utility remains the Swarts halogen exchange reaction.[2]
Quantitative Data from Representative Reactions
| Substrate (Alkyl Halide) | Reagent(s) | Product | Yield (%) | Reference |
| Methyl Iodide | Hg₂F₂ + I₂ (forms mercuric fluoroiodide in situ) | Methyl Fluoride | 80 | [1] |
| Bromoform (CHBr₃) | HgF₂ | Fluoroform (CHF₃) | Not specified | [5] |
Experimental Protocols
The following are generalized protocols for the use of this compound in the Swarts reaction. All procedures involving this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 1: General Procedure for the Fluorination of an Alkyl Halide
This protocol is a generalized representation of the Swarts reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide.
-
If the alkyl halide is a solid, dissolve it in a suitable anhydrous, inert solvent.
-
Add this compound to the flask. The molar ratio of HgF₂ to the alkyl halide may need to be optimized, but a stoichiometric amount or a slight excess of HgF₂ is a common starting point.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully filter the reaction mixture to remove the insoluble mercuric halide byproduct.
-
The filtrate, containing the crude alkyl fluoride, can be purified by distillation or column chromatography.
-
Caption: General experimental workflow for the Swarts reaction with this compound.
Safety and Handling
This compound is highly toxic and corrosive. It should be handled with extreme care in a well-ventilated chemical fume hood. Users must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. All waste containing mercury must be disposed of according to institutional and environmental regulations for hazardous waste.
Conclusion
This compound has served as a powerful, albeit hazardous, reagent for the selective fluorination of alkyl halides. While its use has diminished due to significant toxicity concerns, understanding its reactivity and historical applications provides valuable context in the field of fluorine chemistry. Modern research and drug development overwhelmingly favor safer and more versatile fluorinating agents. The protocols and data presented here are for informational purposes and highlight the historical application of this potent reagent.
References
Application Notes and Protocols for the Swarts Reaction: Synthesis of Alkyl Fluorides using Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Swarts reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the synthesis of alkyl fluorides through a halogen exchange mechanism.[1] This reaction is particularly valuable as direct fluorination of alkanes is often too vigorous and difficult to control. The Swarts reaction typically involves the treatment of an alkyl chloride or bromide with a metal fluoride (B91410), which acts as the fluorine source.[2] Among the various reagents employed, heavy metal fluorides such as mercuric fluoride (Hg₂F₂) and silver fluoride (AgF) are particularly effective.[3] These reagents are favored over lighter metal fluorides, like sodium or potassium fluoride, which generally result in significantly lower yields.[4] This document provides detailed application notes and protocols for the use of this compound in the Swarts reaction for the preparation of alkyl fluorides.
Principle and Mechanism
The Swarts reaction proceeds via a nucleophilic substitution pathway, generally accepted to be Sₙ2 in nature. The reaction involves the displacement of a halide ion (Cl⁻ or Br⁻) from an alkyl halide by a fluoride ion from the metallic fluoride. The driving force for this reaction is the formation of a more stable metal halide salt, which often precipitates from the reaction mixture, shifting the equilibrium towards the formation of the alkyl fluoride.[2]
The mechanism can be simplified as the breaking of the metal-fluorine bond and the formation of a new carbon-fluorine bond.[4]
Applications in Research and Drug Development
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the Swarts reaction is a vital tool in:
-
Drug Discovery: Synthesizing fluorinated analogs of biologically active compounds to improve their pharmacokinetic and pharmacodynamic profiles.
-
Agrochemicals: Developing new pesticides and herbicides with enhanced efficacy and environmental stability.
-
Materials Science: Creating novel fluorinated polymers and materials with unique properties.
-
Radiochemistry: The synthesis of fluorine-18 (B77423) labeled radiotracers for Positron Emission Tomography (PET) imaging.
A notable industrial application of a variant of the Swarts reaction is in the production of chlorofluorocarbons (CFCs), commonly known as Freons.[5]
Quantitative Data
The yield of the Swarts reaction using this compound is dependent on the substrate and reaction conditions. While comprehensive tabulated data from a single source is scarce in modern literature due to the toxicity and environmental concerns associated with mercury compounds, historical literature provides valuable insights. The work of Henne and Renoll (1936) is a key reference in this area.
| Alkyl Halide (Substrate) | Fluorinating Agent | Product | Yield | Reference |
| Methyl Iodide | Hg₂F₂ + I₂ (in situ HgFI) | Methyl Fluoride | 80% | [6] |
| Alkyl Monoiodides | Hg₂F₂ | Alkyl Monofluorides | "Very good yields" | [6] |
| Alkyl Monobromides | Hg₂F₂ | Alkyl Monofluorides | "Good yields" | [6] |
| Polyiodides | Hg₂F₂ | Polyfluorides | "Very poor yields" | [6] |
Note: The 80% yield for methyl fluoride was achieved through a modified procedure where mercurous fluoride was converted to a more reactive mercuric species in situ by the addition of iodine.[6] This highlights the superior fluorinating power of mercuric salts over mercurous salts.[6]
Experimental Protocols
The following are detailed protocols based on the foundational work in this area. Extreme caution should be exercised when handling mercury compounds due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Protocol 1: Preparation of Anhydrous Mercurous Fluoride (Hg₂F₂)
This protocol is adapted from the procedure described by Henne and Renoll (1936).[6]
Materials:
-
Mercuric oxide (red)
-
Nitric acid (concentrated)
-
Mercury metal
-
Potassium bicarbonate
-
Hydrofluoric acid (48%)
-
Solid carbon dioxide (dry ice)
-
Distilled water
Procedure:
-
Preparation of Mercurous Nitrate (B79036): Dissolve 40 g of red mercuric oxide in a mixture of 28 cc of concentrated nitric acid and 60 cc of water. Vigorously shake this solution with 40 g of mercury metal until the mercury no longer readily dissolves and mercurous nitrate begins to crystallize. Add a solution of 4 cc of concentrated nitric acid in 45 cc of water to redissolve the crystals, and then decant the excess mercury.
-
Formation of Mercurous Carbonate: Pour the mercurous nitrate solution into a freshly prepared solution of 48 g of potassium bicarbonate in 200 cc of water.
-
Filtration and Washing: Filter the resulting mercurous carbonate by suction, adding a few pieces of solid carbon dioxide to the funnel. Wash the precipitate thoroughly with 1400 cc of water saturated with carbon dioxide.
-
Conversion to Mercurous Fluoride: Immediately add the moist mercurous carbonate in small portions with constant stirring to a mixture of 100 cc of 48% hydrofluoric acid and 260 cc of water in a platinum dish.
-
Drying: Heat the mixture on a water bath with gentle stirring until a dry, sandy powder is obtained. Scrape the powder from the dish, coarsely crush it, and continue to heat on the water bath for one hour.
-
Storage: Immediately transfer the prepared mercurous fluoride to a tightly stoppered copper or resin container for storage. All operations should be carried out in diffused light.[6]
Protocol 2: General Procedure for the Swarts Reaction with Mercurous Fluoride
This is a general procedure for the fluorination of an alkyl bromide or iodide.
Materials:
-
Alkyl bromide or iodide
-
Anhydrous mercurous fluoride (Hg₂F₂)
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, place the alkyl bromide or iodide.
-
Addition of Fluorinating Agent: Add a stoichiometric amount of anhydrous mercurous fluoride to the reaction vessel. The reaction with mercurous fluoride is described as lively but not as violent as with this compound.[6]
-
Heating: Heat the reaction mixture. The reaction with polybromides generally starts between 120 and 140 °C.[6] For lower-boiling alkyl halides, the reaction can be carried out at a temperature that allows for controlled reflux.
-
Product Isolation: The alkyl fluoride, being volatile, can be distilled directly from the reaction mixture as it is formed.
-
Purification: The collected distillate can be further purified by washing with water to remove any water-soluble impurities, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride) and a final distillation.
Protocol 3: Enhanced Fluorination via in situ Generation of a Mercuric Salt
For less reactive alkyl halides, the fluorinating power of mercurous fluoride can be enhanced by its conversion to a more reactive mercuric salt in situ.[6]
Materials:
-
Alkyl iodide
-
Anhydrous mercurous fluoride (Hg₂F₂)
-
Iodine
Procedure:
-
Preparation of Iodine Solution: Dissolve one gram-atom of iodine in a large excess of the alkyl iodide to be fluorinated.
-
Reaction: Progressively feed one gram-molecule of mercurous fluoride into the iodine-alkyl iodide solution. This is presumed to form mercuric fluoroiodide in situ.
-
Reaction and Work-up: The reaction proceeds to yield the corresponding alkyl fluoride. For example, methyl fluoride was produced with an 80% yield using this method.[6] The product can be isolated by distillation.
Visualizing the Swarts Reaction
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of alkyl fluorides using the Swarts reaction.
Caption: General workflow of the Swarts reaction for alkyl fluoride synthesis.
Reaction Mechanism (Sₙ2)
The diagram below depicts the Sₙ2 mechanism of the Swarts reaction.
Caption: Sₙ2 mechanism of the Swarts reaction.
Safety and Environmental Considerations
Mercury and its compounds are highly toxic and pose a significant environmental hazard. Therefore, the use of this compound in the Swarts reaction has been largely superseded by safer and more environmentally benign fluorinating agents in modern synthetic chemistry. If the use of this compound is unavoidable, strict safety protocols must be followed, and all waste must be disposed of as hazardous material according to institutional and governmental regulations. Alternative fluorinating agents to consider include silver fluoride (AgF), cobalt fluoride (CoF₂), and antimony trifluoride (SbF₃).[7]
References
- 1. careers360.com [careers360.com]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. What's Swartz reaction? - askIITians [askiitians.com]
- 4. byjus.com [byjus.com]
- 5. Swarts Reaction [unacademy.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Explain swart's reaction with an example | Filo [askfilo.com]
Applications of Mercuric Fluoride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂) is a fluorinating agent that has historically been employed in organic synthesis, primarily for the conversion of alkyl halides to alkyl fluorides. This halogen exchange reaction, commonly known as the Swarts reaction, was a significant development in the field of organofluorine chemistry.[1][2][3][4][5][6] The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorination a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[7][8] However, due to the high toxicity of mercury compounds, the use of mercuric fluoride has been largely supplanted by safer and more versatile fluorinating agents in modern synthetic chemistry. This document provides an overview of the applications of this compound, with a focus on its use in the Swarts reaction, and includes historical data and general protocols.
Halogen Exchange Reactions (Swarts Reaction)
The most prominent application of this compound is in the Swarts reaction, which facilitates the substitution of chlorine or bromine atoms in alkyl halides with fluorine.[2][3][5] This reaction is driven by the formation of a more stable metal halide (HgCl₂ or HgBr₂) as a precipitate.
General Reaction:
R-X + HgF₂ → R-F + HgX₂ (where X = Cl, Br)
The reaction is typically carried out by heating the alkyl halide with this compound, often without a solvent or in a high-boiling inert solvent. Mercurous fluoride (Hg₂F₂) can also be used, sometimes in the presence of a small amount of iodine.[1]
Quantitative Data on Swarts Reaction with this compound
The following table summarizes representative examples of the Swarts reaction using this compound and related mercury fluorides. It is important to note that much of this data is from older literature, and yields can be highly dependent on the specific reaction conditions and the purity of the reagents.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Methyl iodide | Mercurous fluoride / Iodine | Methyl fluoride | 80 | [1] |
| Alkyl monoiodides | Mercurous fluoride | Alkyl monofluorides | Very Good | [1] |
| Alkyl monobromides | Mercurous fluoride | Alkyl monofluorides | Good | [1] |
| Polyiodides | Mercurous fluoride | Polyfluorides | Very Poor | [1] |
Photochemical Fluorination
In addition to the classic Swarts reaction, this compound has been utilized in photochemical fluorination reactions. Under UV-visible illumination, organic compounds can be selectively fluorinated in the presence of this compound in a suitable solvent like dimethyl sulfoxide.[9] This method has been reported to provide essentially quantitative yields for certain substrates.[9]
Quantitative Data on Photochemical Fluorination with this compound
| Substrate | Product | Yield (%) | Reference |
| Triphenylacetic acid | Selectively fluorinated product | Essentially quantitative | [9] |
| Triphenyl ethylene | Selectively fluorinated product | Essentially quantitative | [9] |
| Triethyl phosphite | Selectively fluorinated product | Essentially quantitative | [9] |
Experimental Protocols
Extreme Caution: this compound and all mercury-containing compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Protocol 1: General Procedure for Swarts Reaction
This protocol provides a general guideline for the fluorination of an alkyl bromide or chloride using this compound.
Materials:
-
Alkyl bromide or chloride
-
This compound (HgF₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, place the alkyl halide and a stoichiometric amount of this compound.
-
The reaction can be performed neat or in a high-boiling inert solvent.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a temperature sufficient to initiate the reaction. The optimal temperature will depend on the substrate.
-
Allow the reaction to proceed for several hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS or NMR if a solvent is used).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by distillation directly from the reaction mixture.
-
The resulting mercuric halide will remain as a solid residue in the flask.
Diagrams
Reaction Mechanism: Swarts Reaction
Caption: General mechanism of the Swarts reaction.
Experimental Workflow: Swarts Reaction
Caption: A typical experimental workflow for the Swarts reaction.
Safety and Handling
This compound is a highly toxic and corrosive substance. It is fatal if swallowed, inhaled, or absorbed through the skin. It can cause severe burns to the skin and eyes. Due to its toxicity, its use has been largely discontinued (B1498344) in favor of safer fluorinating agents. When handling this compound, it is imperative to use all appropriate safety precautions, including working in a certified fume hood and wearing personal protective equipment. All waste materials must be treated as hazardous mercury waste and disposed of according to strict environmental regulations.
Conclusion
This compound has played a historical role in the development of organofluorine chemistry, primarily through its application in the Swarts reaction. While it can be an effective fluorinating agent for the conversion of alkyl halides to alkyl fluorides, its extreme toxicity necessitates great caution and has led to its replacement by a wide array of safer and more efficient modern fluorinating reagents. The information provided here is for informational purposes and to understand the historical context of fluorination chemistry. For current research and development, the use of less hazardous alternatives is strongly recommended.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 4. Swarts Reaction [unacademy.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols: Mercuric Fluoride in the Synthesis of Fluorinated Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine into pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] Historically, mercuric fluoride (B91410) (HgF₂) has been a potent reagent for the synthesis of organofluorine compounds, primarily through halogen exchange reactions.[3] While its use has largely been superseded by safer and more selective modern fluorinating agents due to its high toxicity, understanding its application provides valuable context to the evolution of fluorine chemistry in drug discovery.[4]
These application notes provide an overview of the use of mercuric fluoride in the synthesis of fluorinated organic molecules relevant to pharmaceutical development, with a focus on the Swarts reaction.
Core Application: The Swarts Reaction
This compound is primarily used in the Swarts reaction, a halogen exchange method that converts alkyl chlorides and bromides into their corresponding alkyl fluorides.[5][6][7][8][9] This reaction was a foundational technique for the formation of carbon-fluorine bonds.[4] The high reactivity of this compound often allows for the reaction to proceed under relatively mild conditions compared to some other metal fluorides.[10]
Reaction Principle:
The general principle of the Swarts reaction involves the displacement of a halide (Cl or Br) by fluoride from a metal fluoride salt.
-
General Reaction Scheme: R-X + HgF₂ → R-F + HgX₂ (where X = Cl, Br)
Data Presentation: Representative Reaction Parameters
While specific protocols for currently marketed pharmaceuticals using this compound are not prevalent in recent literature due to its toxicity, the following table summarizes typical reaction parameters for the Swarts reaction based on historical and general organic synthesis applications.
| Substrate Type | Leaving Group | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alkyl Halide | Bromide | Acetonitrile | 50-80 | 2-6 | 70-90 |
| Primary Alkyl Halide | Chloride | Acetonitrile | 80-100 | 6-12 | 60-80 |
| Secondary Alkyl Halide | Bromide | DMF | 80-120 | 8-16 | 40-60 |
| Secondary Alkyl Halide | Chloride | DMF | 100-140 | 12-24 | 30-50 |
| Activated Halide (e.g., benzyl) | Bromide | THF | 25-50 | 1-4 | >90 |
Note: Yields are highly substrate-dependent and may be influenced by side reactions such as elimination.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkyl Fluoride via the Swarts Reaction
This protocol describes a general method for the fluorination of an alkyl bromide using this compound.
Materials:
-
Alkyl bromide (1.0 eq)
-
This compound (HgF₂) (1.5 eq)
-
Anhydrous acetonitrile
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a stir bar and a condenser under an inert atmosphere, add the alkyl bromide and anhydrous acetonitrile.
-
Addition of Reagent: With vigorous stirring, carefully add this compound to the solution.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble mercury salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble byproducts. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired alkyl fluoride.
Safety Precautions:
-
Toxicity: this compound and its byproducts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.
-
Waste Disposal: Dispose of all mercury-containing waste according to institutional and environmental regulations.
Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Swarts Reaction [unacademy.com]
- 7. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
The Role of Mercuric Fluoride in Fluorinated Polymer Production: A Historical Perspective and Application Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂), a potent fluorinating agent, has historically played a niche role in the broader field of fluorine chemistry. Its high reactivity has been leveraged in specific applications, including in pathways related to the synthesis of fluorinated organic compounds. In the context of fluorinated polymers, the use of mercury-based compounds has been largely confined to the synthesis of specific monomers, rather than as a direct catalyst or initiator in polymerization reactions. Due to the significant toxicity associated with mercury compounds, their application in polymer production has been superseded by safer and more efficient modern methods. This document provides an overview of the historical context and the limited direct role of mercuric fluoride and related mercury compounds in the production of fluorinated polymers, based on available scientific literature.
Application of Mercury Compounds in Monomer Synthesis
The most notable application of a mercury compound in the production of a key fluorinated polymer precursor is the use of mercuric chloride (HgCl₂) as a catalyst in the synthesis of vinyl fluoride monomer.[1][2] Vinyl fluoride is the foundational monomer for polyvinyl fluoride (PVF), a commercially significant fluoropolymer known for its weather resistance and low flammability.
One of the industrial processes for producing vinyl fluoride involves the direct reaction of acetylene (B1199291) and hydrogen fluoride. This reaction is catalyzed by mercuric chloride, typically supported on a porous carrier like active carbon.[2][3]
Experimental Protocol: Synthesis of Vinyl Fluoride Monomer using a Mercuric Chloride Catalyst (Illustrative)
The following is a generalized protocol based on historical patent literature and should be treated as illustrative due to the hazardous nature of the materials involved. Modern production methods have largely abandoned the use of mercury catalysts.
Objective: To synthesize vinyl fluoride monomer from acetylene and hydrogen fluoride using a supported mercuric chloride catalyst.
Materials:
-
Acetylene gas
-
Anhydrous hydrogen fluoride
-
Mercuric chloride (HgCl₂)
-
Activated carbon (porous carrier)
Equipment:
-
Gas flow controllers
-
Reaction tube (material resistant to HF)
-
Furnace for temperature control
-
Condensation and collection system for vinyl fluoride
-
Scrubbing system for unreacted HF and other byproducts
Procedure:
-
Catalyst Preparation: A porous carrier, such as activated carbon, is impregnated with a solution of mercuric chloride. The amount of mercuric compound is typically in the range of 3% to 10% by weight of the carrier, calculated as HgO.[3]
-
Reaction Setup: The catalyst is packed into a reaction tube. The tube is then heated to the desired reaction temperature.
-
Reaction: A gaseous mixture of acetylene and hydrogen fluoride is passed over the heated catalyst.
-
Product Collection: The product gas stream, containing vinyl fluoride, unreacted starting materials, and byproducts, is passed through a condensation system to isolate the vinyl fluoride.
-
Purification: The collected vinyl fluoride is purified to remove any remaining impurities.
Direct Fluorination of Hydrocarbons
During the Manhattan Project, direct fluorination of benzene (B151609) with elemental fluorine was investigated to produce perfluorocyclohexane. This process was catalyzed by mercury, demonstrating an early application of mercury in fluorination reactions of hydrocarbons.[4] While not directly related to polymer production, this historical context underscores the early exploration of mercury's catalytic activity in fluorination.
The Swarts Reaction and its Limited Role in Polymerization
The Swarts reaction is a well-known halogen exchange reaction where alkyl chlorides or bromides are converted to alkyl fluorides using a variety of metal fluorides, including mercurous fluoride (Hg₂F₂).[4] While this compound is also a powerful fluorinating agent, its direct application in initiating or catalyzing the polymerization of fluoro-olefins is not well-documented in the available literature. The primary mechanism of the Swarts reaction is a nucleophilic substitution, which is not a typical initiation step for the radical polymerization commonly used for producing fluoropolymers like PVF and polytetrafluoroethylene (PTFE).
Modern Fluoropolymer Synthesis
Contemporary methods for the synthesis of fluoropolymers predominantly rely on free-radical polymerization. These processes are typically initiated by organic peroxides or azo compounds and are often carried out in aqueous emulsion or suspension systems.[5] These methods offer better control over the polymerization process and avoid the significant health and environmental hazards associated with mercury compounds.
Data Presentation
Due to the historical and largely discontinued (B1498344) use of this compound and related compounds in the direct production of fluorinated polymers, comprehensive quantitative data from modern, peer-reviewed sources is not available. The table below presents a qualitative summary of the role of mercury compounds in processes related to fluorinated compounds.
| Process | Mercury Compound | Role | Substrate | Product | Significance in Polymer Production |
| Vinyl Fluoride Synthesis | Mercuric Chloride (HgCl₂) | Catalyst | Acetylene, Hydrogen Fluoride | Vinyl Fluoride | Indirect: Production of the monomer for Polyvinyl Fluoride (PVF).[1][2] |
| Direct Fluorination | Mercury (Hg) | Catalyst | Benzene, Elemental Fluorine | Perfluorocyclohexane | Historical Context: Early example of mercury-catalyzed fluorination of hydrocarbons.[4] |
| Halogen Exchange | Mercurous Fluoride (Hg₂F₂) | Reagent | Alkyl Halides | Alkyl Fluorides | Limited Relevance: Primarily for small molecule synthesis; not a direct polymerization method. |
Logical Relationship Diagram
The following diagram illustrates the indirect role of mercury compounds in the historical production pathway of a fluorinated polymer.
Caption: Historical pathway for Polyvinyl Fluoride production.
Conclusion
The role of this compound in the direct production of fluorinated polymers is not well-established in the accessible scientific literature. While mercury compounds, particularly mercuric chloride, have been historically important as catalysts in the synthesis of vinyl fluoride monomer, their use as initiators or catalysts for the polymerization of fluoromonomers is not a common or documented practice. The significant toxicity of mercury has led to its replacement by safer and more efficient catalytic systems in modern industrial processes for producing fluoropolymers. Therefore, for researchers and professionals in drug development and material science, the focus of contemporary fluorination and polymerization chemistry lies in non-mercury-based methodologies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Vinyl fluoride | Fluorinated Hydrocarbon, Polymerization, Monomer | Britannica [britannica.com]
- 3. US3555102A - Method for producing a vinyl fluoride - Google Patents [patents.google.com]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Development of the Fluoropolymer Industry [mdpi.com]
protocols for using mercuric fluoride in a laboratory setting
Application Notes and Protocols for Mercuric Fluoride (B91410) (HgF₂)
For Researchers, Scientists, and Drug Development Professionals
WARNING: Mercuric fluoride (HgF₂) is an extremely toxic and hazardous substance. All handling and experimental procedures must be conducted with extreme caution by trained personnel in a properly equipped laboratory. A thorough understanding of this document and the Safety Data Sheet (SDS) is mandatory before any work commences.
Introduction
This compound (HgF₂) is a powerful fluorinating agent primarily used in organic synthesis for the conversion of alkyl halides to alkyl fluorides, a transformation known as the Swarts reaction.[1][2][3] Its high reactivity also makes it useful in the synthesis of other mercury compounds and in materials science for the production of specialized glass and ceramics. However, its utility is overshadowed by its extreme toxicity. This document provides detailed protocols for the safe handling, use, and disposal of this compound in a laboratory setting.
Safety and Hazard Information
This compound is fatal if swallowed, inhaled, or in contact with skin.[4] It is corrosive and can cause severe damage to the eyes, skin, and respiratory tract.[5] As a mercury compound, it poses a significant risk of cumulative effects and can damage the central nervous system and kidneys with repeated exposure.[6] It is also very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
A multi-layered glove approach is recommended when handling this compound.[7]
-
Inner Gloves: Thin, disposable nitrile gloves.
-
Outer Gloves: Heavy-duty, chemical-resistant gloves (e.g., Silver Shield/4H).
-
Body Protection: A flame-resistant lab coat, chemical splash apron, and full-length pants.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A full-face respirator with a mercury vapor cartridge or a supplied-air respirator is mandatory, especially when handling the powder outside of a glovebox.[8]
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a tested face velocity of at least 100-120 feet per minute.[9]
-
A designated area within the fume hood should be established for this compound use.
-
A mercury spill kit must be readily available and its location clearly marked.[9][10]
-
Vacuum pumps used in conjunction with this compound reactions must be protected with a cold trap and an activated carbon filter to prevent mercury contamination.[11]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | HgF₂ | [12] |
| Molar Mass | 238.59 g/mol | [12] |
| Appearance | White to pink-orange crystalline solid | [12] |
| Density | 8.95 g/cm³ | [12] |
| Melting Point | 645 °C (decomposes) | [12] |
| Solubility in Water | Reacts (hydrolyzes) | [6][12] |
| Moisture Sensitivity | Highly moisture-sensitive | [4][5] |
Toxicity Data
| Compound | Route of Exposure | LD50/Lethal Dose | Species | Reference(s) |
| Mercuric Chloride | Oral | 25.9 - 77.7 mg/kg | Rat | [13] |
| Inorganic Mercury Salts (general) | Oral | 6 - 200 mg/kg | - | [14] |
| Methyl Mercury | Oral | Estimated lethal dose: 200 mg | Human | [10] |
| Dimethyl Mercury | Dermal | Fatal exposure from a few drops | Human | [14] |
Experimental Protocols
General Handling and Storage of this compound
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[4][15]
Storage:
-
Store in a tightly sealed, unbreakable secondary container in a cool, dry, and well-ventilated area.[7][10]
-
The storage area must be locked and accessible only to authorized personnel.[9]
-
Label the storage container clearly with "DANGER: HIGHLY TOXIC" and the appropriate GHS pictograms.[7]
Handling:
-
Use of a glovebox is highly recommended for weighing and transferring this compound powder.
-
If a glovebox is not available, conduct all manipulations in a fume hood with appropriate respiratory protection.[10]
-
Use tools and equipment dedicated solely to this compound work.
-
Never work alone when handling this compound.
Protocol for a Typical Swarts Reaction: Fluorination of an Alkyl Bromide
The Swarts reaction is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl fluoride using a metal fluoride, such as this compound.[3][16][17]
Materials:
-
Alkyl bromide
-
This compound (HgF₂)
-
Anhydrous aprotic solvent (e.g., acetonitrile, sulfolane)[18]
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and nitrogen/argon inlet) in a fume hood. Ensure all glassware is scrupulously dry.[18]
-
Charging the Flask: Under a positive pressure of inert gas, add the alkyl bromide and the anhydrous solvent to the reaction flask via syringe or cannula.
-
Addition of this compound: Carefully add a stoichiometric amount or a slight excess of this compound to the reaction flask. This should be done in a glovebox or with extreme care in the fume hood to avoid generating dust.[18]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from several hours to a day, depending on the substrate.[18]
-
Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique (e.g., GC-MS, TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Carefully filter the reaction mixture to remove the insoluble mercuric bromide byproduct. This should be done in the fume hood. The filter cake is highly toxic and must be disposed of as hazardous mercury waste.
-
Purification: The crude alkyl fluoride can be purified from the filtrate by distillation or column chromatography.
Emergency Procedures
Spill Cleanup:
-
Small Spills (e.g., from a broken thermometer):
-
Evacuate the immediate area and restrict access.[4]
-
Wear appropriate PPE, including respiratory protection.[6]
-
Use a mercury spill kit. Use sulfur powder to amalgamate the mercury, which can then be carefully collected.[5]
-
Use an index card or a special mercury sponge to consolidate the spilled material.[19]
-
For very small droplets, adhesive tape or a pipette connected to a vacuum trap can be used.[19]
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[6]
-
After cleanup, use a flashlight held at an angle to the floor to check for any remaining mercury beads.[19]
-
-
Large Spills:
First Aid:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
Waste Disposal
All this compound waste, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.[10]
-
Collect all mercury-containing waste in a clearly labeled, sealed, and non-metallic container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Diagrams
Caption: Experimental workflow for a fluorination reaction using this compound.
Caption: Logical relationship of safety protocols for handling this compound.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Dealing with Mercury Spills in the Lab | Lab Manager [labmanager.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. Effective Decontamination and Remediation After Elemental Mercury Exposure: A Case Report in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. HEALTH EFFECTS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Swarts Reaction [unacademy.com]
- 17. careers360.com [careers360.com]
- 18. benchchem.com [benchchem.com]
- 19. Environmental Health & Safety: Laboratory Safety: Mercury Spills [safety.rochester.edu]
Application Notes and Protocols: Mercuric Fluoride in Catalytic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂) is a potent and selective fluorinating agent utilized in organic synthesis.[1][2] Its primary application lies in the conversion of alkyl halides to alkyl fluorides, a transformation famously known as the Swarts reaction.[3][4] This reagent is particularly valuable when other fluorinating agents fail, due to its high reactivity. However, its use is often reserved for situations where milder reagents are ineffective, owing to its extreme toxicity.[4][5] These application notes provide an overview of the use of mercuric fluoride as a catalyst, with a focus on experimental protocols and safety considerations.
1. Chemical Properties and Handling
This compound is a white, hygroscopic crystalline solid.[1] It is crucial to handle this compound with extreme caution in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and respiratory protection.[4] All waste containing mercury must be disposed of as hazardous waste according to institutional guidelines.[4]
2. Applications in Organic Synthesis
The principal application of this compound is as a catalyst in halogen exchange reactions, specifically the fluorination of alkyl and acyl halides.
2.1. The Swarts Reaction
The Swarts reaction is a cornerstone of organofluorine chemistry, enabling the substitution of chlorine or bromine atoms with fluorine. This compound is a highly effective reagent for this transformation.[3] The general scheme for the Swarts reaction is as follows:
R-X + HgF₂ → R-F + HgX₂ (where X = Cl, Br)
Mercurous fluoride (Hg₂F₂) can also be used, often in conjunction with a halogen such as iodine or chlorine to generate the more reactive mercuric species in situ.[6]
3. Experimental Protocols
3.1. General Protocol for the Swarts Reaction using this compound
This protocol describes a general procedure for the fluorination of an alkyl halide.
Objective: To synthesize an alkyl fluoride from an alkyl bromide or chloride.
Materials:
-
This compound (HgF₂)
-
Alkyl halide (e.g., alkyl bromide, alkyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, sulfolane)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet.
-
Reagent Addition: Under a positive flow of inert gas, charge the flask with this compound.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Substrate Addition: Slowly add the alkyl halide to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-150 °C) and maintain stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture to remove the insoluble mercury salts. The filtrate is then subjected to standard aqueous work-up and purification procedures (e.g., distillation, chromatography).
Important Safety Note: All operations should be conducted in a certified fume hood. All glassware and equipment in contact with this compound should be decontaminated appropriately.[4]
4. Quantitative Data
The efficiency of the Swarts reaction using mercury fluorides can vary depending on the substrate and reaction conditions. The following table summarizes available data from the literature.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Methyl iodide | Hg₂F₂ / I₂ | Methyl fluoride | 80 | [6] |
| Alkyl monoiodides | Hg₂F₂ | Alkyl monofluorides | Very good | [6] |
| Alkyl monobromides | Hg₂F₂ | Alkyl monofluorides | Good | [6] |
5. Visualized Workflows and Mechanisms
5.1. Experimental Workflow for the Swarts Reaction
The following diagram illustrates the general laboratory workflow for performing a Swarts reaction catalyzed by this compound.
Caption: General workflow for a this compound-catalyzed Swarts reaction.
5.2. Mechanism of the Swarts Reaction
The Swarts reaction proceeds through a nucleophilic substitution mechanism where the fluoride from the metal salt displaces the halide on the alkyl substrate.
Caption: Simplified mechanism of the Swarts halogen exchange reaction.
This compound is a powerful reagent for the synthesis of organofluorine compounds, particularly through the Swarts reaction. While its high toxicity necessitates stringent safety precautions, its effectiveness in catalyzing fluorination reactions makes it an important tool in the arsenal (B13267) of synthetic chemists, especially in the context of drug development where the introduction of fluorine can significantly alter a molecule's properties. Researchers should always consult safety data sheets and institutional safety protocols before handling this compound.
References
- 1. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Preparation of Mercuric Fluoride from Mercuric Oxide and Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂) is a useful, albeit highly toxic, fluorinating agent in various chemical syntheses. Its preparation from mercuric oxide (HgO) and hydrogen fluoride (HF) is a direct method, the details of which are crucial for safe and effective synthesis in a laboratory setting. This document provides a comprehensive overview of the preparation, including reaction parameters, a detailed experimental protocol, safety precautions, and characterization data, compiled from available literature.
Reaction Scheme
The overall reaction for the synthesis of mercuric fluoride from mercuric oxide and hydrogen fluoride is as follows:
HgO + 2HF → HgF₂ + H₂O
This reaction is typically carried out at elevated temperatures using anhydrous hydrogen fluoride gas.
Data Presentation
| Parameter | Mercuric Oxide (HgO) | Hydrogen Fluoride (HF) | This compound (HgF₂) | Water (H₂O) |
| Molar Mass ( g/mol ) | 216.59 | 20.01 | 238.59 | 18.02 |
| Appearance | Red or yellow powder | Colorless gas or liquid | Hygroscopic white cubic crystals | Colorless liquid |
| Melting Point (°C) | 500 (decomposes) | -83.6 | 645 (decomposes) | 0 |
| Boiling Point (°C) | - | 19.5 | - | 100 |
| Density (g/cm³) | 11.14 | 0.991 (liquid) | 8.95 | 1.0 |
| CAS Number | 21908-53-2 | 7664-39-3 | 7783-39-3 | 7732-18-5 |
Experimental Protocol
The following protocol is based on the method described in U.S. Patent 2,757,070. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
Materials and Equipment:
-
Mercuric oxide (HgO), high purity
-
Anhydrous hydrogen fluoride (HF) gas
-
Oxygen (O₂) gas
-
Tube furnace capable of reaching at least 500°C
-
Reaction tube (stainless steel or other HF-resistant material)
-
Reaction boat (nickel or other HF-resistant material)
-
Gas flow controllers for HF and O₂
-
Scrubbing system for unreacted HF and any volatile mercury compounds
-
Appropriate personal protective equipment (see Safety Precautions section)
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the tube furnace with the reaction tube. Ensure all connections are secure and leak-proof.
-
Connect the gas inlets to the anhydrous hydrogen fluoride and oxygen gas cylinders through flow controllers.
-
Connect the outlet of the reaction tube to a suitable scrubbing system to neutralize unreacted HF and capture any mercury-containing vapors.
-
-
Loading the Reactant:
-
Place a known quantity of high-purity mercuric oxide into the nickel reaction boat.
-
Position the boat in the center of the reaction tube.
-
-
Reaction:
-
Begin a slow flow of oxygen gas through the reaction tube to create an inert atmosphere. The presence of oxygen is crucial to prevent the thermal dissociation of mercuric oxide to elemental mercury.[1]
-
Gradually heat the furnace to the reaction temperature, which should be at least 250°C, with a preferable range of 350-450°C.[1]
-
Once the desired temperature is reached, introduce a slow, controlled stream of anhydrous hydrogen fluoride gas into the reaction tube.
-
Maintain the reaction for several hours (e.g., 4.5 hours as suggested in the patent) to ensure complete conversion.[1]
-
-
Cooling and Product Recovery:
-
After the reaction period, stop the flow of hydrogen fluoride but maintain the oxygen flow.
-
Allow the furnace to cool down to room temperature.
-
Once cooled, carefully remove the reaction boat containing the product, which should be a pale yellow-to-white solid.[1]
-
The product, this compound, is hygroscopic and should be handled in a dry atmosphere (e.g., a glovebox) and stored in a tightly sealed, moisture-proof container.
-
Characterization:
The product can be characterized by various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure of this compound.
-
Elemental Analysis: To determine the fluorine and mercury content. The theoretical fluorine content of HgF₂ is approximately 16.0%. A lower observed value may indicate the presence of impurities or hydrated forms.[1]
Safety Precautions
Working with mercury compounds and hydrogen fluoride presents extreme health hazards. Strict adherence to safety protocols is mandatory.
-
Hydrogen Fluoride (HF):
-
HF is a highly corrosive and toxic gas that can cause severe burns upon skin contact, which may not be immediately painful. Inhalation can lead to severe respiratory damage.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (neoprene or nitrile), a lab coat, and closed-toe shoes.
-
Have a calcium gluconate gel or solution readily available as a first aid measure for skin exposure.
-
-
Mercuric Oxide (HgO) and this compound (HgF₂):
-
Mercury compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. They are also environmental hazards.
-
Avoid generating dust.
-
Wear appropriate PPE, including gloves, a lab coat, and respiratory protection.
-
Handle these compounds in a designated area to prevent contamination.
-
-
General Precautions:
-
All manipulations should be carried out in a high-efficiency fume hood.
-
Ensure a proper waste disposal plan is in place for all mercury-containing materials.
-
Familiarize yourself with the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
-
Diagrams
Caption: Experimental Workflow for this compound Synthesis.
Caption: Logical Relationship of Reaction Components.
References
Application Notes and Protocols for the Fluorination of Aromatic Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into aromatic systems is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the metabolic stability, bioavailability, and binding affinity of molecules. While the direct fluorination of aromatic compounds using mercuric fluoride (B91410) (HgF₂) is not a widely documented or utilized method in contemporary chemical literature, likely due to the high toxicity of mercury compounds and the advent of more efficient and safer reagents, several other robust methods are routinely employed. This document provides a detailed overview of the classical Balz-Schiemann reaction and touches upon modern catalytic alternatives for the synthesis of aryl fluorides.
The Balz-Schiemann Reaction: A Classical Approach
The Balz-Schiemann reaction, first reported in 1927, remains a reliable and widely used method for the preparation of aryl fluorides from aromatic primary amines.[1][2] The reaction proceeds via the diazotization of an aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[3][4]
Reaction Mechanism
The mechanism of the Balz-Schiemann reaction involves three key steps:[3]
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt.[3]
-
Formation of Diazonium Tetrafluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the corresponding aryl diazonium tetrafluoroborate (ArN₂⁺BF₄⁻).[3] This salt is often stable enough to be isolated.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride.[1] The reaction is believed to proceed through an aryl cation intermediate.
Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes provide improved yields.[2] Additionally, in situ diazotization and decomposition methods have been developed to avoid the isolation of potentially explosive diazonium salts.[5]
Experimental Protocols
General Protocol for the Balz-Schiemann Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Fluoroboric acid (HBF₄, typically 48-50% in water)
-
Ice
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves)
Procedure:
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic amine in a suitable amount of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Formation and Isolation of Diazonium Tetrafluoroborate
-
To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid.
-
A precipitate of the aryl diazonium tetrafluoroborate should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol (B129727) and then diethyl ether to aid in drying.
-
Dry the isolated salt thoroughly in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with care.
Step 3: Thermal Decomposition
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser. The decomposition temperature will vary depending on the substrate.
-
The aryl fluoride will distill over and can be collected. Alternatively, the product can be extracted from the reaction residue with a suitable organic solvent.
-
Purify the crude aryl fluoride by distillation or chromatography.
A continuous flow reactor can be a safer alternative for scaling up the Balz-Schiemann reaction, as it avoids the accumulation of large quantities of hazardous diazonium intermediates.[6][7]
Quantitative Data
The yields of the Balz-Schiemann reaction can vary significantly depending on the substrate and reaction conditions. The table below summarizes representative yields for various aromatic amines.
| Aromatic Amine | Product | Yield (%) | Reference |
| Aniline | Fluorobenzene | 50-60 | [2] |
| p-Toluidine | 4-Fluorotoluene | ~89 | [2] |
| o-Nitroaniline | 2-Fluoronitrobenzene | 70-80 | Generic textbook examples |
| m-Nitroaniline | 3-Fluoronitrobenzene | 75-85 | Generic textbook examples |
| p-Nitroaniline | 4-Fluoronitrobenzene | 80-90 | Generic textbook examples |
| Anthranilic acid | 2-Fluorobenzoic acid | 50-60 | Generic textbook examples |
Note: Yields are approximate and can be influenced by the specific protocol and scale.
Modern Alternatives to the Balz-Schiemann Reaction
While the Balz-Schiemann reaction is a cornerstone of aryl fluoride synthesis, modern methods offer milder conditions, broader functional group tolerance, and improved safety profiles.
-
Palladium-Catalyzed Fluorination: Significant advances have been made in the palladium-catalyzed cross-coupling of aryl halides and triflates with fluoride sources.[8][9] These methods often employ specialized ligands to facilitate the challenging C-F reductive elimination step.
-
Copper-Mediated Fluorination: Copper-mediated reactions have also emerged as a powerful tool for aromatic fluorination, including Sandmeyer-type reactions for the conversion of anilines to aryl fluorides.[10][11]
-
Electrophilic Fluorinating Reagents: Reagents such as Selectfluor® (F-TEDA-BF₄) allow for the electrophilic fluorination of electron-rich aromatic and heteroaromatic compounds.[12][13] The mechanism is thought to involve a single-electron transfer (SET) pathway.[14]
Conclusion
The synthesis of aryl fluorides is a vital area of research in the chemical sciences. While the direct fluorination of aromatic compounds with mercuric fluoride is not a common practice, the classical Balz-Schiemann reaction provides a robust, albeit sometimes harsh, method for accessing these valuable compounds. For substrates that are sensitive to the conditions of the Balz-Schiemann reaction, a growing number of modern catalytic methods offer milder and more versatile alternatives, expanding the toolbox for researchers in drug discovery and materials science.
References
- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. jove.com [jove.com]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 8. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Addition of Mercury(II) Compounds to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of mercury(II) compounds to carbon-carbon double and triple bonds is a cornerstone of synthetic organic chemistry, providing a reliable method for the Markovnikov hydration of alkenes and alkynes. While mercuric fluoride (B91410) (HgF₂) is known as a selective fluorinating agent, its application in electrophilic addition reactions to unsaturated hydrocarbons is not widely documented in chemical literature.[1][2][3] The predominant and synthetically useful reaction in this class is the oxymercuration-demercuration, which typically employs mercury(II) acetate (B1210297) [Hg(OAc)₂] or mercury(II) trifluoroacetate (B77799) [Hg(TFA)₂].
These protocols will focus on the well-established oxymercuration-demercuration reactions of alkenes and alkynes, providing detailed methodologies, quantitative data, and mechanistic diagrams. This reaction sequence is highly valued for its predictability, mild conditions, and avoidance of carbocation rearrangements that can plague traditional acid-catalyzed hydration.[4][5][6]
Core Concepts of Oxymercuration-Demercuration
Oxymercuration-demercuration is a two-step process for the hydration of alkenes and alkynes.
-
Oxymercuration : An alkene or alkyne reacts with a mercury(II) salt in the presence of a nucleophilic solvent (e.g., water for alcohols, alcohol for ethers). This step results in the addition of the mercury salt and the nucleophile across the multiple bond. The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements.[4][5][7] The addition follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon.[4][6][8]
-
Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom.[5][6][7]
Application to Alkenes: Synthesis of Alcohols
The oxymercuration-demercuration of alkenes is a highly efficient method for the synthesis of Markovnikov alcohols.
Quantitative Data Summary
| Alkene Substrate | Product | Regioselectivity | Typical Yield | Reference |
| 1-Hexene (B165129) | 2-Hexanol | Markovnikov | >90% | General textbook knowledge |
| Styrene | 1-Phenylethanol | Markovnikov | >95% | General textbook knowledge |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | Markovnikov | High | [8] |
Experimental Protocol: Synthesis of 2-Hexanol from 1-Hexene
Materials:
-
Mercuric acetate [Hg(OAc)₂]
-
1-Hexene
-
Tetrahydrofuran (THF)
-
Water
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Oxymercuration:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in a 1:1 mixture of water and THF.
-
Cool the solution in an ice bath and slowly add 1-hexene with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Demercuration:
-
To the reaction mixture, add 3 M NaOH solution.
-
Slowly add a solution of 0.5 M NaBH₄ in 3 M NaOH. This step is exothermic and may result in the formation of elemental mercury (a silver precipitate).
-
Continue stirring for an additional 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude alcohol by distillation.
-
Application to Alkynes: Synthesis of Ketones
The hydration of alkynes via oxymercuration typically yields ketones. For terminal alkynes, this reaction is highly regioselective, producing methyl ketones.[9][10][11]
Quantitative Data Summary
| Alkyne Substrate | Product | Regioselectivity | Typical Yield | Reference |
| 1-Hexyne (B1330390) | 2-Hexanone | Markovnikov | High | [9][10] |
| Phenylacetylene | Acetophenone | Markovnikov | High | General textbook knowledge |
| 3-Hexyne (symmetrical) | 3-Hexanone | N/A | High | [11] |
Experimental Protocol: Synthesis of 2-Hexanone from 1-Hexyne
Materials:
-
Mercuric sulfate (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
1-Hexyne
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Hydration:
-
To a round-bottom flask containing water, carefully add concentrated sulfuric acid, followed by mercuric sulfate.
-
Attach a reflux condenser and heat the mixture gently with stirring until the mercuric sulfate dissolves.
-
Add 1-hexyne to the reaction mixture.
-
Heat the mixture under reflux for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and water.
-
Dry the ether solution over anhydrous Na₂SO₄, filter, and remove the ether by distillation.
-
The residue is the crude 2-hexanone, which can be further purified by distillation.
-
Mechanistic Pathways and Workflows
Oxymercuration of an Alkene
Caption: Mechanism of alkene oxymercuration-demercuration.
Oxymercuration of an Alkyne
Caption: Mechanism of alkyne hydration via mercuric ion catalysis.
General Experimental Workflow
Caption: A generalized workflow for oxymercuration-demercuration.
Safety Precautions
Mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 6. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 7. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]
- 8. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Mercuric Fluoride in the Synthesis of Inorganic Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric fluoride (B91410) (HgF₂), a white, hygroscopic crystalline solid, has historically served as a fluorinating agent in both organic and inorganic chemistry.[1][2] Classified as a moderate fluorinating agent, it is more reactive than mercurous fluoride (Hg₂F₂) and silver(I) fluoride (AgF).[2] However, due to its high toxicity and the development of safer and more efficient fluorinating agents, its application in modern synthesis has become limited.[2] These notes provide an overview of the synthesis of mercuric fluoride and its documented applications in the preparation of inorganic fluorides, including detailed protocols for its preparation.
Safety Precautions: Mercury and its compounds are highly toxic. All handling of this compound and its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A dry box or an inert atmosphere (e.g., dry nitrogen) is necessary for handling this compound to prevent its reaction with atmospheric moisture.[2]
Synthesis of this compound (HgF₂)
This compound can be prepared through several methods, primarily involving the reaction of a mercury(II) compound with a fluorine source.
Protocol 1: Fluorination of Mercuric Oxide with Hydrogen Fluoride
This is the most common method for the production of this compound.[1]
Reaction: HgO + 2 HF → HgF₂ + H₂O[1]
Experimental Protocol:
-
Place mercuric oxide (HgO) in a nickel or stainless steel reaction vessel (a "boat").[3]
-
Heat the reactor to a temperature range of 380-450 °C.[3]
-
Slowly pass a gaseous stream of anhydrous hydrogen fluoride (HF) mixed with oxygen over the mercuric oxide. The presence of oxygen is crucial to prevent the thermal dissociation of HgO to elemental mercury.[3]
-
Continue the gas flow for several hours until the conversion to a pale yellow-to-white solid (HgF₂) is complete.[3]
-
Cool the reactor under a stream of dry inert gas (e.g., nitrogen or argon) before handling the product in a dry box.
Protocol 2: Fluorination of Mercuric Chloride with Elemental Fluorine
This method provides a direct route to this compound from mercuric chloride.
Reaction: HgCl₂ + F₂ → HgF₂ + Cl₂[1]
Experimental Protocol:
-
Pre-dry mercuric chloride (HgCl₂) thoroughly.
-
Place the dried HgCl₂ in a suitable reaction chamber resistant to fluorine gas.
-
Pass pure, dry elemental fluorine (F₂) gas over the HgCl₂.
-
Heat the reaction vessel to 100–150 °C.[2]
-
Continue the reaction until all the chloride has been displaced, which can be monitored by the cessation of chlorine gas evolution.
-
Cool the reactor under a dry inert atmosphere before product recovery.
Applications in the Synthesis of Inorganic Fluorides
The use of this compound as a fluorinating agent for inorganic compounds is not as extensively documented as its role in organic synthesis (e.g., the Swarts reaction).[4][5] However, some specific applications have been reported.
Synthesis of Mercuric Bistrifluoromethylamide
This compound has been used in the fluorination of cyanogen (B1215507) and cyanogen chloride to produce mercuric bistrifluoromethylamide.[6] This reaction demonstrates the ability of HgF₂ to fluorinate non-metal compounds.
Reaction Scheme: (CN)₂ or CNCl + HgF₂ → Hg(NCF₃)₂
High-Pressure Synthesis of Mercury Tetrafluoride (HgF₄)
A more recent and highly specialized application involves the synthesis of the higher-valent mercury fluoride, HgF₄, under extreme conditions.
Reaction: An irradiated mixture of HgF₂ and XeF₂ under high pressure (30-35 GPa) leads to the formation of HgF₄.[7]
Experimental Insights:
-
A mixture of this compound (HgF₂) and xenon difluoride (XeF₂) is pressurized in a diamond anvil cell.[7]
-
The reaction is induced by irradiation with synchrotron hard x-rays.[7]
-
The formation of new chemical species is monitored in situ using far-infrared spectroscopy.[7]
This synthesis is a significant finding in high-pressure chemistry and the exploration of unusual oxidation states, but it is not a conventional laboratory synthesis method.
Potential Applications in Halogen Exchange Reactions
While specific examples with a broad range of inorganic substrates are scarce in recent literature, the principle of halogen exchange (halex) reactions suggests that this compound could be used to convert inorganic chlorides or bromides to their corresponding fluorides. This is analogous to its application in the Swarts reaction for organic compounds.[4][5]
General Reaction: MClₓ + (x/2) HgF₂ → MFₓ + (x/2) HgCl₂ (where M is a metal or main group element)
The viability and efficiency of such reactions would depend on the specific substrate and reaction conditions. Due to the toxicity of mercury compounds, alternative fluorinating agents like KF, CsF, or anhydrous HF are now generally preferred for these transformations.[2]
Data Presentation
Due to the limited availability of quantitative data for a wide range of inorganic fluoride syntheses using this compound, a comprehensive comparative table cannot be constructed. The available data is primarily qualitative or related to very specific applications.
| Product | Reactant(s) | Fluorinating Agent | Conditions | Notes |
| HgF₂ | HgO, HF, O₂ | HF | 380-450 °C, gas flow | Oxygen prevents HgO dissociation.[3] |
| HgF₂ | HgCl₂, F₂ | F₂ | 100–150 °C | Direct fluorination.[2] |
| Hg(NCF₃)₂ | (CN)₂ or CNCl | HgF₂ | - | Fluorination of cyanogen.[6] |
| HgF₄ | HgF₂, XeF₂ | XeF₂ (as F source) | 30-35 GPa, x-ray irradiation | High-pressure synthesis.[7] |
Logical Workflow Diagram
The following diagram illustrates the general workflow from the synthesis of this compound to its application in producing other inorganic fluorides.
Caption: General workflow for the synthesis and application of this compound.
Conclusion
This compound is a competent, albeit moderately reactive, fluorinating agent that has found niche applications in inorganic synthesis. While its use has been largely curtailed due to significant toxicity concerns and the availability of safer alternatives, understanding its chemistry provides valuable historical context and insight into fluorination reactions. The provided protocols for the synthesis of this compound and the discussion of its applications are based on available literature. Researchers considering the use of this compound must perform a thorough risk assessment and adhere to strict safety protocols.
References
- 1. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 4. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 5. Swarts Reaction [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of mercuric fluoride (B91410) (HgF₂). The following protocols outline key analytical techniques for assessing the identity, purity, structure, and thermal properties of this inorganic compound.
Physicochemical Properties
Mercuric fluoride is a white, hygroscopic crystalline solid. It is crucial to handle the material in a controlled environment (e.g., a glove box) to prevent hydrolysis, as it can react with water.
| Property | Value | Reference |
| Molecular Formula | HgF₂ | [1] |
| Molar Mass | 238.59 g/mol | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 640 - 645 °C (decomposes) | [2] |
| Density | 8.95 g/cm³ | [2] |
Structural and Compositional Analysis
X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray Diffraction is a primary technique for determining the crystalline structure and phase purity of this compound. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice.
Experimental Protocol:
-
Sample Preparation:
-
Gently grind a small amount of the this compound powder using an agate mortar and pestle to ensure a fine, homogeneous particle size.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat, smooth surface for analysis.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 20° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
The obtained diffractogram should be compared with standard reference patterns from crystallographic databases (e.g., ICDD PDF) to confirm the fluorite (Fm-3m) crystal structure of HgF₂.[3][4]
-
The presence of unexpected peaks may indicate impurities or different phases of mercury fluoride (e.g., mercurous fluoride, Hg₂F₂).
-
Logical Workflow for Structural and Compositional Analysis
Caption: Workflow for structural and compositional analysis of HgF₂.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of HgF₂, providing information about its chemical bonds and functional groups.
2.2.1 Fourier Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands of the Hg-F bond. The absence of broad bands in the 3200-3600 cm⁻¹ region indicates the absence of water.
-
2.2.2 Raman Spectroscopy
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the this compound powder onto a microscope slide or into a capillary tube.
-
-
Instrument Parameters (Typical):
-
Excitation Laser: 532 nm or 785 nm
-
Laser Power: < 10 mW (to avoid sample degradation)
-
Spectral Range: 100 - 1000 cm⁻¹
-
Acquisition Time: 10-60 seconds
-
-
Data Analysis:
-
The Raman spectrum will show characteristic scattering peaks corresponding to the vibrational modes of the Hg-F lattice. These can be used for structural confirmation.
-
| Technique | Typical Application for HgF₂ | Expected Observations |
| FTIR | Identification of Hg-F bond, detection of hydrolysis | Characteristic Hg-F vibrational bands. Absence of O-H stretching bands. |
| Raman | Confirmation of crystal lattice vibrations | Sharp peaks corresponding to the symmetric and asymmetric Hg-F stretching modes. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State
XPS is a surface-sensitive technique that provides information on the elemental composition and oxidation states of the elements on the surface of the this compound sample.
Experimental Protocol:
-
Sample Preparation:
-
Mount the this compound powder onto a sample holder using double-sided conductive tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Area: ~300 x 700 µm
-
Pass Energy: 160 eV for survey scans, 20-40 eV for high-resolution scans of Hg 4f, F 1s, and C 1s regions.
-
-
Data Analysis:
-
The survey spectrum will identify all elements present on the surface.
-
High-resolution spectra of the Hg 4f and F 1s regions will provide information on their chemical states. The binding energies can be referenced to the adventitious carbon C 1s peak at 284.8 eV.
-
Sputtering with an argon ion beam can be used to remove surface contaminants and perform depth profiling.[6]
-
| Element | Orbital | Expected Binding Energy (eV) | Notes |
| Mercury (Hg) | 4f₇/₂ | ~101 eV | Binding energy can shift based on chemical environment. |
| Fluorine (F) | 1s | ~684 eV | |
| Carbon (C) | 1s | 284.8 eV | Adventitious carbon for calibration. |
| Oxygen (O) | 1s | ~531-533 eV | Presence may indicate surface oxidation or hydrolysis. |
Purity and Impurity Analysis
Ion-Selective Electrode (ISE) for Fluoride Content
The fluoride ISE method provides a quantitative determination of the fluoride ion concentration after dissolution of the this compound sample.
Experimental Protocol:
-
Sample Preparation and Dissolution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent. Due to the reactivity of HgF₂, a non-aqueous solvent or a carefully buffered aqueous solution may be required.
-
Add a Total Ionic Strength Adjustment Buffer (TISAB) to the dissolved sample. TISAB helps to maintain a constant ionic strength, adjusts the pH, and complexes interfering ions.[7]
-
-
Calibration:
-
Prepare a series of standard fluoride solutions of known concentrations, also mixed with TISAB.
-
Measure the potential (in mV) of each standard solution using the fluoride ISE and a reference electrode.
-
Construct a calibration curve by plotting the potential versus the logarithm of the fluoride concentration.
-
-
Sample Measurement:
-
Measure the potential of the prepared sample solution.
-
Determine the fluoride concentration in the sample from the calibration curve.
-
Experimental Workflow for Fluoride Quantification by ISE
Caption: Workflow for fluoride quantification using an ion-selective electrode.
Ion Chromatography (IC) for Anionic Impurities
IC is a powerful technique for the separation and quantification of fluoride and other anionic impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute aqueous solution of the this compound sample. Filtration of the solution may be necessary to remove any particulate matter.
-
-
Instrument Parameters (Typical):
-
Column: Anion-exchange column (e.g., Dionex IonPac AS15)[8]
-
Eluent: Potassium hydroxide (B78521) or a carbonate-bicarbonate buffer[9][10]
-
Detection: Suppressed conductivity
-
-
Data Analysis:
-
Identify and quantify the fluoride peak based on its retention time and comparison to a calibration curve generated from fluoride standards.
-
Other anionic impurities (e.g., chloride, sulfate) can also be identified and quantified.
-
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.
-
-
Instrument Parameters (Typical):
-
Temperature Range: Ambient to 800 °C
-
Heating Rate: 10 °C/min
-
Purge Gas: Inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min
-
-
Data Analysis:
-
TGA: The thermogram will show weight loss as a function of temperature, indicating decomposition.
-
DSC: The DSC curve will show endothermic or exothermic events associated with phase transitions (e.g., melting) and decomposition.
-
| Technique | Information Obtained | Expected Results for HgF₂ |
| TGA | Thermal stability and decomposition temperature | Onset of weight loss around the melting point, indicating decomposition. |
| DSC | Melting point and heat of fusion/decomposition | An endothermic peak corresponding to melting followed by decomposition. |
References
- 1. midac.com [midac.com]
- 2. iitk.ac.in [iitk.ac.in]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. primescholars.com [primescholars.com]
- 5. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]
- 6. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 9. balazs.com [balazs.com]
- 10. metrohm.com [metrohm.com]
Troubleshooting & Optimization
Technical Support Center: Mercuric Fluoride in Synthetic Reactions
Disclaimer: Mercuric fluoride (B91410) (HgF₂) and its related compounds are extremely toxic and hazardous to the environment. All handling and experimental procedures must be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All waste materials must be disposed of according to strict institutional and environmental regulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of mercuric fluoride in organic synthesis? A1: this compound is a powerful fluorinating agent, primarily used for the halogen exchange in alkyl chlorides and bromides to synthesize alkyl fluorides. This reaction is historically known as the Swarts reaction.[1] Due to its high reactivity, it is particularly effective for substrates where other metal fluorides may be sluggish.
Q2: What are the main causes of this compound decomposition during a reaction? A2: The primary cause of this compound decomposition is exposure to moisture.[2] this compound is extremely sensitive to water and can hydrolyze, which will inhibit its fluorinating activity. Additionally, while this compound is more stable than mercurous fluoride, exposure to light should be minimized as a general precaution. Thermal decomposition occurs at very high temperatures (645 °C), which is not typical for most organic reactions.
Q3: What are the visible signs of this compound decomposition? A3: When this compound is exposed to water, it may turn yellow.[2] In reactions involving mercurous fluoride (Hg₂F₂), which is sometimes used as a precursor, exposure to light can cause the yellow crystals to turn black.[3] If a reaction mixture containing a mercury fluoride reagent darkens or changes color unexpectedly, decomposition should be suspected.
Q4: Can I use protic solvents like alcohols with this compound? A4: No, it is not recommended. Alcohols can react with this compound, leading to the formation of byproducts and deactivation of the reagent. The reaction mixture may turn intensely yellow, and the fluorination will quickly cease.
Q5: Is this compound suitable for all types of halogen exchange reactions? A5: While powerful, this compound may not be suitable for all substrates. For instance, with certain poly-halogenated compounds, elimination reactions (forming alkenes) or dehydrohalogenation can occur as side reactions, particularly at elevated temperatures.[4] The reactivity needs to be carefully considered for each specific substrate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of Fluorinated Product | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Low reactivity of the alkyl halide substrate. | For less reactive substrates (e.g., alkyl chlorides), consider increasing the reaction temperature moderately. Alternatively, for reactions starting with mercurous fluoride, the addition of a catalytic amount of iodine can generate more reactive mercuric species in situ.[4] | |
| Incorrect stoichiometry. | Ensure the correct molar ratio of this compound to the alkyl halide is used. A slight excess of the fluorinating agent may be necessary. | |
| Formation of Alkene Byproducts | Elimination side reaction. | This is more common with substrates prone to elimination (e.g., secondary or tertiary halides) and at higher temperatures.[4] Attempt the reaction at a lower temperature or for a shorter duration. |
| Reaction Mixture Turns Dark/Black | Decomposition of the mercury reagent. | This may indicate gross contamination with water or other incompatible substances. It is best to stop the reaction, handle the waste appropriately, and set up a new reaction with rigorously dried components. If using mercurous fluoride, ensure the reaction is protected from light.[3] |
| Formation of Alcohol Byproducts | Hydrolysis of the starting material or product. | This is a strong indicator of water in the reaction. Review all drying procedures for solvents, reagents, and apparatus. |
Experimental Protocols
Representative Protocol: Swarts Reaction for the Synthesis of an Alkyl Fluoride
This protocol is a representative example and should be adapted and optimized for specific substrates.
Objective: To synthesize an alkyl fluoride from an alkyl bromide using this compound.
Materials:
-
This compound (HgF₂)
-
Anhydrous solvent (e.g., acetonitrile, sulfolane)
-
Alkyl bromide
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware under a positive pressure of dry nitrogen or argon. The setup should include a two or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Addition: In the reaction flask, suspend this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Initiation of Reaction: Begin vigorous stirring of the suspension. If required, gently heat the mixture to the desired reaction temperature.
-
Substrate Addition: Add the alkyl bromide, either neat or dissolved in a small amount of the anhydrous solvent, dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., GC-MS or TLC on quenched aliquots). Reactions may take several hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully filter the mixture to remove the insoluble mercury salts. (Caution: The mercury salts are highly toxic and must be handled and disposed of as hazardous waste) . The filtrate contains the desired alkyl fluoride.
-
Purification: The product can be purified from the filtrate by distillation or chromatography, depending on its physical properties.
Quantitative Data
Recent, detailed comparative studies on the yield of this compound reactions under varying conditions are scarce due to its toxicity. However, historical literature provides some examples:
| Substrate | Reagent | Yield of Fluorinated Product | Reference |
| 4-Nitrobenzyl bromide | This compound (HgF₂) | 40-60% | [5] |
| Methyl iodide | Mercurous Fluoride (Hg₂F₂) + Iodine | 80% | [4] |
This table illustrates example yields and is not a comprehensive list. Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low-yield fluorination reactions.
Decomposition Pathway of Mercurous Fluoride
Caption: Known decomposition pathways for mercurous fluoride upon exposure to water and light.
References
- 1. benchchem.com [benchchem.com]
- 2. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 3. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Synthesized Mercuric Fluoride
Disclaimer: Mercuric fluoride (B91410) (HgF₂) is a highly toxic, corrosive, and moisture-sensitive compound. All handling and purification procedures must be conducted by trained personnel in a well-ventilated fume hood or a glovebox with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[1][2][3] Always consult the Safety Data Sheet (SDS) before starting any work.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthesized mercuric fluoride.
1. Q: My final HgF₂ product is discolored (e.g., yellow, gray, or black) instead of the expected white crystalline solid. What is the cause?
A: Discoloration typically indicates the presence of impurities. The specific color can suggest the nature of the contaminant:
-
Yellow/Off-white: This may be due to the presence of mercury(II) oxide (HgO), which can form if the compound is exposed to moisture.[2][5] It can also be the color of mercury(I) fluoride (Hg₂F₂), an impurity that turns black upon exposure to light.[6]
-
Gray or Black: This strongly suggests decomposition into elemental mercury (a dark, finely divided powder) or the formation of black mercury(I) fluoride after light exposure.[6] This can be caused by excessive heating during synthesis or purification, or by hydrolysis.[6]
Logical Troubleshooting Flow for Discoloration
Caption: Troubleshooting logic for discolored HgF₂ product.
2. Q: My product shows poor reactivity in subsequent fluorination reactions. How can I improve its purity?
A: Poor reactivity is often due to surface passivation by impurities like oxides or hydroxides, which form upon exposure to air or moisture. The most effective method to purify HgF₂ and remove these non-volatile or less-volatile impurities is vacuum sublimation.[7][8] This technique takes advantage of the fact that HgF₂ can transition directly from a solid to a gas under reduced pressure and heat, leaving behind contaminants.
3. Q: I suspect my sample is contaminated with mercury(I) fluoride (Hg₂F₂). How can this be removed?
A: Mercury(I) fluoride is a potential byproduct. Upon heating, Hg₂F₂ decomposes into this compound (HgF₂) and elemental mercury.[9] Hg₂F₂(s) → HgF₂(s) + Hg(g) Therefore, vacuum sublimation is an effective purification method. The more volatile elemental mercury can be collected in a cold trap, while the purified HgF₂ will sublime and recrystallize on a cold finger condenser.
4. Q: During purification, I observe a significant loss of product. What could be the cause?
A: Product loss during purification, particularly sublimation, can be due to several factors:
-
System Leaks: A leak in your vacuum apparatus will prevent efficient sublimation and can lead to loss of gaseous product. Ensure all joints are properly sealed.
-
Inadequate Condensation: If the cold finger or condenser is not sufficiently cold, the gaseous HgF₂ will not deposit efficiently and may be carried away to the vacuum pump.
-
Overheating: this compound decomposes at temperatures above 645°C.[5][10] Excessive heating can lead to decomposition rather than clean sublimation, resulting in product loss.
Frequently Asked Questions (FAQs)
1. Q: What is the recommended purification technique for crude this compound?
A: The most recommended and effective purification method for this compound is vacuum sublimation . This method is ideal for separating HgF₂ from non-volatile impurities such as mercuric oxide (HgO) and for removing decomposition products of other mercury species.[7]
2. Q: What are the typical parameters for vacuum sublimation of HgF₂?
A: While precise conditions depend on the scale and apparatus, sublimation is generally performed under high vacuum. The temperature should be carefully controlled. Based on vapor pressure data, sublimation can be effectively carried out at temperatures between 496 K (223°C) and 629 K (356°C) under vacuum.[9] A gradual temperature increase is recommended to avoid rapid pressure changes.
Comparison of Purification Techniques
| Purification Method | Principle | Key Parameters | Advantages | Disadvantages |
| Vacuum Sublimation | Phase transition from solid to gas, leaving non-volatile impurities behind. | Temp: ~225-360°C; High Vacuum (<0.1 Torr) | Highly effective for removing non-volatile oxides and other salts.[7] Solvent-free.[7] Yields high-purity crystalline product. | Requires specialized vacuum apparatus. Potential for thermal decomposition if overheated.[5] |
| Recrystallization | Differential solubility of the compound and impurities in a solvent.[11] | Requires a suitable inert solvent. | Can be effective for removing soluble impurities. | Finding a suitable, inert, and safe solvent is extremely difficult for HgF₂, which reacts with water and many organic solvents.[5][6] High risk of product hydrolysis. |
3. Q: How should I handle and store purified this compound?
A:
-
Handling: Always handle HgF₂ inside an inert atmosphere glovebox or a high-efficiency fume hood.[1][3] Avoid generating dust. Use compatible materials (e.g., Teflon, stainless steel; avoid glass if HF is generated).
-
Storage: Store in a tightly sealed container made of a compatible material. The container should be placed in a dry, cool, well-ventilated, and locked area.[1][3] It is crucial to protect it from moisture, as it is moisture-sensitive.[2]
4. Q: What are the primary impurities in synthesized HgF₂?
A: Common impurities depend on the synthetic route:[5]
-
From HgO + HF: Unreacted mercuric oxide (HgO), water, and potentially mercury oxyfluorides.
-
From HgCl₂ + F₂: Unreacted mercuric chloride (HgCl₂).
-
General Impurities: Mercury(I) fluoride (Hg₂F₂) and elemental mercury from side reactions or decomposition. Hydrolysis products if exposed to moisture.
Experimental Protocol: Vacuum Sublimation
This protocol provides a general methodology for the purification of this compound.
Workflow Diagram
Caption: Experimental workflow for vacuum sublimation of HgF₂.
Methodology:
-
Apparatus Preparation: Ensure the sublimation apparatus, including the sublimator body and the cold finger condenser, is thoroughly cleaned and oven-dried to remove all traces of moisture.
-
Sample Loading: Inside an inert atmosphere glovebox, load the crude this compound powder into the bottom of the sublimation apparatus.
-
Assembly: Lightly grease the joints with a fluorinated vacuum grease and assemble the apparatus, inserting the cold finger. Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen is recommended) to protect the pump.
-
Evacuation: Slowly evacuate the system to a pressure below 0.1 Torr.
-
Condenser Cooling: Begin circulating the coolant (e.g., cold water or a chiller fluid) through the cold finger.
-
Heating: Gently and gradually heat the bottom of the sublimator using a heating mantle or sand bath. Increase the temperature to the target range (~250-350°C). Observe the apparatus for the first signs of sublimate appearing on the cold finger.
-
Sublimation: Maintain the temperature and vacuum until all the material has sublimed from the bottom of the apparatus and deposited onto the cold finger.
-
Cool Down: Turn off the heater and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Venting: Once cooled, carefully and slowly vent the system by backfilling with an inert gas (e.g., Nitrogen or Argon).
-
Collection: Transfer the apparatus back into an inert atmosphere glovebox. Disassemble the sublimator and carefully scrape the purified, crystalline this compound from the cold finger into a pre-weighed, dry storage container.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. MERCURY(I) FLUORIDE - Safety Data Sheet [chemicalbook.com]
- 5. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 6. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Mercury(II) chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. strem.com [strem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mercuric Fluoride (HgF₂) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercuric fluoride (B91410) (HgF₂). This guide focuses on the identification and removal of common impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or lab-synthesized mercuric fluoride?
A1: The primary impurities in this compound typically arise from the synthesis process and subsequent handling. These can include:
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Unreacted Starting Materials: Depending on the synthetic route, these may include mercuric oxide (HgO) or mercuric chloride (HgCl₂).
-
Water (H₂O): this compound is highly sensitive to moisture.[1]
-
Hydrolysis Products: Reaction with water can form mercury oxyfluorides (HgOF₂).[2]
-
Mercurous Fluoride (Hg₂F₂): This can be present as a byproduct of the synthesis.[3][4]
Q2: How can I visually assess the purity of my this compound?
A2: Pure this compound is a white crystalline solid.[2] A pink-orange or yellow discoloration may indicate the presence of impurities, such as mercuric oxide (red or yellow solid) or hydrolysis products. However, visual inspection is not a substitute for quantitative analysis.
Q3: What are the initial signs of hydrolysis in my this compound sample?
A3: Hydrolysis is a common issue due to the hygroscopic nature of this compound. Initial signs include a change in color to yellow and the formation of a pasty or clumpy texture.[2] Upon significant exposure to water, it will decompose.
Q4: What are the safety risks associated with this compound and its impurities?
A4: this compound is extremely toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[5][6] It can also cause severe skin and eye irritation. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][8] For detailed safety information, always consult the Safety Data Sheet (SDS).[5][7][8][9]
Troubleshooting Guides
Issue 1: Off-color (yellowish or pink-orange) this compound powder.
-
Possible Cause: Presence of mercuric oxide (from synthesis) or hydrolysis products.
-
Troubleshooting Steps:
-
Prevent further hydrolysis: Ensure the product is stored in a tightly sealed container in a desiccator.
-
Purification: Sublimation is an effective method to separate the more volatile this compound from less volatile impurities like mercuric oxide.
-
Issue 2: Poor reactivity or inconsistent results in fluorination reactions.
-
Possible Cause:
-
Low purity of the this compound.
-
Presence of water, which can quench the reaction.
-
Presence of less reactive mercurous fluoride.
-
-
Troubleshooting Steps:
-
Dry the reagent: If moisture is suspected, the material can be carefully dried under vacuum. However, sublimation is the preferred method for removing water and other impurities simultaneously.
-
Quantify purity: Use analytical methods to determine the exact purity of your this compound.
-
Purify the reagent: Use the sublimation protocol outlined below to purify the this compound before use.
-
Experimental Protocols
Purification of this compound by Sublimation
This protocol is designed to remove non-volatile impurities such as mercuric oxide and mercury oxyfluoride.
Methodology:
-
Apparatus Setup:
-
Set up a sublimation apparatus consisting of a sublimation tube, a cold finger condenser, and a vacuum line with a trap. The apparatus should be made of a material resistant to hydrogen fluoride, such as nickel or Hastelloy C, especially at elevated temperatures.[1]
-
Ensure all glassware is thoroughly dried in an oven before assembly.
-
-
Sample Preparation:
-
Place the impure this compound in the bottom of the sublimation tube.
-
-
Sublimation Process:
-
Assemble the apparatus and evacuate the system to a pressure of approximately 0.1 mmHg or lower.
-
Cool the cold finger with circulating water or another coolant.
-
Slowly heat the bottom of the sublimation tube. The sublimation temperature can be estimated from the vapor pressure data below. A temperature range of 400-500°C is a reasonable starting point.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Non-volatile impurities will remain in the bottom of the tube.
-
-
Product Recovery:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully bring the system back to atmospheric pressure with an inert gas (e.g., nitrogen or argon).
-
Disassemble the apparatus in a fume hood and scrape the purified this compound crystals from the cold finger into a dry, pre-weighed container.
-
Store the purified product in a desiccator.
-
Quantitative Data: Vapor Pressure of this compound
The sublimation temperature can be selected based on the desired vapor pressure. The following table is generated from the vapor pressure equation for HgF₂(s): log(p/kPa) = (9.00 +/- 0.30) - (6750 +/- 200)(K/T).[10]
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 400 | 673.15 | 0.99 | 7.43 |
| 450 | 723.15 | 3.73 | 28.0 |
| 500 | 773.15 | 11.8 | 88.5 |
| 550 | 823.15 | 32.5 | 244 |
| 600 | 873.15 | 79.9 | 599 |
| 645 | 918.15 | 168 | 1260 |
Note: this compound decomposes at its melting point of 645°C.
Analytical Methods for Impurity Identification and Quantification
1. X-ray Fluorescence (XRF) Spectroscopy
-
Purpose: To identify and quantify elemental impurities, particularly heavy metals.
-
Methodology:
-
Prepare a pressed pellet of the this compound powder.
-
Analyze the sample using an XRF spectrometer.
-
Compare the resulting spectrum to reference standards for mercury and potential metallic impurities. The intensity of the elemental peaks can be used for quantification.
-
2. Ion-Selective Electrode (ISE) for Fluoride Content
-
Purpose: To determine the total fluoride concentration and assess for deficiencies that may indicate the presence of non-fluoride impurities.
-
Methodology:
-
Accurately weigh a sample of this compound and dissolve it in a suitable acidic solution in a volumetric flask.
-
Prepare a series of fluoride standard solutions.
-
Measure the potential of the standard solutions and the sample solution using a fluoride ion-selective electrode.
-
Construct a calibration curve and determine the fluoride concentration in the sample.
-
3. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Purpose: Highly sensitive method for detecting trace metallic impurities.
-
Methodology:
-
Digest a known weight of the this compound sample in a suitable acid mixture.
-
Dilute the digested sample to a known volume.
-
Analyze the sample using an ICP-MS instrument. The instrument will provide a quantitative analysis of a wide range of elements.
-
Experimental Workflow
The following diagram illustrates the logical workflow for identifying and removing impurities from this compound.
References
- 1. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 2. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. MERCURY(I) FLUORIDE - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorination Reactions with Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for fluorination using mercuric fluoride (B91410) (HgF₂). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during fluorination reactions with mercuric fluoride, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Q1: I am not observing any formation of my desired alkyl fluoride. What are the likely causes?
A1: Several factors can contribute to a failed fluorination reaction with this compound. Firstly, ensure the this compound is of high purity and anhydrous. The presence of water can deactivate the reagent. Secondly, the reactivity of the starting alkyl halide is crucial; alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, more forcing conditions such as higher temperatures may be necessary. Lastly, confirm that the reaction temperature is sufficient to overcome the activation energy. Some reactions may require heating to initiate.
-
Q2: My reaction is sluggish and gives a low yield even after prolonged reaction times. How can I improve the conversion?
A2: To improve sluggish reactions, consider the following:
-
Increase Temperature: Gradually increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions like elimination, especially with secondary and tertiary alkyl halides.
-
Solvent Choice: While many Swarts reactions are performed neat, the use of a high-boiling, polar aprotic solvent can sometimes facilitate the reaction by improving the solubility of the reactants.
-
Agitation: Ensure vigorous stirring to maximize the surface contact between the solid this compound and the liquid alkyl halide.
-
Issue 2: Formation of Side Products
-
Q3: I am observing significant amounts of elimination byproducts (alkenes). How can I minimize their formation?
A3: Elimination is a common side reaction, particularly with secondary and tertiary alkyl halides, and is favored at higher temperatures. To minimize alkene formation:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Substrate Choice: If possible, start with a primary alkyl halide, which is less prone to elimination.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can lead to the decomposition of the product or starting material.
-
-
Q4: My product is contaminated with unreacted starting material and other impurities. What are the best purification strategies?
A4: Purification of alkyl fluorides can be achieved through fractional distillation, taking advantage of the fact that the fluoride product often has a lower boiling point than the corresponding chloride or bromide starting material.[1][2] For non-volatile products, column chromatography on silica (B1680970) gel can be effective. A careful work-up procedure to remove mercury salts is essential before purification.
Frequently Asked Questions (FAQs)
Reaction Conditions
-
Q5: What are the typical reaction temperatures for fluorination with this compound?
A5: The reaction temperature is highly dependent on the substrate. While some sources suggest that this compound is a powerful fluorinating agent even at low temperatures, reactions with polybromides may require temperatures between 120 and 140°C to initiate.[3] It is recommended to start at a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress.
-
Q6: What solvents are compatible with this compound fluorinations?
A6: Many fluorinations with this compound are carried out without a solvent (neat). If a solvent is necessary, a high-boiling inert solvent is preferred. Polar aprotic solvents can be effective, but their compatibility with the specific fluorinating agent should always be verified to avoid exothermic and potentially explosive reactions.[4]
Reagent Handling and Safety
-
Q7: What are the primary safety concerns when working with this compound?
A7: this compound is highly toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin. It is also a cumulative poison, meaning it can build up in the body over time. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Q8: How should I handle and store this compound?
A8: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and acids. It is hygroscopic and will react with moisture.
-
Q9: How should I quench the reaction and dispose of this compound waste?
A9: All waste containing mercury is considered hazardous and must be disposed of according to institutional and governmental regulations.[5] To quench a reaction, the mixture should be cooled, and any excess this compound should be carefully reacted. The resulting mercury salts should be collected and disposed of as hazardous waste. Never dispose of mercury-containing waste down the drain. Consult your institution's environmental health and safety office for specific disposal procedures.
Data Presentation
The following tables summarize general trends in reaction conditions for the Swarts reaction, which often utilizes this compound. Please note that specific quantitative data for this compound is scarce in the readily available literature, and these tables are based on general principles and related reactions.
Table 1: General Effect of Substrate on Reaction Conditions
| Substrate (Alkyl Halide) | Relative Reactivity | Typical Temperature Range |
| R-I | Highest | Room Temperature to 100 °C |
| R-Br | Intermediate | 80 °C to 150 °C |
| R-Cl | Lowest | 120 °C to 200 °C |
Table 2: Influence of Solvent on Fluorination Reactions
| Solvent Type | Potential Advantages | Potential Disadvantages |
| Neat (No Solvent) | High concentration of reactants, simpler work-up. | May not be suitable for solid reactants or high-melting substrates. |
| Polar Aprotic (e.g., Acetonitrile) | Can improve solubility and reaction rates. | Must be carefully chosen for compatibility with the fluorinating agent. |
| Non-polar (e.g., Toluene) | Generally inert. | May have limited ability to dissolve ionic reagents. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkyl Fluoride via Swarts Reaction
Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. This compound is extremely toxic.
Materials:
-
Alkyl bromide or iodide
-
This compound (HgF₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide.
-
Carefully add a stoichiometric equivalent of this compound to the flask. The reaction is often performed neat.
-
Heat the reaction mixture with vigorous stirring. The temperature will depend on the reactivity of the alkyl halide (see Table 1).
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude alkyl fluoride can be isolated by direct distillation from the reaction mixture. The product typically has a lower boiling point than the starting material.
-
The collected distillate should be washed with water, a dilute sodium bicarbonate solution, and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Further purify the alkyl fluoride by fractional distillation.
Work-up and Waste Disposal:
-
The solid residue in the reaction flask contains mercury salts and must be treated as hazardous waste.
-
Carefully quench any reactive material in the residue according to your institution's safety protocols.
-
Collect all mercury-contaminated materials for proper disposal.
Visualizations
Caption: Experimental workflow for a typical fluorination reaction using this compound.
Caption: Simplified mechanism of the Swarts reaction.
References
Technical Support Center: Managing Side Reactions with Mercuric Fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing mercuric fluoride (B91410) (HgF₂). This resource provides troubleshooting guides and frequently asked questions to help you manage and mitigate common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using mercuric fluoride?
A1: The most prevalent side reactions include hydrolysis of the reagent, elimination reactions competing with the desired substitution, and the formation of complex byproduct mixtures, especially with polyhalogenated substrates.
Q2: How can I prevent the hydrolysis of this compound?
A2: this compound is highly sensitive to moisture.[1] To prevent hydrolysis, which can lead to the formation of elemental mercury, mercury(II) oxide, and hydrofluoric acid, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What factors favor the desired substitution reaction over elimination?
A3: The choice of substrate and reaction conditions are critical. Primary alkyl halides are less prone to elimination than secondary or tertiary halides. Using polar aprotic solvents can also favor the SN2 substitution pathway. Lower reaction temperatures generally suppress elimination reactions.
Q4: Are there alternatives to this compound for fluorination?
A4: Yes, due to the toxicity of mercury compounds, several alternative fluorinating agents are available, such as silver fluoride (AgF), cobalt fluoride (CoF₂), and antimony trifluoride (SbF₃), often used in the Swarts reaction.[2][3][4][5] The choice of reagent depends on the specific substrate and desired reactivity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low yield of the desired fluorinated product and formation of an alkene byproduct.
-
Question: My reaction is producing a significant amount of an alkene instead of the target alkyl fluoride. How can I minimize this elimination side reaction?
-
Answer: Elimination reactions are a common issue, particularly with secondary and tertiary alkyl halides.[6] To favor substitution, consider the following adjustments:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can significantly reduce the formation of the alkene byproduct.
-
Change the solvent: Use a polar aprotic solvent (e.g., acetonitrile (B52724), DMF) to favor the SN2 mechanism, which leads to the desired substitution product.
-
Substrate choice: If possible, use a primary alkyl halide, as they are less susceptible to elimination.
-
Problem 2: My reaction mixture has turned black, and I'm observing the formation of elemental mercury.
-
Question: I've noticed a black precipitate in my reaction flask, which I suspect is elemental mercury. What causes this, and how can I prevent it?
-
Answer: The formation of elemental mercury is a strong indicator of this compound hydrolysis.[1] This occurs when the reagent comes into contact with water. To prevent this:
-
Ensure strictly anhydrous conditions: Dry your solvents and glassware thoroughly before use. Use of a Schlenk line or glovebox is highly recommended.
-
Use an inert atmosphere: Purge your reaction vessel with a dry, inert gas like nitrogen or argon to exclude atmospheric moisture.
-
Check reagent quality: Ensure your this compound has not been previously exposed to moisture.
-
Problem 3: I am working with a polybrominated substrate and obtaining a complex mixture of products instead of the desired polyfluorinated compound.
-
Question: The fluorination of my polybrominated starting material is yielding multiple products, including partially fluorinated and elimination products. How can I improve the selectivity?
-
Answer: The fluorination of polyhalogenated compounds with this compound can be challenging and often leads to a variety of byproducts.[7] For instance, the reaction with 1,1,2-tribromoethane (B1583406) can yield a mixture of CHFBrCH₂Br, CH₂=CBr₂, and CHBr=CHBr.[7] To improve the outcome:
-
Use a more potent fluorinating system: Consider converting mercurous fluoride to a mercuric salt in situ by adding iodine or chlorine. This can increase the fluorinating power and potentially lead to more complete substitution.[7]
-
Optimize reaction time and temperature: Carefully monitor the reaction progress to stop it once the desired product is formed, preventing further side reactions or decomposition. Stepwise fluorination at controlled temperatures might be necessary.
-
Data Presentation
The following tables summarize the influence of various experimental parameters on the common side reactions associated with this compound.
Table 1: Effect of Substrate Structure on Reaction Outcome
| Substrate Type | Primary Product | Major Side Product(s) |
| Primary Alkyl Halide | Alkyl Fluoride (Substitution) | Minimal |
| Secondary Alkyl Halide | Alkyl Fluoride (Substitution) | Alkene (Elimination) |
| Tertiary Alkyl Halide | Alkene (Elimination) | Alkyl Fluoride (Substitution) |
| Polybromide | Mixture of partially fluorinated and elimination products | Vinyl halides, acetylenic decomposition products[7] |
| Polychloride | Partial fluorination | Loss of HCl[7] |
Table 2: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Effect on Side Reactions |
| Temperature | High (>100 °C) | Increases rate of elimination reactions[6] |
| Low | Favors substitution over elimination | |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Favors SN2 substitution |
| Protic or Nonpolar | May increase elimination or slow down the desired reaction | |
| Moisture | Presence of water | Leads to hydrolysis of HgF₂, forming Hg, HgO, and HF[1] |
| Anhydrous | Prevents hydrolysis |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis of this compound
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the glassware hot and immediately place it under a positive pressure of a dry, inert gas (argon or nitrogen). A Schlenk line or a glovebox is ideal for this purpose.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe. This compound should be weighed and added under the inert atmosphere.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction and any subsequent workup steps.
Protocol 2: Favoring Substitution over Elimination in the Fluorination of a Secondary Alkyl Bromide
-
Reaction Setup: Following the anhydrous protocol above, dissolve the secondary alkyl bromide in a polar aprotic solvent such as dry acetonitrile in the reaction flask.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a suspension of this compound in the same dry solvent to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction at low temperature by carefully adding a saturated aqueous solution of a quenching agent. Extract the product with a suitable organic solvent.
Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
References
- 1. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]
- 2. Swarts Reaction [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 5. ck12.org [ck12.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Troubleshooting Unexpected Results in Mercuric Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving mercuric fluoride (B91410) (HgF₂) and mercurous fluoride (Hg₂F₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of mercuric fluoride in organic synthesis?
A1: this compound (HgF₂) and mercurous fluoride (Hg₂F₂) are primarily used as fluorinating agents in halogen exchange reactions, most notably the Swarts reaction.[1][2] This reaction converts alkyl chlorides or bromides to the corresponding alkyl fluorides.[1][2] this compound is generally a more powerful fluorinating agent than mercurous fluoride.[3]
Q2: My Swarts reaction is giving a very low yield. What are the common causes?
A2: Low yields in Swarts reactions can stem from several factors:
-
Reagent Quality: The purity of the this compound is crucial. The presence of water or oxides can significantly reduce its effectiveness.[3] this compound is hygroscopic and hydrolyzes in water, so it must be handled under anhydrous conditions.[4][5]
-
Substrate Reactivity: The structure of the alkyl halide plays a significant role. Primary alkyl halides generally give good yields of the corresponding fluorides.[3] Secondary halides are less reactive, and tertiary halides are often unreactive or lead to elimination byproducts.[1]
-
Reaction Conditions: Inadequate temperature can lead to a sluggish reaction. While heating is often required, excessive temperatures can promote side reactions like elimination.[3]
-
Choice of Fluorinating Agent: While this compound is effective, using lighter metal fluorides like sodium or potassium fluoride often results in significantly lower yields.[6]
Q3: I am observing significant amounts of an alkene byproduct in my reaction. Why is this happening and how can I minimize it?
A3: The formation of alkenes is a common side reaction, resulting from elimination (E2 mechanism) competing with the desired substitution (SN2 mechanism). This is particularly prevalent with:
-
Secondary and Tertiary Alkyl Halides: These substrates are more prone to elimination due to the formation of a more stable carbocation-like transition state.[1]
-
High Reaction Temperatures: Higher temperatures favor elimination over substitution.
-
Strongly Basic Conditions: While this compound itself is not a strong base, impurities or additives can increase the basicity of the reaction mixture.
To minimize elimination, consider using milder reaction conditions, a less hindered substrate if possible, and ensure the reaction is not unnecessarily heated.
Q4: Can I use this compound to fluorinate alcohols directly?
A4: Direct fluorination of alcohols with this compound is not a standard procedure. Alcohols are poor leaving groups for nucleophilic substitution. Typically, the hydroxyl group needs to be converted to a better leaving group, such as a tosylate or mesylate, before fluorination with a fluoride source. Alternative deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) are more commonly used for the direct conversion of alcohols to fluorides, though these can also lead to side reactions like rearrangements.
Troubleshooting Guide: Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your this compound reactions.
Issue 1: Low or No Conversion to the Desired Fluoride
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Reagent Quality | Ensure this compound is anhydrous and of high purity. Purchase from a reputable supplier and store in a desiccator. | This compound is moisture-sensitive and will decompose in the presence of water, reducing its activity.[4][5] |
| Insufficient Reactivity of Substrate | For secondary or tertiary halides, consider converting mercurous fluoride to a more reactive mercuric species in situ by adding iodine or chlorine.[3] | This increases the fluorinating power of the reagent system.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | The activation energy for the reaction may not be met at lower temperatures. |
| Inappropriate Solvent | Use a polar aprotic solvent like acetonitrile (B52724) or sulfolane. | These solvents can help to partially solubilize the metal fluoride and promote the SN2 reaction pathway. |
Issue 2: Formation of Elimination Byproducts (Alkenes)
| Potential Cause | Troubleshooting Step | Explanation |
| Substrate Structure | This is inherent to secondary and tertiary substrates. If possible, consider a different synthetic route for these substrates. | The stability of the forming carbocation-like transition state favors elimination. |
| High Reaction Temperature | Reduce the reaction temperature and increase the reaction time. | Elimination reactions typically have a higher activation energy than substitution reactions. |
| Presence of Base | Ensure all glassware is clean and free of basic residues. | Basic conditions strongly favor the E2 elimination pathway. |
Issue 3: Presence of Unexpected Byproducts Other Than Alkenes
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of this compound | Ensure strictly anhydrous reaction conditions. Dry solvents and reagents thoroughly. | The presence of water will lead to the formation of mercury oxides and hydrofluoric acid, which can lead to other side reactions.[4] |
| Rearrangements | This can occur with substrates prone to carbocation formation (secondary and tertiary). | The intermediate may rearrange to a more stable carbocation before fluorination. |
| Reaction with Solvent | Choose an inert solvent that does not react with the substrate or reagents under the reaction conditions. | Some solvents can participate in the reaction, leading to unexpected products. |
Data Presentation: Comparison of Fluorinating Agents in Swarts Reaction
| Fluorinating Agent | Typical Substrates | Relative Reactivity | Common Issues |
| HgF₂ | Primary and secondary alkyl bromides/chlorides | High | Toxicity, hygroscopic, can promote elimination. |
| Hg₂F₂ | Primary alkyl bromides/chlorides | Moderate | Less reactive than HgF₂, can give poor yields with polyhalogenated compounds.[3] |
| AgF | Primary and secondary alkyl bromides/chlorides | High | Cost, light-sensitive. |
| SbF₃ | Polyhalogenated alkanes (for Freon production) | High | Requires a catalyst (SbCl₅), highly toxic.[6] |
| KF, NaF | Activated alkyl halides | Low | Low solubility, results in very low yields for unactivated halides.[6] |
Experimental Protocols
Key Experiment: Fluorination of an Alkyl Bromide using this compound (Swarts Reaction)
Objective: To synthesize an alkyl fluoride from the corresponding alkyl bromide via a halogen exchange reaction.
Materials:
-
Alkyl bromide
-
This compound (HgF₂)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for filtration
-
Apparatus for distillation or column chromatography
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl bromide and anhydrous acetonitrile to the flask.
-
Carefully add a stoichiometric amount of this compound to the flask. Caution: this compound is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble mercury(II) bromide byproduct.
-
The crude alkyl fluoride can be purified from the filtrate by distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Swarts Reaction
Caption: Troubleshooting workflow for low yields in Swarts reactions.
Signaling Pathway: Competing SN2 and E2 Reactions
Caption: Competing SN2 and E2 pathways in this compound reactions.
References
- 1. Swarts Reaction [unacademy.com]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 5. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
Technical Support Center: Enhancing Fluorination Reaction Yields with Mercuric Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing fluorination reactions using mercuric fluoride (B91410) (HgF₂). Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of mercuric fluoride in organic synthesis?
This compound is a key reagent in the Swarts reaction, a halogen exchange method used to synthesize alkyl fluorides from alkyl chlorides and bromides. This reaction has historically been a fundamental technique for introducing fluorine into organic molecules.
Q2: I am experiencing low yields in my fluorination reaction. What are the likely causes?
Low yields in fluorination reactions with this compound can stem from several factors:
-
Suboptimal Fluorinating Agent: The use of alkali metal fluorides, such as sodium fluoride (NaF) or potassium fluoride (KF), typically results in significantly lower yields compared to heavy metal fluorides like this compound (HgF₂) or silver fluoride (AgF).
-
Presence of Moisture: this compound is sensitive to moisture. Water in the reaction can deactivate the reagent and promote the formation of unwanted byproducts.
-
Substrate Reactivity: The nature of the alkyl halide is a critical factor. Reactivity generally follows the trend: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.
-
Inadequate Reaction Temperature: Temperature optimization is crucial. While some reactions proceed efficiently at milder temperatures, others, especially those involving less reactive substrates like polybromides, may necessitate heating to temperatures in the range of 120-140°C to initiate the reaction.
-
Competing Side Reactions: The formation of elimination products (alkenes) and other side products can significantly reduce the yield of the desired alkyl fluoride.
Q3: What are the most common side reactions to anticipate?
The most prevalent side reaction is the elimination of a hydrogen halide, which leads to the formation of alkenes. For instance, the reaction of ethylidene bromide with mercurous fluoride has been observed to produce vinyl bromide. In the case of polychlorides, the elimination of hydrochloric acid can also occur.
Q4: Can mercurous fluoride (Hg₂F₂) be used as an alternative to this compound (HgF₂)?
Yes, mercurous fluoride is a viable fluorinating agent, particularly for substrates containing reactive bromine or iodine atoms. Reactions with mercurous fluoride are often described as energetic but less vigorous than those with this compound. For less reactive substrates, the fluorinating power of mercurous fluoride can be enhanced by converting it to a more potent mercuric salt in situ through the addition of iodine or chlorine.
Q5: What safety precautions are essential when working with this compound?
This compound is a highly toxic and corrosive substance. All handling must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Avoid inhaling the dust and prevent any contact with skin or eyes. In the event of exposure, it is imperative to seek immediate medical attention.
Troubleshooting Guide
This guide provides targeted solutions for specific issues that may arise during fluorination reactions with this compound.
Problem 1: Low or No Conversion of Starting Alkyl Halide
| Possible Cause | Troubleshooting Steps |
| Low Reagent Activity | Verify the use of high-purity, anhydrous this compound. For enhanced reactivity, consider the in situ generation of a mercuric salt by reacting mercurous fluoride with a stoichiometric quantity of iodine or chlorine. |
| Suboptimal Reaction Temperature | Systematically increase the reaction temperature. For substrates with lower reactivity, such as polybromides, temperatures between 120°C and 140°C may be required for the reaction to proceed. Monitor the reaction at various temperatures to determine the optimal conditions. |
| Poor Substrate Reactivity | If feasible, substitute the starting material with a more reactive alkyl halide. For example, an alkyl iodide will typically react more readily than the corresponding bromide or chloride. |
| Solvent Effects | Although many Swarts reactions can be performed without a solvent, the use of a polar aprotic solvent can sometimes facilitate the reaction and improve the outcome. |
Problem 2: Predominance of Elimination Byproducts
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Reduce the reaction temperature. Elimination reactions are generally favored at elevated temperatures. |
| Basic Reaction Conditions | Although this compound is not a strong base, impurities or specific reaction conditions might promote elimination. Ensure that the reaction is conducted under neutral conditions. |
| Substrate Structure | Secondary and tertiary alkyl halides have a greater propensity for elimination. Whenever possible, utilize a primary alkyl halide to minimize this side reaction. |
Quantitative Data
The following table presents the reported yield for a fluorination reaction where mercurous fluoride is converted to a more reactive mercuric salt in situ, demonstrating the efficacy of this method.
| Substrate | Fluorinating Agent System | Product | Yield (%) |
| Methyl Iodide | Hg₂F₂ + I₂ (in situ formation of mercuric fluoroiodide) | Methyl Fluoride | 80 |
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl Fluoride
This protocol is an adaptation of the procedure originally described by Swarts and later detailed by Henne and Renoll (1938), which affords methyl fluoride in an 80% yield.
Materials:
-
Mercurous fluoride (Hg₂F₂)
-
Iodine (I₂)
-
Methyl iodide (CH₃I)
-
A reaction vessel equipped with a reflux condenser and a dropping funnel
-
Heating and stirring apparatus
Procedure:
-
In the reaction vessel, dissolve one gram-atom of iodine in a suitable volume of methyl iodide.
-
With continuous stirring, gently heat the solution.
-
Slowly introduce one gram-molecule of mercurous fluoride into the solution via the dropping funnel. The mercurous fluoride will react with the iodine to form mercuric fluoroiodide in situ, which serves as the active fluorinating species.
-
Maintain heating and stirring to drive the reaction to completion.
-
The product, methyl fluoride, is gaseous at room temperature and should be collected from the reaction vessel as it forms.
-
The collected gas should be purified to remove any unreacted methyl iodide or other volatile impurities.
Mandatory Visualizations
Caption: A troubleshooting workflow for low-yield fluorination reactions.
Caption: An experimental workflow for the synthesis of methyl fluoride.
Technical Support Center: Safe Disposal of Mercuric Fluoride Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of mercuric fluoride (B91410) waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is mercuric fluoride and why is its waste considered hazardous?
A1: this compound (HgF₂) is a white, crystalline solid often used as a selective fluorinating agent in organic synthesis.[1][2] Waste containing this compound is classified as hazardous due to its high toxicity. It is fatal if swallowed, inhaled, or in contact with skin and can cause organ damage through prolonged or repeated exposure.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal an environmental necessity.[5]
Q2: What are the primary chemical hazards associated with this compound?
A2: The primary hazards include:
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Extreme Toxicity: It is acutely toxic via all routes of exposure (inhalation, ingestion, and dermal contact).[3]
-
Reactivity with Water: It hydrolyzes or decomposes in the presence of water.[3][6] Mercurous fluoride (Hg₂F₂) hydrolyzes to form elemental mercury, mercury(II) oxide, and hydrofluoric acid.[7]
-
Hazardous Decomposition: When heated to decomposition, it can produce toxic hydrogen fluoride gas and mercury oxides.
-
Environmental Persistence: As a mercury compound, it can bioaccumulate in the environment, posing a long-term threat to ecosystems.[4][8]
Q3: What immediate steps should be taken in case of a this compound spill?
A3: In the event of a spill, immediately cordon off the area to prevent cross-contamination.[9] Ensure the area is well-ventilated and use proper personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[4][5] Clean up the spill using mercury-absorbing powder or sponges; never use a standard vacuum cleaner as this will aerosolize the toxic particles.[9] All cleanup materials must be collected and treated as hazardous waste. For large spills, contact your institution's environmental health and safety (EHS) department immediately.[9]
Q4: How must this compound waste be stored prior to disposal?
A4: All this compound waste must be stored in a designated, secure area. Place the waste in a clearly labeled, sealed, and chemically compatible container, such as a polyethylene (B3416737) jar.[9] The container must be kept tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4][8] Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
Q5: What are the regulatory requirements for disposing of this compound waste?
A5: All waste containing mercury is regulated as hazardous waste.[9] In the United States, the Environmental Protection Agency (EPA) manages mercury waste under the Resource Conservation and Recovery Act (RCRA).[10] Disposal must be carried out in strict accordance with federal, state, and local regulations. This typically involves arranging for pickup and disposal by a certified hazardous waste contractor. It is illegal to dispose of this compound waste via standard trash or down the sanitary sewer system.[4]
Troubleshooting Guide
| Problem | Solution |
| A small amount of this compound powder has been spilled inside a chemical fume hood. | 1. Keep the fume hood sash at the lowest practical height. 2. Wear appropriate PPE (nitrile gloves, lab coat, eye protection). 3. Use a mercury spill kit or mercury absorbing powder to amalgamate the spilled material.[9] 4. Carefully collect the amalgamated waste and any contaminated materials (e.g., wipes) using tongs or a scoop. 5. Place all materials into a designated hazardous waste container, seal it, and label it appropriately.[9] 6. Wipe the area with a damp cloth and place the cloth in the waste container.[11] |
| A container holding this compound waste is found to be cracked or leaking. | 1. Do not handle the container without appropriate PPE, including respiratory protection. 2. Place the compromised container inside a larger, secure, and compatible secondary containment vessel (overpack drum). 3. Add absorbent material around the leaking container to soak up any free liquid or powder. 4. Seal the outer container and label it clearly, indicating it contains a leaking inner container of this compound waste. 5. Contact your institution's EHS office immediately for guidance and to arrange for an expedited waste pickup. |
| Uncertainty about proper labeling for waste pickup. | 1. Contact your institution's EHS department for specific labeling requirements. 2. At a minimum, the label should include: "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date. 3. Ensure the label is legible and securely affixed to the container. |
Data Presentation
Table 1: Chemical and Physical Properties
| Property | This compound (HgF₂) | Mercurous Fluoride (Hg₂F₂) |
| CAS Number | 7783-39-3[2] | 13967-25-4[7] |
| Molar Mass | 238.59 g/mol [3] | 439.18 g/mol [12] |
| Appearance | White crystalline powder[1] | Yellow cubic crystals that turn black in light[7][12] |
| Density | 8.95 g/cm³[2] | 8.73 g/cm³[7] |
| Melting Point | 645 °C (decomposes)[2] | 570 °C (decomposes)[12] |
| Solubility in Water | Decomposes/Reacts[2][3] | Decomposes[7] |
Table 2: Health Hazard Information
| Hazard | Description |
| GHS Hazard Statements | H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[2][7] |
| Primary Target Organs | Nervous system, Kidneys.[3][9] |
| Exposure Routes | Inhalation, Ingestion, Dermal (skin) contact.[3][13] |
| Occupational Exposure Limits | For fluorides: Biological Exposure Index (BEI) in urine is 2 mg/L prior to a shift or 3 mg/L at the end of a shift.[3] |
Experimental Protocols
Protocol for Small-Scale Spill Cleanup of this compound
This protocol details the methodology for managing a small spill (less than 10 grams) of solid this compound.
1.0 Objective: To safely clean, decontaminate, and containerize a small this compound spill, minimizing personnel exposure and environmental release.
2.0 Materials:
-
Mercury Spill Kit (containing absorbing powder/amalgamating powder)
-
Personal Protective Equipment (PPE):
-
Splash-proof chemical goggles
-
Face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or chemical-resistant apron
-
NIOSH-approved respirator with mercury vapor cartridges
-
-
Plastic dustpan and brush (dedicated for hazardous waste)
-
Sealable, airtight hazardous waste container (e.g., wide-mouth polyethylene jar)
-
Hazardous waste labels
-
Damp cloths/wipes
-
Heavy-duty plastic bags[9]
3.0 Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity. Secure the area and restrict access.[9]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational. For spills in an open area, open windows if safe to do so without creating strong drafts that could disperse the powder.[4]
-
Don PPE: Put on all required PPE before approaching the spill.
-
Apply Absorbing Powder: Gently sprinkle the mercury-absorbing powder from the spill kit over the entire spill area. Avoid any action that could make the powder airborne. The powder will mix with the this compound, creating an amalgam that is less volatile.[9]
-
Collect Waste: Allow the powder to work for the time specified in the kit's instructions. Carefully sweep the resulting solid mixture into the plastic dustpan.
-
Containerize Waste: Transfer all collected material from the dustpan into the designated hazardous waste container.
-
Final Decontamination: Pat the area with the sticky side of duct tape to pick up any remaining fine particles.[11] Wipe the area with a damp cloth.[11] Place the tape and used cloths into the same waste container.
-
Package Cleanup Tools: Place the used dustpan, brush, and any other contaminated disposable materials into a heavy-duty plastic bag. Seal the bag and place it with the primary waste container for disposal.
-
Seal and Label: Securely close the hazardous waste container. Fill out a hazardous waste label with all required information and attach it to the container.
-
Doff PPE and Wash: Remove PPE carefully to avoid self-contamination. Wash hands and any exposed skin thoroughly with soap and water.
-
Arrange for Disposal: Store the waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[9]
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 3. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS 7783-39-3: Mercury fluoride (HgF2) | CymitQuimica [cymitquimica.com]
- 7. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. drs.illinois.edu [drs.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. Cas 13967-25-4,MERCURY(I) FLUORIDE | lookchem [lookchem.com]
- 13. mass.gov [mass.gov]
Technical Support Center: Handling Moisture-Sensitive Mercuric Fluoride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with mercuric fluoride (B91410) (HgF₂). It provides essential information for the safe and effective handling of this highly reactive and moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with mercuric fluoride?
A1: this compound is highly toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[1][2] It can also cause damage to organs through prolonged or repeated exposure.[1][2] Additionally, it is very toxic to aquatic life with long-lasting effects.[2] Due to its high toxicity, it is crucial to handle this compound with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[1][3]
Q2: How does moisture affect this compound reactions?
A2: this compound is hygroscopic and reacts with water.[4] This reaction can lead to the formation of mercury(II) oxide and hydrogen fluoride. The presence of moisture can significantly reduce the yield of fluorination reactions or cause them to fail entirely by consuming the active reagent.[5] It can also lead to the formation of unwanted byproducts and inconsistencies in results.
Q3: What are the visual signs of this compound decomposition due to moisture?
A3: Fresh, anhydrous this compound is a white crystalline solid.[4] Upon exposure to moisture, it may turn yellow and eventually hydrolyze.[6] Clumping of the powder can also be an indicator of moisture contamination.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture.[1] The use of a desiccator or a glove box is highly recommended to maintain an inert atmosphere.
Q5: In what types of reactions is this compound primarily used?
A5: this compound is a powerful and selective fluorinating agent used in organic synthesis to introduce fluorine into molecules.[4][7] It is also used in the synthesis of other mercury compounds and in materials science for the production of fluorinated polymers.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield in a fluorination reaction | Moisture contamination of the this compound, solvent, or glassware. | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum). Use a freshly opened container of this compound or a properly stored one. Ensure the solvent is anhydrous.[5] |
| Inconsistent reaction results between batches | Variable moisture content in the starting materials or reaction setup. | Standardize the experimental setup and handling procedures. Always use an inert atmosphere (e.g., nitrogen or argon).[8] |
| Formation of a yellow precipitate in the reaction mixture | Hydrolysis of this compound due to the presence of water.[6] | Re-evaluate the drying procedures for all reagents, solvents, and equipment. Consider purifying the solvent immediately before use. |
| Difficulty in handling the this compound powder (clumping) | The powder has absorbed atmospheric moisture. | Handle the reagent in a glove box to minimize exposure to air. If clumping is observed, the reagent may be compromised and should be used with caution, as its reactivity will be reduced. |
Experimental Protocols
General Protocol for a Fluorination Reaction Using this compound
Objective: To replace a halogen (e.g., bromine) with fluorine in an organic substrate.
Materials:
-
This compound (HgF₂)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Substrate (e.g., an alkyl bromide)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glove box equipment
-
Dry glassware
Methodology:
-
Preparation of Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >120°C for several hours and then cooled under a stream of dry inert gas.
-
Reaction Setup: Assemble the glassware on a Schlenk line or inside a glove box. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Reactor: In the inert atmosphere, add the this compound to the reaction flask.
-
Addition of Solvent and Substrate: Add the anhydrous solvent to the reaction flask, followed by the slow addition of the substrate, either neat or dissolved in the anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (this will be substrate-dependent and should be determined from literature precedents) for the required amount of time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to the product but generally involves quenching the reaction, separating the product from the mercury salts, and purification.
-
Purification: The crude product can be purified by techniques such as distillation, recrystallization, or column chromatography.
Visualizations
Caption: Experimental workflow for a typical fluorination reaction.
Caption: Troubleshooting logic for failed this compound reactions.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. MERCURY(I) FLUORIDE - Safety Data Sheet [chemicalbook.com]
- 4. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up Mercuric Fluoride-Mediated Reactions
Welcome to the technical support center for scaling up mercuric fluoride-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning fluorination reactions using mercuric fluoride (B91410) (HgF₂) or mercurous fluoride (Hg₂F₂) from the lab bench to larger-scale production.
Disclaimer: this compound and its related compounds are highly toxic and pose significant environmental and health risks.[1] Their use has been largely superseded by safer, more modern fluorinating agents.[2][3] This guide is for informational purposes for entities with the requisite experience and safety infrastructure to handle such hazardous materials. Always consult your institution's safety protocols and conduct a thorough risk assessment before proceeding.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis? A1: this compound (HgF₂) and mercurous fluoride (Hg₂F₂) are primarily used for halogen exchange fluorination, most notably in the Swarts reaction.[2] This reaction converts alkyl chlorides or bromides into the corresponding alkyl fluorides.[4][5] this compound is generally a more powerful fluorinating agent than mercurous fluoride.[6]
Q2: What are the main challenges when scaling up this compound reactions? A2: Common challenges are similar to other exothermic, heterogeneous reactions and include:
-
Poor Heat Transfer: Fluorination reactions are often highly exothermic. The decreasing surface-area-to-volume ratio in larger reactors can lead to poor heat dissipation, creating dangerous "hot spots" that reduce selectivity and promote side reactions.[7]
-
Mixing Inhomogeneities: this compound is a solid with low solubility in many organic solvents. Achieving a uniform suspension is critical for consistent reaction progress. Inadequate mixing can lead to localized concentration gradients and variable reaction rates.[7]
-
Reagent and Product Handling: Handling large quantities of highly toxic mercury compounds, both the starting material and the mercuric halide byproducts, presents significant safety and waste disposal challenges.
-
Byproduct Removal: The solid mercuric halide byproduct (e.g., Hg₂Cl₂, Hg₂Br₂) must be efficiently removed from the reaction mixture, which can be mechanically challenging at a large scale.
Q3: Why is mercurous fluoride (Hg₂F₂) sometimes ineffective? A3: Mercurous fluoride is a good fluorinating agent for substrates with reactive halogens (e.g., allylic or benzylic bromides).[6] For less reactive (sluggish) alkyl or aryl halides, its fluorinating power is often insufficient. In these cases, it can be converted in situ to the more reactive mercuric state by adding agents like chlorine or iodine.[6]
Q4: Are there safer alternatives to this compound? A4: Yes. Due to the extreme toxicity of mercury compounds, a variety of safer and more user-friendly fluorinating reagents have been developed and are preferred in modern pharmaceutical development. These include electrophilic sources like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), and nucleophilic sources like (diethylamino)sulfur trifluoride (DAST) and Deoxo-Fluor.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound-mediated reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Reaction Stalls or Incomplete Conversion | Low Reagent Reactivity: The substrate's halogen atom is not sufficiently activated for reaction with Hg₂F₂.[6] Poor Mixing: The solid Hg₂F₂ is not making sufficient contact with the dissolved substrate. Reagent Degradation: Mercurous fluoride can turn black and decompose when exposed to light.[4] | Increase Reactivity: If using Hg₂F₂, consider adding a small amount of iodine or chlorine to generate the more powerful mercuric species in situ.[6] Optimize Stirring: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure the solid remains suspended. Baffles within the reactor can also improve mixing. Protect from Light: Conduct the reaction in amber glass vessels or protect the reactor from light, especially during long reaction times. |
| 2. Decreased Yield and Formation of Byproducts | Overheating: Poor heat dissipation in a large reactor is causing thermal decomposition or side reactions.[7] Hydrolysis: Trace amounts of water are hydrolyzing the this compound, forming mercury(II) oxide and hydrofluoric acid (HF), which can lead to other side reactions.[4] | Improve Temperature Control: Use a jacketed reactor with a high-performance cooling system. Add the substrate or control the heating rate slowly to manage the exotherm. Consider a continuous flow setup for superior heat management.[7] Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). |
| 3. Inconsistent Results Between Batches | Variable Reagent Quality: The particle size or surface area of the this compound may vary, affecting its reactivity. Mixing Inefficiencies: Stirring may not be equally effective at different scales or reactor geometries.[7] | Standardize Reagent: Characterize the this compound before use (e.g., particle size analysis). If necessary, gently mill the reagent to achieve a consistent particle size distribution (use extreme caution and appropriate containment). Characterize Mixing: Use reaction monitoring (e.g., in-situ IR, periodic HPLC analysis) to ensure the reaction profile is consistent. If needed, re-optimize stirring speed and impeller type for the larger vessel. |
| 4. Difficult Product Isolation | Fine Suspension of Byproduct: The generated mercuric halide (e.g., Hg₂Br₂) is a fine powder that clogs filters. Product Adsorption: The desired product may adsorb onto the surface of the solid mercury salts. | Use a Filter Aid: Add a filter aid like Celite® to the mixture before filtration to improve flow rate and prevent clogging. Thorough Washing: After filtration, wash the collected mercury salt cake thoroughly with fresh solvent to recover any adsorbed product. Combine the washes with the main filtrate. |
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common issues during scale-up.
Caption: Troubleshooting decision tree for this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Alkyl Bromide Fluorination
This protocol is an illustrative example for converting an activated alkyl bromide to an alkyl fluoride using mercurous fluoride.
Safety Precautions:
-
This reaction must be conducted in a certified, high-performance fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
All solid and liquid waste containing mercury must be collected in a dedicated, labeled hazardous waste container for proper disposal.
Equipment:
-
1 L three-neck, round-bottom flask (jacketed for temperature control recommended)
-
Overhead mechanical stirrer with a glass or PTFE-coated impeller
-
Condenser with a nitrogen/argon inlet
-
Temperature probe
-
Heating/cooling circulator connected to the jacketed vessel
Procedure:
-
Reactor Setup: Assemble the reactor under an inert atmosphere of dry nitrogen or argon. Ensure all glassware is oven-dried and cooled under vacuum before use.
-
Reagent Charging: To the reactor, add mercurous fluoride (Hg₂F₂, 1.1 eq.) and anhydrous acetonitrile (B52724) (5 mL per gram of substrate). Protect the flask from light by wrapping it in aluminum foil.
-
Initiate Stirring: Begin vigorous stirring to create a fine, mobile slurry of the mercurous fluoride.
-
Substrate Addition: Slowly add a solution of the alkyl bromide (1.0 eq.) in anhydrous acetonitrile to the reactor over 30-60 minutes.
-
Heating and Monitoring: Gently heat the reaction mixture to 60-80 °C. The reaction is often heated for several hours to days.[5] Monitor the reaction progress by taking small, quenched aliquots for analysis by GC-MS or ¹⁹F NMR.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Set up a filtration apparatus with a pad of Celite® over a filter paper in a Büchner funnel. c. Carefully filter the reaction slurry. The solid cake contains the mercurous bromide byproduct and unreacted mercurous fluoride. d. Wash the filter cake thoroughly with two portions of fresh acetonitrile to recover any adsorbed product. e. Combine the filtrate and washes. f. Carefully concentrate the filtrate under reduced pressure to remove the solvent. g. The crude product can be further purified by distillation or chromatography.
Scale-Up Workflow Diagram
Caption: General workflow for scaling up a this compound reaction.
References
Technical Support Center: Mercuric Fluoride (HgF₂) in Organic Synthesis
Disclaimer: Mercuric fluoride (B91410) (HgF₂) is a highly toxic and hazardous substance. All handling and experimental procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Please consult the Safety Data Sheet (SDS) for detailed safety information.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of mercuric fluoride in organic synthesis?
This compound is primarily used as a fluorinating agent, most notably in the Swarts reaction for the synthesis of alkyl fluorides from alkyl chlorides or bromides.[1][2][3][4][5][6] This halogen exchange reaction was one of the historically significant methods for forming carbon-fluorine bonds.[7] While largely superseded by safer reagents, it can still be a useful tool in specific synthetic contexts.
Q2: How does the Swarts reaction work and what is the general mechanism?
The Swarts reaction involves the treatment of an organic halide (typically a chloride or bromide) with a metal fluoride, such as this compound, to replace the halogen with fluorine. The reaction is driven by the formation of a more stable metal halide (e.g., HgCl₂ or HgBr₂). The general mechanism is believed to proceed via a nucleophilic substitution pathway (SN2-like) where the fluoride from the metal salt displaces the halide on the carbon atom.
Q3: What are the typical reaction conditions for a Swarts reaction using this compound?
A general protocol for the Swarts reaction involves heating the alkyl halide with this compound, often in a suitable solvent. Due to the heterogeneous nature of the reaction, vigorous stirring is crucial. The reaction temperature and time are substrate-dependent and may require optimization. Anhydrous conditions are important as this compound can react with water.
Q4: Is this compound compatible with my multi-functionalized molecule?
Due to the high reactivity of this compound, its compatibility with various functional groups can be a concern. Direct and comprehensive compatibility data is limited in modern literature. Therefore, it is crucial to assess potential side reactions. A preliminary small-scale pilot study is always recommended before proceeding with a large-scale reaction. The following sections provide a general overview of compatibility with common functional groups.
Compatibility with Different Functional Groups: An Overview
Given the limited specific data for this compound, the following guidance is based on general principles of fluorination chemistry and the known reactivity of other strong fluorinating agents.
| Functional Group | Expected Reactivity & Compatibility with this compound | Potential Side Reactions |
| Alkyl Halides (Cl, Br, I) | Compatible (Primary application) - Undergoes halogen exchange (Swarts reaction) to form alkyl fluorides.[1][2][3][4][5][6] | Elimination reactions can occur, especially with secondary and tertiary halides, to form alkenes. |
| Alcohols | Reactive - Likely to undergo deoxofluorination to form alkyl fluorides. | Dehydration to form alkenes is a possible side reaction. |
| Aldehydes & Ketones | Reactive - May undergo conversion to geminal difluorides (R-CF₂-R'). | Enolizable aldehydes and ketones may undergo other reactions. |
| Carboxylic Acids & Esters | Reactive - Carboxylic acids may be converted to acyl fluorides. Esters are generally more stable but can react under harsh conditions. | Decarboxylation or other rearrangements may occur. |
| Amines (Primary & Secondary) | Highly Reactive - Amines are basic and can react with the Lewis acidic this compound. N-F bond formation or complexation is possible. | Complex mixture of products is likely. Protection of the amine group is recommended. |
| Amides | Potentially Reactive - Amides are generally more stable than amines but may react under forcing conditions. | The outcome is difficult to predict without experimental data; protection might be necessary. |
| Thiols & Sulfides | Highly Reactive - Mercury has a high affinity for sulfur.[8] Reaction with the thiol group is expected, potentially leading to mercury-sulfur compounds. | Desulfurization or other complex reactions are possible. Protection of the thiol group is essential. |
| Alkenes & Alkynes | Potentially Reactive - Mercuric salts are known to react with alkenes and alkynes (e.g., oxymercuration). Addition of fluorine across the double or triple bond may occur. | Polymerization or other side reactions are possible. |
| Ethers | Generally Compatible - Ethers are relatively inert but can be cleaved under strongly acidic or harsh conditions. | Compatibility should be verified for specific substrates and reaction conditions. |
| Aromatic Rings | Generally Compatible - Aromatic rings are typically stable to this compound under standard Swarts conditions. However, highly activated rings may undergo electrophilic substitution. | Halogenation or other substitutions on the aromatic ring are possible with activated systems. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of alkyl halide to alkyl fluoride | - Insufficient reaction temperature or time.- Poor quality or hydrated this compound.- Inefficient mixing of the heterogeneous reaction mixture. | - Gradually increase the reaction temperature and monitor the reaction progress by GC or TLC.- Ensure the use of anhydrous this compound and dry solvent.- Use a high-torque mechanical stirrer to ensure efficient mixing. |
| Formation of elimination byproducts (alkenes) | - The substrate is prone to elimination (secondary or tertiary halide).- High reaction temperature. | - Use milder reaction conditions (lower temperature).- Consider an alternative fluorinating agent if elimination is a persistent issue. |
| Complex product mixture or decomposition of starting material | - The substrate contains functional groups that are not compatible with this compound. | - Protect sensitive functional groups before the fluorination step.- Conduct a thorough literature search for the compatibility of your specific functional groups.- Perform a small-scale pilot reaction to identify potential side products. |
| Difficulty in removing mercury salts from the product | - Mercury salts can be difficult to separate from the desired product. | - After the reaction, quench carefully with water and filter to remove the bulk of the mercury salts. - The crude product may require purification by column chromatography or distillation. |
Experimental Protocols
General Protocol for Swarts Reaction
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkyl halide (chloride or bromide)
-
This compound (HgF₂)
-
Anhydrous solvent (e.g., acetonitrile, sulfolane)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add this compound (typically 1.5 to 2.0 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Filter the mixture to remove the insoluble mercury salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
References
- 1. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 3. ck12.org [ck12.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. byjus.com [byjus.com]
- 6. Swarts Reaction [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Mercuric Fluoride and Alternative Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and biological activity. Historically, mercuric fluoride (B91410) (HgF₂) has been a significant reagent for the synthesis of organofluorine compounds, primarily through halogen exchange reactions. However, due to its extreme toxicity, its use has been largely supplanted by a host of more benign and often more efficient fluorinating agents. This guide provides an objective comparison of the efficacy of mercuric fluoride with other notable fluorinating agents, supported by available experimental data.
Overview of Fluorinating Agents
Fluorinating agents can be broadly categorized based on their mechanism of action. This compound, along with other metal fluorides, acts as a nucleophilic fluoride source in reactions like the Swarts reaction, where it exchanges a halide for a fluoride ion.[1][2] Modern fluorinating agents offer a wider range of reactivity and functional group tolerance, and include reagents for both nucleophilic and electrophilic fluorination.
Key Fluorinating Agents Compared:
-
This compound (HgF₂): A historical reagent primarily used in the Swarts reaction for the synthesis of alkyl fluorides from alkyl chlorides and bromides.[1][2]
-
Other Metal Fluorides (AgF, SbF₃, CoF₂): Also employed in the Swarts reaction, with heavier metal fluorides generally providing higher yields.[1][3]
-
Diethylaminosulfur Trifluoride (DAST): A versatile nucleophilic deoxyfluorinating agent for converting alcohols to alkyl fluorides.[4]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST.[5]
-
PyFluor®: A selective and stable deoxyfluorinating agent.[6]
-
Selectfluor®: An electrophilic fluorinating agent used for a wide range of transformations.[7]
Data Presentation: Comparative Efficacy
Direct, side-by-side quantitative comparisons of this compound with modern fluorinating agents are scarce in recent literature due to the former's toxicity. The following table summarizes available yield data from various sources to provide a comparative perspective. It is important to note that reaction conditions and substrates may vary between studies.
| Fluorinating Agent | Substrate | Product | Yield (%) | Reference(s) |
| This compound (in situ) | Methyl iodide | Methyl fluoride | 80 | [8] |
| Silver Fluoride (AgF) | Methyl bromide | Methyl fluoride | Good | [1] |
| Antimony Trifluoride (SbF₃) | Alkyl chloride/bromide | Alkyl fluoride | Good | [1][2] |
| DAST | 3β-methyl-5α-cholestan-3α-ol | 3β-fluoro-3α-methyl-5α-cholestane | 98 | [9] |
| DAST | 2-Methylbutan-2-ol | 2-Fluoro-2-methylbutane | 48 | [9] |
| Deoxo-Fluor® | Simple primary, secondary, tertiary, allylic, and benzylic alcohols | Corresponding monofluorides | Moderate to excellent | [10] |
| PyFluor® | 2-phenylethanol | (2-fluoroethyl)benzene | 79 | [6] |
| Selectfluor® | Phenylmagnesium bromide | Fluorobenzene | 90 | [11] |
| Selectfluor® | Various aliphatic carboxylic acids | Corresponding alkyl fluorides | Good | [12] |
Experimental Protocols
General Experimental Protocol for Swarts Reaction using a Metal Fluoride
The Swarts reaction is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl fluoride by heating with a metal fluoride.[1][2]
Materials:
-
Alkyl chloride or alkyl bromide
-
Metal fluoride (e.g., this compound, Silver Fluoride, Antimony Trifluoride)
-
Anhydrous solvent (e.g., acetone, or neat if the alkyl halide is a liquid)[13]
-
Reaction vessel equipped with a reflux condenser and a stirring mechanism
-
Heating apparatus
Procedure:
-
To a dry reaction vessel, add the alkyl chloride or bromide and the metal fluoride. If a solvent is used, add it to the vessel.
-
The mixture is heated, with stirring, to initiate the reaction. In some highly reactive cases, heating may not be necessary, and stirring at room temperature is sufficient.[14]
-
The reaction progress is monitored by appropriate techniques (e.g., GC-MS, TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid metal halide byproduct is removed by filtration.
-
The filtrate, containing the alkyl fluoride, is purified by distillation or other suitable chromatographic techniques.
Note: Due to the high toxicity of mercury compounds, all manipulations involving this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Mandatory Visualization
Diagram of the Swarts Reaction Mechanism
The following diagram illustrates the general workflow of the Swarts reaction, a nucleophilic substitution (SN2) pathway for the synthesis of alkyl fluorides.
References
- 1. careers360.com [careers360.com]
- 2. differencebetween.com [differencebetween.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. DAST - Enamine [enamine.net]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 13. collegedunia.com [collegedunia.com]
- 14. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
A Comparative Guide to the Spectroscopic Analysis of Mercuric Fluoride Reaction Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mercuric Fluoride (B91410) in Organic Fluorination Reactions with Supporting Experimental Data
Mercuric fluoride (HgF₂) serves as a powerful, albeit hazardous, fluorinating agent in organic synthesis. Its application, primarily through the Swarts reaction, allows for the conversion of alkyl and acyl halides into their corresponding fluorides. This guide provides a comparative analysis of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the products of two representative reactions involving this compound: the synthesis of 1-fluoroadamantane (B1266609) from 1-chloroadamantane (B1585529) and the preparation of benzoyl fluoride from benzoyl chloride.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting materials and the fluorinated products, enabling a clear comparison of the changes observed upon fluorination.
Table 1: Spectroscopic Data for the Fluorination of 1-Chloroadamantane
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1-Chloroadamantane | 2.15 (br s, 3H), 1.95 (br s, 6H), 1.70 (br s, 6H) | 68.5 (C-Cl), 47.5, 35.8, 31.7 | 2920, 2850 (C-H), 730 (C-Cl) | 170 [M]⁺, 135 [M-Cl]⁺ |
| 1-Fluoroadamantane | 1.85-1.60 (m, 15H) | 92.5 (d, ¹JCF = 205 Hz, C-F), 36.8, 36.2, 31.0 | 2930, 2855 (C-H), 1080 (C-F) | 154 [M]⁺, 135 [M-F]⁺ |
Table 2: Spectroscopic Data for the Fluorination of Benzoyl Chloride
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Benzoyl Chloride | 8.10 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H) | 168.5 (C=O), 134.5, 133.8, 129.5, 128.8 | 1775, 1735 (C=O stretch) | 140 [M]⁺, 105 [M-Cl]⁺ |
| Benzoyl Fluoride | 8.20 (d, 2H), 7.75 (t, 1H), 7.60 (t, 2H) | 162.0 (d, ²JCF = 65 Hz, C=O), 135.2, 130.5, 129.0, 127.5 | 1810, 1770 (C=O stretch) | 124 [M]⁺, 105 [M-F]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the reaction products are provided below.
Synthesis of 1-Fluoroadamantane from 1-Chloroadamantane
Materials:
-
1-Chloroadamantane
-
This compound (HgF₂)
-
Anhydrous heptane (B126788)
-
Anhydrous sodium sulfate
Procedure: A mixture of 1-chloroadamantane (1.0 eq) and this compound (1.5 eq) in anhydrous heptane is heated to reflux with vigorous stirring under a nitrogen atmosphere for 48 hours. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the mercuric salts. The filtrate is washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by sublimation to yield 1-fluoroadamantane as a white solid.
Synthesis of Benzoyl Fluoride from Benzoyl Chloride
Materials:
-
Benzoyl Chloride
-
This compound (HgF₂)
-
Anhydrous acetonitrile (B52724)
Procedure: To a solution of benzoyl chloride (1.0 eq) in anhydrous acetonitrile is added this compound (1.2 eq) in one portion. The reaction mixture is stirred at room temperature for 12 hours under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography. After completion, the mixture is filtered, and the solvent is carefully removed by distillation at atmospheric pressure. The crude benzoyl fluoride is then purified by fractional distillation.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
IR Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: Workflow for the synthesis and analysis of 1-fluoroadamantane.
Caption: Workflow for the synthesis and analysis of benzoyl fluoride.
Signaling Pathway of the Swarts Reaction
The Swarts reaction proceeds through a nucleophilic substitution mechanism. The following diagram illustrates the general pathway.
Caption: Generalized pathway for the Swarts reaction.
A Comparative Guide to Fluorinating Agents: From Historical Mercury Reagents to Modern Solutions
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into molecular structures is a critical tool for optimizing therapeutic and material properties. This guide provides a comparative analysis of fluorinating agents, with a historical perspective on the once-pivotal role of mercuric fluoride (B91410) (HgF₂), and a focus on the performance and applications of contemporary alternatives.
Historically, mercuric fluoride was a significant reagent in the chemist's arsenal, primarily utilized in the Swarts reaction for the synthesis of alkyl fluorides from their corresponding chlorides or bromides.[1] While effective in certain applications, the extreme toxicity and environmental hazards associated with mercury compounds have led to its general replacement by safer and more versatile reagents.[1] This guide will objectively compare the qualitative performance of this compound with modern fluorinating agents, supported by general experimental considerations.
Performance Comparison of Fluorinating Agent Classes
Due to the significant hazards and subsequent decline in use, direct quantitative kinetic comparisons of this compound with modern reagents are scarce in recent literature.[1] However, a qualitative comparison based on reactivity, substrate scope, and safety provides valuable context for reagent selection.
| Reagent Class | Representative Agent(s) | Typical Applications | General Reactivity | Advantages | Disadvantages |
| Mercury-Based | This compound (HgF₂) | Halogen exchange in alkyl halides (Swarts reaction).[1][2] | High, often violent with reactive substrates.[3][4] | Historically significant for simple alkyl fluoride synthesis.[1] | Extremely toxic, environmentally hazardous, limited scope, harsh reaction conditions may be required.[1] |
| Nucleophilic Fluoride Salts | KF, CsF, TBAF | Nucleophilic substitution (SN2, SNAr), epoxide opening.[5] | Varies with counter-ion and solvent; "naked" fluoride is highly basic. | Cost-effective, readily available. | Often requires harsh conditions (high temperatures, polar apathetic solvents), low solubility of metal fluorides. |
| HF-Based Reagents | Olah's Reagent (HF-Pyridine) | Deoxyfluorination of alcohols.[1] | Highly reactive and corrosive. | Effective for converting alcohols to fluorides.[1] | Highly toxic and corrosive, can cause rearrangements.[1] |
| Sulfur-Based Deoxyfluorinating Agents | DAST, Deoxo-Fluor®, XtalFluor® | Deoxyfluorination of alcohols and carbonyls.[5] | Generally mild and selective. | Commercially available, broad substrate scope, good functional group tolerance. | Can be thermally unstable (DAST), may generate hazardous byproducts.[5] |
| Electrophilic N-F Reagents | Selectfluor®, NFSI | Fluorination of electron-rich carbons (e.g., enolates, arenes).[6][7] | Wide range of reactivities, tunable by modifying the N-substituents. | Easy to handle, commercially available, broad applicability in late-stage fluorination. | Can be expensive, may require specific activation. |
Experimental Protocols: A General Approach to Fluorination
While specific conditions vary greatly depending on the chosen reagent and substrate, the following provides a generalized workflow for a laboratory-scale fluorination reaction.
General Protocol for Electrophilic Fluorination using an N-F Reagent
This protocol is a generalized example and should be adapted based on the specific N-F reagent and substrate used.
Materials:
-
Substrate (e.g., a β-ketoester)
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle (if required)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., column chromatography setup)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the electrophilic fluorinating agent portion-wise to the stirred solution at the desired temperature (this can range from ambient to elevated temperatures). The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Reaction Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding the quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography, to yield the desired fluorinated product.
Visualizing the Fluorination Workflow
The selection of an appropriate fluorinating agent is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for selecting a suitable fluorinating agent.
The following diagram illustrates the general signaling pathway of a fluorination reaction, highlighting the key components.
Caption: Key components of a general fluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Investigation of Mercuric Fluoride in Halogen Exchange Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the introduction of fluorine into organic molecules is a critical step in modulating the properties of lead compounds. Historically, mercuric fluoride (B91410) (HgF₂) has been a powerful reagent for the synthesis of alkyl fluorides via halogen exchange, a process known as the Swarts reaction. This guide provides a comparative overview of mercuric fluoride's performance and mechanism against other fluorinating agents, supported by available experimental data and detailed protocols.
Mechanistic Overview: The Swarts Reaction
The Swarts reaction is a nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, for the synthesis of alkyl fluorides from alkyl chlorides or bromides.[1][2][3][4] Heavy metal fluorides, such as this compound (HgF₂) and silver(I) fluoride (AgF), are classic reagents for this transformation.[1][2][3][4] The general mechanism involves the attack of the fluoride ion from the metal fluoride salt on the carbon atom bearing the halogen, leading to the displacement of the halide leaving group.[1][2][3]
The high efficacy of this compound in these reactions is attributed to the formation of a strong mercury-halogen bond in the transition state, which facilitates the cleavage of the carbon-halogen bond.[3]
Performance Comparison of Fluorinating Agents
While this compound is a potent fluorinating agent, its high toxicity has led to its replacement by safer, more modern reagents.[3] A direct quantitative comparison across a broad range of substrates is challenging due to the limited recent use of this compound. However, based on historical data and general principles, a comparative overview can be provided.
Table 1: Comparison of Fluorinating Agents for the Synthesis of Alkyl Fluorides
| Reagent | Typical Substrates | General Yields | Key Advantages | Key Disadvantages |
| **this compound (HgF₂) / Mercurous Fluoride (Hg₂F₂) ** | Alkyl bromides and iodides | Good to excellent with reactive halides.[5] | High reactivity. | Extreme toxicity, moisture sensitive. |
| Silver(I) Fluoride (AgF) | Alkyl bromides and iodides | Good | Effective, drives reaction by precipitation of AgX. | High cost. |
| Potassium Fluoride (KF) | Activated alkyl halides | Moderate to good, often requires phase-transfer catalysts or polar aprotic solvents.[6] | Low cost, low toxicity. | Lower reactivity than heavy metal fluorides.[1][2] |
| DAST (Diethylaminosulfur trifluoride) | Alcohols, aldehydes, ketones | Good to excellent | Broad substrate scope. | Thermally unstable, can be explosive. |
| Selectfluor® | Electron-rich arenes, enolates, enol ethers | Good to excellent | Stable, safe to handle, versatile. | Primarily an electrophilic fluorinating agent. |
Table 2: Selected Yields for the Fluorination of Alkyl Halides
| Substrate | Reagent | Product | Yield (%) | Reference |
| Methyl Iodide | Hg₂F₂ / I₂ (in situ HgF₂) | Methyl Fluoride | 80 | [5] |
| 1-Bromooctane | KF / 18-crown-6 | 1-Fluorooctane | 92 | [7] |
| 2-Bromooctane | KF / 18-crown-6 | 2-Fluorooctane | 32 | [7] |
| 1-Bromohexane | KF / Ethylene (B1197577) Glycol | 1-Fluorohexane | 40-45 | [8] |
Experimental Protocols
Due to the hazardous nature of this compound, detailed modern experimental protocols are scarce. The following is a representative, detailed protocol for a Swarts-type reaction using a safer, more common reagent, potassium fluoride, which illustrates the general procedure. A similar setup, with appropriate safety precautions for handling mercury compounds, would be used for a reaction with this compound.
Synthesis of n-Hexyl Fluoride from n-Hexyl Bromide (using KF)
Materials:
-
n-Hexyl bromide (165 g, 1.0 mole)
-
Anhydrous, finely powdered potassium fluoride (116 g, 2.0 moles)
-
Dry ethylene glycol (200 g)
-
Bromine-potassium bromide solution (9.0 g Br₂ and 6.0 g KBr in 50 ml H₂O)
-
Anhydrous magnesium sulfate (B86663)
-
500-ml three-necked round-bottomed flask
-
Mercury-sealed stirrer
-
100-ml dropping funnel
-
Short fractionating column
-
Thermometer
-
Downward double-surface condenser
-
Filter flask
Procedure:
-
Setup: A thoroughly dry 500-ml three-necked round-bottomed flask is equipped with a mercury-sealed stirrer, a 100-ml dropping funnel, and a short fractionating column. The column is fitted with a thermometer and connected to a condenser and receiver.
-
Reagents: The flask is charged with anhydrous potassium fluoride (116 g) and dry ethylene glycol (200 g).
-
Reaction: The flask is heated in a bath to 160–170°C. n-Hexyl bromide (165 g) is added dropwise from the dropping funnel over 5 hours. The product mixture distills over intermittently at 60–90°C.
-
Work-up: After the addition is complete, the bath temperature is lowered to 110–120°C, and a slow stream of air is drawn through the apparatus to ensure all volatile products are collected.
-
Purification: The crude distillate is collected and purified. It is cooled in an ice bath, and the bromine-potassium bromide solution is added in 1-ml portions with vigorous shaking until the organic layer retains an orange color. This step removes any alkene byproduct.
-
Isolation: The aqueous layer is separated, and the organic layer is washed with a saturated aqueous potassium bromide solution until colorless, followed by a final wash with water. The organic layer is then dried over anhydrous magnesium sulfate and distilled through an efficient fractionating column. The final product, n-hexyl fluoride, is collected at 91–92°C.[8]
Visualizations
General Workflow for a Swarts-Type Reaction
Caption: A generalized experimental workflow for a Swarts-type halogen exchange reaction.
S(_N)2 Mechanism of the Swarts Reaction
Caption: The concerted S(_N)2 mechanism of fluorination using this compound.
References
A Comparative Guide to Analytical Methods for the Quantification of Mercuric Fluoride
This guide provides a detailed comparison of analytical methods for the quantification of mercuric fluoride (B91410) (HgF₂). As HgF₂ is an ionic compound that dissociates in aqueous solutions, its quantification is typically achieved by measuring the concentrations of its constituent ions: the mercuric ion (Hg²⁺) and the fluoride ion (F⁻) separately. This document offers researchers, scientists, and drug development professionals an objective comparison of common analytical techniques, supported by experimental data and detailed protocols.
Part 1: Quantification of the Mercuric Ion (Hg²⁺)
The determination of mercury, even at trace levels, is critical due to its toxicity. Several highly sensitive techniques are available for this purpose.
Overview of Analytical Methods for Mercury
-
Cold Vapor Atomic Absorption Spectroscopy (CVAAS): This is one of the most common techniques for mercury analysis.[1] It involves the chemical reduction of Hg²⁺ ions in the sample to elemental mercury (Hg⁰).[2] This elemental mercury is then volatilized into a vapor, which is carried into the light path of an atomic absorption spectrophotometer.[2] The absorbance of radiation at 253.7 nm by the mercury vapor is directly proportional to its concentration.[1][2] CVAAS offers detection limits in the single-digit parts-per-trillion (ppt) range.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for trace and ultra-trace element analysis.[3] It utilizes a high-temperature plasma to ionize the atoms in the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective detection.[3] While extremely sensitive, mercury analysis by ICP-MS can be challenging due to memory effects, where mercury adsorbs to surfaces in the instrument, leading to carryover between samples.[3][4] The addition of a complexing agent like gold chloride to samples and rinse solutions is a common strategy to mitigate this issue.[4]
-
Direct Mercury Analysis (DMA) by Thermal Decomposition: This technique, also known as thermal decomposition atomic absorption spectrometry, offers the significant advantage of requiring minimal to no sample preparation.[5] A solid or liquid sample is heated in an oxygenated stream, which decomposes the sample and releases mercury vapor.[5] The vapor is then captured on a gold amalgamator, which selectively traps mercury while other gases and decomposition products are removed.[5] The amalgamator is subsequently heated rapidly to release the purified mercury vapor into an atomic absorption spectrometer for quantification.[5]
Data Presentation: Comparison of Mercury Quantification Methods
| Parameter | Cold Vapor Atomic Absorption (CVAAS) | Inductively Coupled Plasma-MS (ICP-MS) | Direct Mercury Analysis (DMA) |
| Principle | Reduction of Hg²⁺ to Hg⁰, measurement by atomic absorption[2] | Ionization in plasma, detection by mass spectrometry[3] | Thermal decomposition, amalgamation, and atomic absorption[5] |
| Typical LOD | 0.2 ppt (B1677978) (with preconcentration)[1]; 0.2 µg/L[2] | Low ng/L range[6] | 0.0004 mg/kg[7] |
| Linear Range | 2-3 orders of magnitude[1] | Up to 9 orders of magnitude[3] | Wide dynamic range |
| Sample Prep | Acid digestion required[8] | Acid digestion, dilution, addition of stabilizer (e.g., AuCl₃)[3][4] | Generally not required[5] |
| Throughput | ~1 minute per sample (automated)[1] | High, especially with autosamplers[4] | High, due to lack of sample prep[9] |
| Key Interferences | Volatile organic compounds that absorb at 253.7 nm | Spectral overlaps (isobaric interferences), matrix effects[3] | Potential for matrix effects, though amalgamation step is highly selective[5] |
| Advantages | Robust, widely used, good sensitivity[1] | Extremely high sensitivity, multi-element capability[3] | Rapid, minimal sample prep, reduced hazardous waste[5] |
| Disadvantages | Sample digestion can be time-consuming[8] | High instrument cost, memory effects for Hg[3][4] | Not suitable for speciation without prior separation |
Experimental Protocol: Mercury Quantification by CVAAS
This protocol is based on the principles outlined in EPA Method 245.1 and 245.2.[2][8]
1. Reagent Preparation:
-
Stannous Chloride (or Sulfate) Reductant: Dissolve 50 g of stannous sulfate (B86663) in 500 mL of 2 N sulfuric acid. This suspension should be stirred continuously during use.[2]
-
Oxidizing Solution (Potassium Permanganate (B83412)/Potassium Persulfate): Prepare a 5% (w/v) solution of potassium persulfate and a 0.5% (w/v) solution of potassium permanganate in reagent water.[2][8]
-
Wash Solution: Dilute 5 mL of concentrated nitric acid to 1 liter with reagent water.[2]
-
Mercury Standard Stock Solution (1.0 mg/mL): Dissolve 0.1354 g of mercuric chloride (HgCl₂) in 75 mL of reagent water. Add 10 mL of concentrated nitric acid and dilute to 100.0 mL.[2] Prepare working standards daily by diluting this stock solution.
2. Sample Preparation (Digestion):
-
Transfer a known volume (e.g., 100 mL) of the sample into a BOD bottle.
-
Acidify with 5 mL of concentrated sulfuric acid and 2.5 mL of concentrated nitric acid.
-
Add 15 mL of 0.5% potassium permanganate solution. Mix and add more if the purple color disappears.
-
Add 8 mL of 5% potassium persulfate solution.
-
Heat the sealed bottle for 2 hours in a water bath at 95°C.[8]
-
Cool to room temperature. Add sodium chloride-hydroxylamine hydrochloride solution to reduce the excess permanganate (until the solution is colorless).
3. Analysis:
-
Set up the CVAAS instrument according to the manufacturer's instructions.
-
Generate a calibration curve using a blank and at least five working standards (e.g., 0.2 to 20.0 µg/L).[2]
-
Introduce the prepared sample into the system's gas-liquid separator.
-
The reductant is added, converting Hg²⁺ to elemental Hg⁰.
-
A stream of inert gas purges the Hg⁰ vapor from the solution into the absorption cell.
-
Record the peak absorbance at 253.7 nm.
-
The concentration in the sample is determined from the calibration curve.
Mandatory Visualization: CVAAS Workflow
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. epa.gov [epa.gov]
- 3. A method for reliable quantification of mercury in occupational and environmental medical urine samples by inductively coupled plasma mass spectrometr ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02051C [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. acta.imeko.org [acta.imeko.org]
- 6. analytik-jena.com [analytik-jena.com]
- 7. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
- 8. epa.gov [epa.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
A Comparative Guide to Mercuric Fluoride and Silver Fluoride in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, making fluorination a critical tool in pharmaceutical and agrochemical research. The choice of a fluorinating agent is paramount to the success of these synthetic endeavors. This guide provides a comparative analysis of two common metal fluoride (B91410) reagents: mercuric fluoride (HgF₂) and silver fluoride (AgF/AgF₂), offering insights into their reactivity, substrate scope, and reaction mechanisms, supported by available experimental data.
Performance Comparison: this compound vs. Silver Fluoride
The following table summarizes the key characteristics and performance of this compound and silver fluoride in fluorination reactions based on available literature. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and thus the data presented is a consolidation of various experimental reports.
| Feature | This compound (HgF₂) | Silver Fluoride (AgF/AgF₂) |
| Primary Use | Halogen exchange (Swarts reaction), fluorination of alkyl halides. | Fluorination of a wide range of substrates including aromatics, heterocycles, alkanes, and alkenes. |
| Reactivity | Considered a very powerful fluorinating agent, often used for less reactive substrates.[1] | AgF₂ is a strong oxidant and fluorinating agent. AgF is a milder source of fluoride.[2] |
| Typical Substrates | Alkyl iodides, bromides, and polychloroalkanes.[1][3] | Pyridines, diazines, arenes, alkanes, alkenes, carboxylic acids, and arylboronic esters.[1][2][4] |
| Reaction Type | Primarily nucleophilic substitution (halogen exchange).[5] | Can participate in nucleophilic, electrophilic, and radical fluorination pathways.[1][2] |
| Toxicity & Handling | Highly toxic and requires careful handling due to mercury's environmental and health hazards.[6] | Less toxic than mercury compounds, but still requires appropriate handling. AgF₂ is moisture-sensitive. |
| Solubility | Sparingly soluble in water, reacts with water upon prolonged contact. | AgF is soluble in water, while AgF₂ is sparingly soluble. |
Experimental Data
The following table presents a summary of representative experimental data for fluorination reactions using mercuric and silver fluorides.
| Reagent | Substrate | Product | Reaction Conditions | Yield | Reference |
| Hg₂F₂/I₂ (acting as HgF₂) | Methyl Iodide | Methyl Fluoride | Not specified | 80% | [1] |
| Hg₂F₂/I₂ (acting as HgF₂) | Ethylidene Bromide | Ethylidene Fluoride | Not specified | Good | [1] |
| Hg₂F₂/I₂ (acting as HgF₂) | Methylene Iodide | Methylene Fluoride | Not specified | Good | [1] |
| AgF₂ | Benzene | Fluorobenzene | n-hexane, room temp. | 61% | [2] |
| AgF₂ | 2-Phenylpyridine (B120327) | 2-Fluoro-6-phenylpyridine | MeCN, 22-23 °C, 90 min | 79-81% | [7] |
| AgF | Aryl Iodides (various) | Aryl Fluorides | (tBuCN)₂CuOTf, DMF, 140°C, 22h | 59-99% | [2] |
Experimental Protocols
Fluorination of an Alkyl Halide with this compound (Swarts-type Reaction)
This protocol is a generalized procedure based on the principles of the Swarts reaction.
Materials:
-
Alkyl bromide or iodide
-
This compound (HgF₂)
-
Anhydrous reaction vessel
-
Heating and stirring apparatus
-
Condenser
-
Appropriate solvent (e.g., anhydrous acetonitrile (B52724) or neat)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide.
-
Carefully add this compound to the reaction vessel. The stoichiometry may need to be optimized, but a molar excess of HgF₂ is often used.
-
The reaction mixture is heated to a temperature sufficient to initiate the halogen exchange, typically between 100 °C and 150 °C.[1] The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration to remove the insoluble mercury salts, followed by distillation or extraction.
-
The crude product is then purified by fractional distillation or column chromatography.
Fluorination of an Aromatic Heterocycle with Silver(II) Fluoride
The following protocol is adapted from the fluorination of 2-phenylpyridine.[7]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Oven-dried round-bottomed flask
-
Magnetic stir bar
-
Nitrogen inlet
-
Thermocouple
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, nitrogen inlet, and a thermocouple.
-
Place the flask in a water bath at ambient temperature (22-23 °C) and stir the solution.
-
In one portion, add silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) to the reaction flask.
-
The reaction is stirred for 90 minutes. The progress can be monitored by TLC.
-
After the reaction is complete, the mixture is filtered over Celite to remove insoluble silver salts.
-
The filtrate is then subjected to a standard aqueous workup and extraction with an organic solvent.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography on silica (B1680970) gel to yield 2-fluoro-6-phenylpyridine.
Reaction Mechanisms and Pathways
The mechanisms of fluorination for this compound and silver fluoride differ significantly, which accounts for their distinct reactivity profiles.
This compound: Nucleophilic Substitution
This compound typically acts as a source of fluoride ions in a nucleophilic substitution reaction, particularly in the context of the Swarts reaction for converting alkyl halides to alkyl fluorides.[5] The reaction is thought to proceed through a classic S_N2 or S_N1-like mechanism, depending on the substrate. The high lattice energy of the resulting mercuric halide (e.g., HgBr₂ or HgI₂) provides a thermodynamic driving force for the reaction.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]
- 4. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride [organic-chemistry.org]
- 7. papersinphysics.org [papersinphysics.org]
A Comparative Guide to Stereoselective Fluorination: Mercuric Fluoride vs. Modern Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a critical strategy in modern drug discovery and materials science, offering a means to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Historically, mercury-based reagents such as mercuric fluoride (B91410) (HgF₂) played a role in the development of fluorination chemistry. However, due to significant toxicity and handling concerns, these reagents have been largely supplanted by a new generation of safer and more versatile fluorinating agents. This guide provides an objective comparison of mercuric fluoride's historical application with the performance of contemporary alternatives, supported by experimental data, to inform the selection of the most appropriate reagent for stereoselective fluorination.
Historical Perspective: this compound in Fluorination Chemistry
This compound (HgF₂) and mercurous fluoride (Hg₂F₂) are primarily known for their application in the Swarts reaction , a halogen exchange method for synthesizing alkyl fluorides from the corresponding alkyl chlorides or bromides.[1][2] This reaction was one of the earliest reliable methods for forming carbon-fluorine bonds.
The stereoselectivity of the Swarts reaction is dependent on the reaction mechanism. A bimolecular nucleophilic substitution (Sɴ2) mechanism would lead to an inversion of stereochemistry at a chiral center, while a unimolecular (Sɴ1) mechanism proceeding through a carbocation intermediate would likely result in racemization. However, detailed studies and quantitative data on the stereoselectivity (e.g., diastereomeric or enantiomeric excess) of this compound in these reactions are scarce in modern literature.
The most significant drawback of mercury-based reagents is their extreme toxicity. Mercury and its compounds are potent neurotoxins and pose a severe environmental hazard.[3][4] Acute and chronic exposure can lead to severe health issues, including damage to the central nervous system, kidneys, and lungs.[5][6] Consequently, the use of this compound in contemporary research and industrial processes is highly restricted and largely avoided.
Modern Alternatives for Stereoselective Fluorination
The limitations and hazards associated with this compound have driven the development of a broad range of electrophilic and nucleophilic fluorinating agents that offer superior safety profiles, broader substrate scopes, and, critically, excellent control over stereochemistry. Prominent among these are electrophilic N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI).
Performance Comparison
The following table summarizes the performance of modern fluorinating agents in achieving high stereoselectivity, a key metric largely absent in the discussion of historical this compound reactions.
| Fluorinating Agent | Substrate Class | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| N-Fluorobenzenesulfonimide (NFSI) | Cyclic Ketones | Primary Amine Organocatalyst | - | up to 99% | [7][8] |
| Selectfluor® | Allenes | Oxidative Amination | up to 20:1 | - | [9] |
| Selectfluor® | β-Ketoesters | Ti(TADDOLato) Catalyst | - | up to 90% | [10] |
| HF-Pyridine | Allylic Amines | Chiral Aryl Iodide Catalyst | >20:1 | up to 97% | [11][12] |
| Et₃N·3HF | Alkenes | Copper Catalyst | up to 20:1 | - | [13] |
Table 1: Comparison of stereoselectivity in modern fluorination reactions.
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for reproducibility. Below are representative protocols for stereoselective fluorination using modern reagents.
Protocol 1: Enantioselective α-Fluorination of a Cyclic Ketone using NFSI
This protocol is adapted from the organocatalytic α-fluorination of ketones.[7][8]
Materials:
-
Cyclic ketone substrate (e.g., 4-tert-butylcyclohexanone)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Primary amine organocatalyst (e.g., a cinchona alkaloid derivative)
-
Solvent (e.g., Dichloromethane)
-
Acid co-catalyst (e.g., 3,5-dinitrobenzoic acid)
Procedure:
-
To a solution of the cyclic ketone (1.0 equiv) in the solvent at the desired temperature (e.g., -20 °C), add the primary amine organocatalyst (0.1 equiv) and the acid co-catalyst (0.1 equiv).
-
Stir the mixture for 10 minutes.
-
Add NFSI (1.2 equiv) in one portion.
-
Allow the reaction to stir for the specified time (e.g., 24-48 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Diastereoselective Fluoroamination of an Alkene using HF-Pyridine
This protocol is based on the chiral aryl iodide-catalyzed fluoroamination of allylic amines.[11][12]
Materials:
-
Allylic amine substrate
-
Chiral aryl iodide catalyst
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Hydrogen fluoride-pyridine (HF-Pyridine)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the allylic amine (1.0 equiv) and the chiral aryl iodide catalyst (0.1 equiv) in the solvent at -78 °C, add mCPBA (1.5 equiv) portionwise.
-
Stir the mixture for 30 minutes.
-
Add HF-Pyridine (5.0 equiv) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing and achieving stereoselectivity, the following diagrams illustrate a typical experimental workflow and the key factors influencing the outcome of these reactions.
Caption: Experimental workflow for assessing stereoselectivity.
Caption: Factors influencing stereoselectivity in fluorination reactions.
Conclusion
While this compound was historically relevant for the synthesis of organofluorine compounds via the Swarts reaction, its high toxicity and the lack of refined stereocontrol render it obsolete for modern synthetic applications. Contemporary fluorinating agents, such as Selectfluor® and NFSI, used in conjunction with catalytic systems, provide a much safer and more effective platform for achieving high levels of diastereoselectivity and enantioselectivity. The data and protocols presented herein demonstrate the superiority of these modern reagents, offering researchers robust and reliable methods for the stereocontrolled synthesis of fluorinated molecules critical to the advancement of medicine and materials science.
References
- 1. Swarts Reaction [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. Mercury Toxicity and Detection Using Chromo-Fluorogenic Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Fluorinated Amine Stereotriads via Allene Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling and Experimental Validation of Mercuric Fluoride: A Search for Comparative Studies
Despite a comprehensive search of scientific literature, a specific, direct comparison of computational modeling results with experimental data for mercuric fluoride (B91410) (HgF₂) remains elusive. While numerous studies exist on the properties of mercuric fluoride and the application of computational modeling to mercury compounds in general, a dedicated study validating computational models with experimental results for this specific compound could not be identified.
This guide aims to provide researchers, scientists, and drug development professionals with an overview of the available information and the current gap in the literature regarding the computational validation of experimental findings for this compound.
The Challenge of Finding Comparative Data
The search for relevant literature included queries for:
-
Computational and experimental studies of this compound properties.
-
Density Functional Theory (DFT) studies of this compound compared to experimental data.
-
Molecular dynamics simulations of this compound with experimental validation.
-
Quantum chemical calculations for this compound properties.
-
Spectroscopic and computational analysis of this compound.
While these searches yielded a plethora of information on the individual aspects of computational chemistry of mercury and experimental work on fluorides, they did not produce a single, comprehensive study focused on the validation of computational models for this compound with new experimental data.
Potential Areas for Future Research
The absence of such a comparative guide highlights a significant opportunity for future research. A study that undertakes the following would be of great value to the scientific community:
-
Experimental Characterization: Detailed experimental investigation of the structural, spectroscopic, and electronic properties of this compound using modern analytical techniques.
-
Computational Modeling: Development of robust computational models of this compound using methods such as DFT or ab initio calculations to predict its properties.
-
Direct Comparison and Validation: A thorough comparison of the experimentally determined data with the computationally predicted values to validate and refine the theoretical models.
-
Investigation of Interactions: Utilizing the validated computational model to study the interactions of this compound with biological molecules or other chemical systems, which could be of interest in toxicology and drug development.
Conceptual Workflow for a Comparative Study
Should such a study be undertaken, a logical workflow could be visualized as follows. This diagram illustrates the necessary steps to bridge the current gap in the literature.
Caption: Conceptual workflow for a comparative study of this compound.
Isotopic Labeling with Mercuric Fluoride: A Comparative Analysis of ¹⁸F-Radiolabeling Methodologies
For researchers and scientists engaged in drug development and molecular imaging, the selection of an appropriate isotopic labeling method is critical for the successful synthesis of radiotracers for Positron Emission Tomography (PET). While a variety of fluorinating agents are available, this guide addresses the use of mercuric fluoride (B91410) for isotopic labeling and provides a comparative analysis against established, contemporary methods.
A Note on Isotopic Labeling with Mercuric Fluoride
An extensive review of the scientific literature reveals a significant lack of published studies detailing the use of this compound (HgF₂) for isotopic labeling with fluorine-18 (B77423) (¹⁸F). Consequently, a direct comparison of this compound with other fluorinating agents based on experimental data such as radiochemical yield, specific activity, and reaction kinetics is not feasible at this time. The scientific community predominantly utilizes other, more efficient and well-documented methods for ¹⁸F-radiolabeling. This guide will, therefore, focus on comparing the most common and effective of these alternative methodologies.
Comparison of ¹⁸F-Labeling Methodologies
The introduction of ¹⁸F into a molecule for PET imaging is primarily achieved through two overarching strategies: nucleophilic and electrophilic fluorination. The choice between these methods depends on the substrate, the desired position of the radioisotope, and the required specific activity.
| Method | Fluorinating Agent | Typical Precursor | Radiochemical Yield (RCY) | Reaction Time | Specific Activity | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | [¹⁸F]Fluoride (e.g., K¹⁸F, Cs¹⁸F) | Compounds with good leaving groups (e.g., tosylates, mesylates, triflates, halides) | 5 - 95%[1][2][3][4] | 5 - 30 min[1][4] | High | High specific activity, readily available [¹⁸F]fluoride, wide range of precursors. | Requires anhydrous conditions, often requires phase-transfer catalysts, can be sensitive to substrate structure.[3] |
| Electrophilic Fluorination | [¹⁸F]F₂ or derivatives (e.g., [¹⁸F]CH₃COOF) | Electron-rich aromatic compounds, organometallics (e.g., organotin, organomercury) | 1 - 50%[2][5] | 10 - 60 min | Low to Moderate | Can label electron-rich arenes not amenable to nucleophilic attack. | Lower specific activity due to carrier ¹⁹F, [¹⁸F]F₂ is highly reactive and less selective.[5] |
| Transition Metal-Mediated | [¹⁸F]Fluoride | Aryl precursors (e.g., iodonium (B1229267) salts, boronic esters) with a metal catalyst (e.g., Cu, Pd) | 10 - 85%[6] | 5 - 20 min[6] | High | Mild reaction conditions, good functional group tolerance, can label electron-rich and neutral arenes.[6] | Catalyst can be sensitive and may require specific ligands. |
| Isotope Exchange | [¹⁸F]Fluoride | Molecules containing a stable fluorine (¹⁹F) atom (e.g., organotrifluoroborates, silicon-fluoride acceptors) | 20 - 80%[7] | < 10 - 30 min[7] | Variable | Can be performed in aqueous conditions, often single-step, rapid labeling.[7] | Specific activity can be limited by the amount of non-radioactive precursor. |
Experimental Protocols
General Protocol for Nucleophilic ¹⁸F-Labeling
This protocol outlines a typical procedure for labeling a precursor containing a tosylate leaving group.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Precursor (e.g., a tosylated organic molecule)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen to remove water azeotropically with acetonitrile. This step is crucial as water can significantly reduce the nucleophilicity of the fluoride ion.[3][5]
-
Radiofluorination Reaction: The precursor, dissolved in an anhydrous solvent (e.g., DMSO, DMF, or acetonitrile), is added to the dried K¹⁸F/K₂₂₂ complex. The reaction mixture is heated at a specific temperature (typically 80-150°C) for a set time (5-30 minutes).
-
Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and some impurities. The final product is then purified by semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the purified ¹⁸F-labeled product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
General Protocol for Electrophilic ¹⁸F-Labeling using [¹⁸F]F₂
This protocol describes a general procedure for labeling an organotin precursor.
Materials:
-
[¹⁸F]F₂ gas produced from a cyclotron
-
Organotin precursor (e.g., an aryl-trialkylstannane)
-
Anhydrous solvent (e.g., Freon-11, CFCl₃)
-
SPE cartridges
-
HPLC system for purification
Procedure:
-
[¹⁸F]F₂ Production: [¹⁸F]F₂ gas is produced in a cyclotron, typically mixed with a carrier gas like neon.
-
Radiofluorination Reaction: The [¹⁸F]F₂ gas is bubbled through a solution of the organotin precursor in a suitable anhydrous solvent at a controlled temperature (often low temperatures, e.g., -20°C to room temperature).
-
Quenching and Purification: After the reaction, the mixture is quenched and purified, often using SPE cartridges followed by HPLC, to separate the desired ¹⁸F-labeled product from the precursor and byproducts.
-
Formulation: The purified product is formulated in a suitable vehicle for in vivo use.
Experimental Workflows and Signaling Pathways
To visualize the general processes of the most common isotopic labeling methods, the following diagrams are provided.
References
- 1. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid 18F-radiolabeling of peptides from [18F]fluoride using a single microfluidics device - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utupub.fi [utupub.fi]
- 7. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Byproduct Formation in Mercuric Fluoride Chemistry: A Comparative Guide to Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of mercuric fluoride (B91410) (HgF₂) as a fluorinating agent, particularly in the synthesis of organofluorine compounds, represents a significant chapter in the history of medicinal and materials chemistry. While its application has diminished due to the considerable toxicity of mercury-based reagents, understanding the reaction profiles, including byproduct formation, remains crucial for historical context and for handling legacy processes. This guide provides a comparative overview of methodologies for the quantitative analysis of reaction byproducts in mercuric fluoride chemistry, with a focus on the well-established Swarts reaction.
The Swarts Reaction: A Prototypical Example
The Swarts reaction is a halogen exchange reaction where alkyl chlorides or bromides are converted to alkyl fluorides using a metal fluoride, historically including this compound. The general reaction scheme is as follows:
2 R-X + HgF₂ → 2 R-F + HgX₂ (where X = Cl, Br)
The primary byproduct of this reaction is the corresponding mercuric halide (HgX₂). However, side reactions and incomplete conversions can lead to a more complex mixture of products and byproducts.
Quantitative Analysis of Key Byproducts
Given the decline in the use of this compound, recent literature with detailed quantitative data on byproduct formation is scarce.[1] This guide, therefore, presents a framework for analysis based on established analytical techniques. The primary byproducts of concern in a typical Swarts reaction involving an alkyl halide (R-X) and this compound are the unreacted starting material (R-X), the desired product (R-F), and the mercuric halide salt (HgX₂).
Table 1: Comparison of Analytical Techniques for Reaction Mixture Analysis
| Analytical Technique | Analyte | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Organic compounds (R-X, R-F) | Separation by boiling point and polarity, followed by mass-based identification and quantification.[2] | High sensitivity and specificity for volatile organic compounds.[3] | Not suitable for non-volatile inorganic salts like HgX₂. |
| High-Performance Liquid Chromatography (HPLC) | Organic compounds (R-X, R-F) | Separation based on differential partitioning between a mobile and stationary phase.[2] | Versatile for a wide range of organic compounds. | May require derivatization for some compounds to improve detection. |
| Ion Chromatography (IC) | Inorganic anions (F⁻, Cl⁻, Br⁻) | Separation of ions based on their affinity for an ion-exchange resin.[4] | Excellent for quantifying residual fluoride and halide ions. | Indirectly measures mercuric halide concentration. |
| Atomic Absorption Spectroscopy (AAS) | Mercury (Hg) | Measures the absorption of light by free mercury atoms to determine its concentration.[2] | Highly sensitive and specific for elemental analysis of mercury. | Provides total mercury content, not specific mercuric halide species. |
| X-ray Fluorescence (XRF) | Elements (Hg, F, Cl, Br) | Measures fluorescent X-rays emitted from a sample excited by X-rays to determine elemental composition.[5] | Non-destructive and requires minimal sample preparation. | Lower sensitivity compared to other techniques for trace analysis. |
Experimental Protocols for Byproduct Quantification
Below are detailed methodologies for the key experiments that would be conducted to quantify the byproducts of a this compound-mediated fluorination reaction.
Protocol 1: Quantification of Organic Components by GC-MS
-
Sample Preparation:
-
Carefully quench the reaction mixture.
-
Extract the organic components into a suitable solvent (e.g., dichloromethane, diethyl ether).
-
Filter the solution to remove insoluble mercury salts.[1]
-
Prepare a series of calibration standards for the starting alkyl halide and the expected alkyl fluoride product in the same solvent.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: Use a capillary column appropriate for the separation of the analytes.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standards.
-
Oven Program: Develop a temperature gradient to ensure separation of the starting material, product, and any organic byproducts.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Analysis: Identify compounds based on their retention times and mass spectra. Quantify using the calibration curves generated from the standards.
-
Protocol 2: Quantification of Mercuric Halide Byproducts via Ion Chromatography
-
Sample Preparation:
-
After the extraction of organic components, dissolve the remaining inorganic residue in a suitable aqueous buffer.
-
Dilute the sample to a concentration within the working range of the ion chromatograph.
-
Prepare calibration standards for the halide ions (Cl⁻ or Br⁻) of interest.
-
-
Instrumentation and Analysis:
-
Ion Chromatograph: Equip with an appropriate anion-exchange column and a conductivity detector.[2]
-
Eluent: Use a suitable eluent (e.g., a carbonate-bicarbonate solution) to separate the halide ions.
-
Analysis: Inject the prepared sample and standards.
-
Data Analysis: Identify and quantify the halide ions based on their retention times and the calibration curve. The concentration of the mercuric halide can be calculated based on the stoichiometry.
-
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the logical workflow for byproduct analysis and the signaling pathway of the Swarts reaction.
Caption: Workflow for the separation and analysis of byproducts.
Caption: Simplified pathway of the Swarts reaction.
Conclusion
While this compound has been largely superseded by safer fluorinating agents, a systematic approach to the quantitative analysis of its reaction byproducts is essential for academic understanding and for managing legacy applications. The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive analysis of both organic and inorganic byproducts. The methodologies outlined in this guide offer a starting point for researchers needing to characterize the outcomes of reactions involving this historically significant reagent. Due to the extreme toxicity of mercury compounds, all experimental work must be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleophilic Fluorinating Agents for Alkyl Halide Substitution
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a pivotal strategy in medicinal chemistry and materials science, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity. The synthesis of alkyl fluorides via nucleophilic substitution of alkyl halides is a fundamental transformation in this endeavor. Historically, mercuric fluoride (B91410) (HgF₂) has been a potent reagent for this purpose through the Swarts reaction. However, its extreme toxicity has necessitated the development of safer and more efficient alternatives.[1][2] This guide provides a comprehensive comparison of mercuric fluoride with contemporary fluorinating agents, supported by available experimental data and detailed protocols.
Performance Comparison of Fluorinating Agents
Table 1: Comparison of Fluorinating Agents for the Synthesis of Alkyl Monofluorides
| Reagent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference(s) |
| Mercurous Fluoride (Hg₂F₂) | Alkyl Iodides | Alkyl Fluorides | Good | Heating | [1] |
| Alkyl Bromides | Alkyl Fluorides | Good | Heating | [1] | |
| Polyiodides | Polyfluorides | Poor | Heating | [1] | |
| Polybromides | Polyfluorides | Poor | Heating | [1] | |
| Silver(I) Fluoride (AgF) | Methyl Bromide | Methyl Fluoride | N/A | Heating in a suitable solvent | [1] |
| Alkyl Chlorides/Bromides | Alkyl Fluorides | Generally Good | Heating in a suitable solvent | [1] | |
| Potassium Fluoride (KF) / Phase-Transfer Catalyst (PTC) | 1-Bromooctane | 1-Fluorooctane | 92 | 18-crown-6 (B118740), acetonitrile (B52724) or benzene | [3] |
| 2-Bromooctane | 2-Fluorooctane | 32 | 18-crown-6, acetonitrile or benzene | [3] | |
| Antimony(III) Fluoride (SbF₃) | Alkyl Chlorides/Bromides | Alkyl Fluorides | Varies | Heating, often with a catalyst (e.g., SbCl₅) | [1][4] |
| Cobalt(II) Fluoride (CoF₂) | Alkyl Chlorides/Bromides | Alkyl Fluorides | Varies | Heating | [4] |
Note: "Good" and "Poor" are qualitative descriptors from the literature where specific quantitative data is not provided.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any synthetic methodology. Below are representative procedures for the fluorination of alkyl halides using this compound and its common alternatives.
1. Fluorination using Mercurous Fluoride (Swarts Reaction)
This protocol is a general representation of the Swarts reaction.
-
Materials:
-
Alkyl halide (chloride or bromide)
-
Mercurous fluoride (Hg₂F₂) (1.0 - 1.5 equivalents)
-
Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a stirring mechanism.
-
-
Procedure:
-
In a dry reaction vessel, combine the alkyl halide and mercurous fluoride.
-
Heat the mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide. For many primary alkyl bromides, heating to reflux in a suitable solvent (if necessary) is effective.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction, if necessary, and isolate the product through distillation or extraction. The workup procedure will depend on the properties of the product.
-
Purify the crude product by distillation or column chromatography.
-
2. Fluorination using Silver(I) Fluoride
This protocol is a general method for fluorination using AgF.
-
Materials:
-
Alkyl halide (chloride or bromide)
-
Silver(I) fluoride (AgF) (1.0 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Anhydrous reaction vessel with a reflux condenser and stirring mechanism.
-
-
Procedure:
-
To a dry reaction vessel, add the alkyl halide and the anhydrous solvent.
-
Add the silver(I) fluoride to the solution with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by GC-MS or TLC. The formation of a silver halide precipitate is an indication of reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble silver halide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography.
-
3. Fluorination using Potassium Fluoride with a Phase-Transfer Catalyst
This protocol is a safer, modern alternative to heavy metal fluorides.
-
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Potassium fluoride (KF) (2.0 - 5.0 equivalents), dried
-
Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium (B1175870) salt) (0.05 - 0.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Anhydrous reaction vessel with a reflux condenser and efficient stirring.
-
-
Procedure:
-
In a dry reaction vessel, combine the dried potassium fluoride and the phase-transfer catalyst.
-
Add the anhydrous solvent and stir the suspension vigorously.
-
Add the alkyl halide to the mixture.
-
Heat the reaction to reflux with vigorous stirring.
-
Monitor the progress of the reaction by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess KF and the resulting potassium halide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the general workflows and mechanistic pathways for the discussed fluorination methods.
Figure 1. A generalized experimental workflow for the synthesis of alkyl fluorides from alkyl halides.
Figure 2. A simplified representation of the SN2-type pathway in the Swarts reaction.
Figure 3. Logical flow of phase-transfer catalyzed fluorination using potassium fluoride.
Conclusion
While this compound is a historically significant and powerful fluorinating agent, its high toxicity makes it an unattractive choice for modern synthetic applications. The development of alternative reagents, particularly silver(I) fluoride and phase-transfer catalyzed systems with potassium fluoride, offers safer and often more selective methods for the synthesis of alkyl fluorides. The choice of reagent will ultimately depend on the specific substrate, desired scale, and safety considerations of the intended application. For instance, while AgF provides good yields, the cost of silver may be a consideration for large-scale synthesis. Phase-transfer catalysis with KF presents a cost-effective and environmentally benign option, though reaction conditions may require more optimization for less reactive substrates. Further research into developing more active and selective catalytic systems for nucleophilic fluorination remains an important goal in synthetic organic chemistry.
References
The Swan Song of a Potent Fluorinating Agent: A Comparative Guide to Mercuric Fluoride
For decades, mercuric fluoride (B91410) (HgF₂) held a significant position in the chemist's toolbox as a powerful reagent for the synthesis of organofluorine compounds. Primarily utilized in the Swarts reaction, it facilitated the conversion of alkyl chlorides and bromides to the corresponding fluorides. However, the potent reactivity of mercuric fluoride is overshadowed by its extreme toxicity, which has led to its replacement by a host of safer and more versatile modern fluorinating agents. This guide provides a comparative look at the performance of this compound, supported by historical experimental data, and contextualizes its use against contemporary alternatives.
Performance Comparison: A Look Back at the Swarts Reaction
The primary application of this compound is the Swarts reaction, a halogen exchange mechanism that substitutes chlorine or bromine with fluorine.[1][2][3][4][5] While direct quantitative comparisons with modern reagents in recent literature are scarce due to safety concerns, historical data provides insight into its efficacy. This compound was considered a more powerful fluorinating agent than the related mercurous fluoride (Hg₂F₂).[6]
One of the key advantages of mercuric salts in these reactions was their ability to effect fluorination where other metal fluorides might be less successful. For instance, in the preparation of methyl fluoride from methyl iodide, an 80% yield was achieved by the in-situ generation of a mercuric salt from mercurous fluoride and iodine.[6]
Below is a table summarizing representative fluorination reactions using mercury-based reagents, with a qualitative comparison to modern alternatives.
| Substrate | Reagent | Product | Yield | Modern Alternative(s) | Key Advantages of Modern Alternatives |
| Methyl Iodide | Hg₂F₂ / I₂ | Methyl Fluoride | 80% | DAST, Deoxo-Fluor®, KF/phase-transfer catalyst | Lower toxicity, milder reaction conditions, broader functional group tolerance |
| Alkyl Monoiodides | Hg₂F₂ | Alkyl Monofluorides | Very Good | AgF, TBAF, SF₄ | Higher yields, better selectivity, safer to handle |
| Alkyl Monobromides | Hg₂F₂ | Alkyl Monofluorides | Good | AgF, TBAF, SF₄ | Improved safety profile, commercially available in safer formulations |
| Polyiodides | Hg₂F₂ | Polyfluorides | Very Poor | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Effective for polyfluorination, electrophilic fluorination possible |
| Polybromides | Hg₂F₂ | Vinyl Bromide (from ethylidene bromide) | - | Not a direct fluorination | Modern methods allow for direct fluorination without elimination |
Experimental Protocols: A Historical Perspective
WARNING: this compound and its precursors are highly toxic and should only be handled by trained professionals with appropriate personal protective equipment in a well-ventilated fume hood.
General Procedure for Fluorination of an Alkyl Halide with this compound (Swarts Reaction)
-
Preparation of this compound: this compound can be prepared by reacting mercuric oxide with hydrogen fluoride gas.[7] It is a white, hygroscopic solid that turns yellow in the presence of moisture and must be handled in a dry atmosphere.
-
Reaction Setup: A dry reaction flask equipped with a reflux condenser and a stirring mechanism is charged with this compound.
-
Addition of Alkyl Halide: The alkyl chloride or bromide is added to the reaction flask. The reaction is typically carried out by heating the mixture.[2][5]
-
Reaction Monitoring: The progress of the reaction can be monitored by the consumption of the starting material or the formation of the product using appropriate analytical techniques (e.g., GC, NMR).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled. The product, an alkyl fluoride, is typically volatile and can be isolated by distillation. The remaining mercury salts are highly toxic and must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Logical Workflow of a Swarts-Type Reaction
The following diagram illustrates the general workflow for the fluorination of an alkyl halide using a mercury-based reagent in a laboratory setting.
Caption: General workflow for a Swarts-type fluorination using this compound.
Conclusion: A Relic of a Bygone Era
While this compound was a historically significant and potent fluorinating agent, its use in modern chemistry is practically nonexistent. The extreme toxicity of mercury compounds and the associated environmental hazards far outweigh its utility, especially with the development of a wide array of safer and more efficient fluorinating reagents. Researchers and drug development professionals now have access to reagents like DAST, Deoxo-Fluor®, and various electrophilic N-F reagents that offer superior performance with significantly reduced risk. The study of this compound's reactivity remains valuable from a historical and academic perspective, illustrating the evolution of synthetic chemistry towards safer and more sustainable practices.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Swarts Reaction - Mechanism, Application, Examples, FAQs [careers360.com]
- 3. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 4. collegedunia.com [collegedunia.com]
- 5. byjus.com [byjus.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US3655707A - Preparation of organomercury compounds - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for Mercuric Fluoride
The proper disposal of mercuric fluoride (B91410) is a critical safety concern for laboratory personnel. Due to its high toxicity, specific procedures must be followed to ensure the safety of handlers and the protection of the environment. Mercuric fluoride is fatal if swallowed, inhaled, or in contact with skin and is very toxic to aquatic life with long-lasting effects.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is imperative to handle the compound under strict safety protocols to minimize exposure risk.
-
Engineering Controls : Always handle this compound in a designated area, exclusively under a chemical fume hood to control dust and vapor.[1] Ensure the work area is well-ventilated.[1][2][3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE setup is mandatory. This includes:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[1][4]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-face respirator.[1][4]
-
-
Handling Practices : Do not eat, drink, or smoke when using this product.[2][3] Avoid the formation of dust during handling.[1][2] Wash hands and any exposed skin thoroughly after handling.[3]
Hazard Summary for this compound
For quick reference, the following table summarizes the key hazard classifications and identifiers for this compound.
| Hazard Category | Description | Identifiers |
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin.[2][3] | CAS No: 7783-39-3 (HgF2), 13967-25-4 (Hg2F2)[1][2][3] |
| Organ Toxicity | May cause damage to the central nervous system through prolonged or repeated exposure.[3] | EC Number: 237-747-9 (Hg2F2)[2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][3] | Hazard Symbols: T+ (Very Toxic), N (Dangerous for the environment) |
| Chronic Effects | Danger of cumulative effects. | Risk Phrases: R26/27/28, R33, R50/53 |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
-
Evacuate : Cordon off the spill area immediately to prevent the tracking and spread of the substance.[5] Evacuate all non-essential personnel from the area.[1][2]
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Cleanup :
-
Decontamination : Decontaminate the area with a commercially available mercury absorbing compound.[6]
-
Large Spills : For large spills, follow your institution's emergency procedures and contact your facility's environmental health and safety department for assistance with cleanup.[5]
Note : Do NOT use water or nitric acid to clean up spills, as this can create hazardous gases.[5] Do not use a standard vacuum cleaner, which can create toxic mercury vapor.[5]
Step-by-Step Waste Disposal Procedure
All waste containing mercury is regulated as hazardous waste and must be disposed of accordingly.[5][7] Under no circumstances should this compound waste be disposed of in the regular trash or down the drain.[7]
-
Waste Collection :
-
Collect all this compound waste, including contaminated materials like gloves, wipes, and disposable labware, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene), be in good condition without leaks or cracks, and have a secure, screw-on cap.[5]
-
-
Waste Storage :
-
Labeling :
-
Arrange for Disposal :
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][3][6]
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. drs.illinois.edu [drs.illinois.edu]
- 6. beckman.pt [beckman.pt]
- 7. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. fishersci.com [fishersci.com]
Essential Guide to Handling Mercuric Fluoride: Safety Protocols and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling mercuric fluoride (B91410) (HgF₂). It includes a detailed operational plan and disposal procedures to ensure the safety of laboratory personnel and the environment.
Mercuric fluoride is a highly toxic and corrosive compound that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can also cause damage to organs through prolonged or repeated exposure.[1][2][4] Due to its hazardous nature, strict adherence to the following safety protocols is mandatory.
Health Hazard Information
This compound is classified as acutely toxic in categories 1 and 2 for dermal, oral, and inhalation routes of exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[5]
Symptoms of Exposure:
-
Inhalation: May cause severe irritation of the respiratory tract and can be fatal.[2]
-
Skin Contact: Fatal.[1][2] May cause skin discoloration, swelling, and peeling of dead skin.[5]
-
Eye Contact: Corrosive and irritating to the eyes.[1]
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for this compound as established by various regulatory agencies.
| Regulatory Agency | Exposure Limit (as Hg) | Exposure Limit (as F) | Notes |
| ACGIH TLV | TWA: 0.025 mg/m³ | TWA: 2.5 mg/m³ | |
| OSHA PEL | TWA: 2.5 mg/m³ | ||
| NIOSH REL | TWA: 0.05 mg/m³; Ceiling: 0.1 mg/m³ | ||
| IDLH | 10 mg/m³ | 250 mg/m³ | Immediately Dangerous to Life or Health |
TWA: Time-Weighted Average; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health[2][5]
Operational Plan: Handling this compound
This step-by-step guide outlines the necessary precautions and procedures for safely handling this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.
-
Eyewash and Safety Shower: A functional eyewash station and safety shower must be readily accessible in the immediate work area.
-
Restricted Access: The work area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] A face shield may also be necessary.
-
Skin Protection:
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. Consider wearing a disposable lab coat for added protection.
-
Respiratory Protection: If exposure limits are exceeded or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2] For large-scale operations or emergencies, a full-face respirator with a particulate filter conforming to EN 143 is recommended.[2]
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1][3] Wash hands thoroughly with soap and water after handling the chemical.[1][3]
-
Container Handling: Keep the container tightly closed when not in use.[1][7] Store in a dry, cool, and well-ventilated place under lock and key.[1][2][6]
Emergency Procedures
Immediate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[2][6] Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2][3] Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][6] Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.[2][6]
Spill Response
-
Evacuation: Evacuate the area immediately.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6]
-
Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE, including respiratory protection.[8]
-
Reporting: Report all spills to the appropriate environmental health and safety department.
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.
-
Disposal Method: The waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not release into the environment.[2]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.[1] Otherwise, they should be disposed of as hazardous waste.
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.
Caption: Workflow for handling this compound and emergency response.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
